Technical Documentation Center

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid
  • CAS: 1189749-30-1

Core Science & Biosynthesis

Foundational

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid properties

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, integral to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] The introduction of iodine atoms onto this scaffold to form 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid presents a molecule with significant potential for drug discovery and material science. The unique electronic properties conferred by the iodine atoms, combined with their utility as reactive handles for cross-coupling reactions, allow for extensive exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] This technical guide provides a comprehensive analysis of the predicted synthesis, physicochemical properties, and diverse potential applications of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, drawing on data from analogous compounds. This document serves as a thorough resource for researchers, scientists, and drug development professionals.

Introduction to the Imidazole Scaffold and the Impact of Halogenation

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, possesses a unique combination of physicochemical properties, including high polarity, hydrogen bonding capability, and an amphoteric nature.[3] These characteristics enable imidazole-containing molecules to interact with a wide array of biological targets, such as enzymes and receptors, making them a focal point of pharmaceutical research.[2][4] Imidazole derivatives have a broad spectrum of biological activities, including antibacterial, anticancer, antifungal, and antiviral properties.[2]

The addition of halogen atoms, particularly iodine, to the imidazole scaffold significantly alters its electronic properties and enhances its reactivity.[1] Halogenation can influence the acidity of the N-H proton, modulate the lipophilicity of the molecule, and introduce the possibility of halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and crystal engineering.[5] Specifically, di-iodination at the C4 and C5 positions is expected to significantly increase the molecular weight and electron density of the imidazole ring, which can lead to enhanced biological activity and provide sites for further functionalization.[5]

Physicochemical Properties: A Comparative Analysis

Property1H-Imidazole2-(1H-imidazol-1-yl)acetic acid2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (Predicted)
Molecular Formula C₃H₄N₂C₅H₆N₂O₂[6]C₅H₄Cl₂N₂O₂[7]C₅H₄I₂N₂O₂
Molecular Weight 68.08 g/mol 126.11 g/mol [6]195.00 g/mol 377.92 g/mol
Melting Point 90 °C[8]258 °C[6]Not availableExpected to be high due to increased molecular weight and potential for intermolecular interactions.
Boiling Point 256 °C[8]392.1±25.0 °C (Predicted)[6]Not availableExpected to be significantly higher than the non-iodinated analog.
Solubility Soluble in water and polar solvents.[8]Soluble in water, insoluble in organic solvents.[6]Not availableLikely to have reduced water solubility and increased solubility in some organic solvents compared to the non-halogenated analog due to the large, lipophilic iodine atoms.
pKa 14.0 (as an acid)[8]3.37±0.10 (Predicted)[9]Not availableThe electron-withdrawing nature of the iodine atoms is expected to lower the pKa of the carboxylic acid, making it a stronger acid.

Synthesis and Purification

A practical synthetic route to 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid can be proposed based on established methods for the synthesis of related dihalogenated imidazole derivatives and N-alkylation of imidazoles. The proposed synthesis involves a two-step process: the di-iodination of imidazole followed by N-alkylation with a haloacetic acid ester and subsequent hydrolysis.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Di-iodination of Imidazole cluster_1 Step 2: N-Alkylation and Hydrolysis A Imidazole D 4,5-diiodo-1H-imidazole A->D Reaction B Iodine (I₂) B->D C Base (e.g., NaOH) C->D E 4,5-diiodo-1H-imidazole H 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid tert-butyl ester E->H N-Alkylation F tert-butyl chloroacetate F->H G Base (e.g., K₂CO₃) G->H J 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid H->J Hydrolysis I Acidic or Basic Hydrolysis I->J

Caption: Proposed two-step synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

This protocol is adapted from the synthesis of 4(5)-iodoimidazole.[1]

  • Reaction Setup: Dissolve imidazole in an aqueous solution of a suitable base (e.g., sodium hydroxide) and cool the mixture to 0°C in an ice bath.

  • Iodination: Slowly add a solution of iodine and a solubilizing agent (e.g., potassium iodide) in water dropwise to the cooled imidazole solution with vigorous stirring, maintaining the temperature at 0°C. To achieve di-iodination, a molar excess of iodine will be required.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Neutralize the reaction mixture to a pH of 7-8 with a suitable acid (e.g., hydrochloric acid). The precipitated solid, 4,5-diiodo-1H-imidazole, is collected by vacuum filtration. The filtrate can be extracted with an organic solvent to recover any remaining product.

Step 2: Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

This protocol is adapted from the synthesis of imidazol-1-yl-acetic acid hydrochloride.[10][11]

  • N-Alkylation: To a solution of 4,5-diiodo-1H-imidazole in a suitable organic solvent (e.g., ethyl acetate), add a base such as powdered potassium carbonate. Then, add tert-butyl chloroacetate and reflux the mixture for several hours.[10]

  • Work-up of Ester: After completion of the reaction (monitored by TLC), the reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated to yield the crude 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid tert-butyl ester.

  • Hydrolysis: The tert-butyl ester can be cleaved under non-aqueous conditions using an agent like titanium tetrachloride in dichloromethane at low temperatures, followed by the addition of an alcohol like isopropyl alcohol.[10][11] Alternatively, acidic hydrolysis with an acid such as hydrochloric acid can be employed.[12]

  • Purification: The final product, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, can be purified by recrystallization from a suitable solvent system.

Potential Applications in Research and Drug Development

The unique structural features of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid suggest several potential applications in both medicinal chemistry and material science.

Medicinal Chemistry
  • Scaffold for Novel Therapeutics: The di-iodinated imidazole core can serve as a versatile scaffold for the development of novel therapeutic agents. The iodine atoms can be readily substituted using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate a library of derivatives for screening against various biological targets.[1]

  • Enzyme Inhibitors: Chlorinated imidazoles are known to inhibit bacterial enzymes like dihydroorotate dehydrogenase (DHODH).[7] It is plausible that 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid and its derivatives could exhibit inhibitory activity against a range of enzymes, making them potential candidates for antimicrobial or anticancer drugs.[2]

  • Precursor for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules. For instance, imidazol-1-yl-acetic acid is a precursor to zoledronic acid, a potent bisphosphonate used to treat bone diseases.[10][12] The di-iodo analog could be used to synthesize novel bisphosphonates or other classes of drugs with potentially enhanced efficacy or altered pharmacological profiles.

Material Science
  • Building Block for Metal-Organic Frameworks (MOFs): The rigid structure of the imidazole ring and the potential for the iodine atoms to act as coordination sites make this compound a promising building block for the design of novel MOFs.[7] These materials have potential applications in gas storage, catalysis, and separation technologies.

  • Halogen Bonding Studies: The presence of two iodine atoms makes this molecule an excellent candidate for studying halogen bonding interactions.[5] Understanding and utilizing these interactions can lead to the rational design of new materials with desired supramolecular architectures and properties.

Conclusion

While direct experimental data on 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is currently limited, a comprehensive understanding of its likely properties, synthesis, and applications can be derived from the extensive literature on related imidazole derivatives. The introduction of two iodine atoms onto the (imidazol-1-yl)acetic acid scaffold is predicted to significantly influence its physicochemical properties, enhancing its potential as a versatile building block in medicinal chemistry and material science. The proposed synthetic route offers a practical approach for its preparation, opening avenues for further investigation into its biological activities and material properties. This technical guide provides a solid foundation for researchers and developers interested in exploring the potential of this and similar halogenated imidazole compounds.

References

  • The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL: )
  • Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective - arXiv. (URL: )
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid - Sciforum. (URL: )
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (URL: )
  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Deriv
  • CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google P
  • (4,5-Dichloro-1H-imidazol-1-yl)acetic acid - Vulcanchem. (URL: )
  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applic
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (URL: )
  • 2-(1H-imidazol-1-yl)acetic acid - ChemBK. (URL: )
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • Chemical and Pharmacological Properties of Imidazoles - Human Journals. (URL: )
  • Imidazol-1-yl-acetic acid - ChemicalBook. (URL: )

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Diiodo-imidazole Acetic Acid

A Foreword on Novel Compound Characterization: The field of drug discovery and development consistently encounters novel chemical entities. While "diiodo-imidazole acetic acid" is not extensively documented in public lit...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on Novel Compound Characterization: The field of drug discovery and development consistently encounters novel chemical entities. While "diiodo-imidazole acetic acid" is not extensively documented in public literature, its structure as a halogenated derivative of imidazole acetic acid provides a clear path for its comprehensive physicochemical characterization. This guide, therefore, serves as a robust framework for researchers, scientists, and drug development professionals to elucidate the properties of this and similar novel compounds. The principles and methodologies outlined herein are grounded in established analytical chemistry and pharmaceutical science, ensuring a rigorous and scientifically valid approach.

Introduction to Imidazole Acetic Acids and the Role of Halogenation

The imidazole ring is a cornerstone of many biological molecules and pharmaceuticals, prized for its unique electronic and hydrogen-bonding capabilities.[1][2][3] Imidazole acetic acid, a metabolite of histamine, is itself biologically active, interacting with GABA and imidazoline receptors.[4] The introduction of heavy halogens, such as iodine, into such a scaffold can dramatically alter its physicochemical properties. This is due to iodine's large atomic radius, high polarizability, and its capacity to act as a strong leaving group, which can influence acidity (pKa), lipophilicity (LogP), and molecular stability.[5][6] Understanding these characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Synthesis and Structural Elucidation

The initial step in characterizing diiodo-imidazole acetic acid is its synthesis and the unambiguous confirmation of its structure.

Proposed Synthetic Pathway

A plausible synthetic route would involve the direct iodination of imidazole acetic acid. Given the reactivity of the imidazole ring, this process requires careful control of stoichiometry and reaction conditions to achieve the desired di-substituted product without significant byproduct formation.[7]

Conceptual Experimental Protocol: Synthesis of Diiodo-imidazole Acetic Acid

  • Reaction Setup: Dissolve 1 equivalent of imidazole-4-acetic acid in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

  • Iodination: Slowly add 2.2 equivalents of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution at a controlled temperature (e.g., 0-25°C). The reaction progress should be monitored closely.

  • Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[7]

  • Quenching and Work-up: Once the reaction is complete, quench any remaining iodinating agent with a reducing agent like sodium thiosulfate. The product can then be isolated through extraction and/or precipitation.

  • Purification: Purification of the crude product is critical. Techniques such as recrystallization or silica gel column chromatography can be employed to obtain the diiodo-imidazole acetic acid in high purity.[7]

Structural Confirmation

Following purification, a suite of analytical techniques must be used to confirm the molecular structure, including the positions of the iodine atoms on the imidazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the di-iodinated product. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and environment of protons in the molecule. The disappearance of signals corresponding to the iodinated positions on the imidazole ring would be a key indicator.

    • ¹³C NMR: To identify the number and environment of carbon atoms. The signals for the carbon atoms bonded to iodine will show a characteristic shift.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.[1]

Core Physicochemical Properties

The following sections detail the critical physicochemical parameters to be determined and the methodologies for their measurement.

Acidity (pKa)

The pKa values of a molecule are crucial as they dictate its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. Imidazole itself is amphoteric.[2][8] The parent imidazole acetic acid has a pKa for the carboxylic acid around 3.65 and for the imidazole ring around 6.78.[9] The electron-withdrawing nature of the two iodine atoms is expected to increase the acidity (lower the pKa) of both the carboxylic acid and the imidazole ring.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a dilute aqueous solution of the purified diiodo-imidazole acetic acid of a known concentration (e.g., 1-5 mM).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a molecule with two acidic protons, two inflection points and two pKa values will be observed.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. The addition of two large, polarizable iodine atoms is expected to significantly increase the lipophilicity of the molecule compared to the parent imidazole acetic acid.

Experimental Protocol: LogD Determination using the Shake-Flask Method

  • System Preparation: Prepare a two-phase system of n-octanol and a buffered aqueous solution at a relevant pH (e.g., pH 7.4). Pre-saturate each phase with the other.

  • Partitioning: Add a known amount of diiodo-imidazole acetic acid to the system.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.[10][11]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation. It is expected to be highly pH-dependent due to the presence of the acidic carboxylic acid and the basic imidazole ring.

Experimental Protocol: pH-Dependent Solubility Measurement

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8).

  • Equilibration: Add an excess amount of solid diiodo-imidazole acetic acid to each buffer solution.

  • Saturation: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Preparation: Filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.[10][12]

  • Data Presentation: Plot the measured solubility against the pH to generate a pH-solubility profile.

Stability Assessment

The stability of a drug candidate is a critical parameter, influencing its shelf-life and degradation pathways. Organoiodine compounds can be susceptible to degradation, particularly in the presence of light or heat, which can cleave the relatively weak C-I bond.[5] A forced degradation study is essential to identify potential degradation products and understand the compound's stability profile.

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of diiodo-imidazole acetic acid in a suitable solvent.

  • Stress Conditions: Expose aliquots of the stock solution to a range of stress conditions:

    • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature (e.g., 60°C) in a neutral solution.

    • Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A mass spectrometer coupled to the HPLC (LC-MS) is highly valuable for identifying the mass of any degradants.[12]

Data Summary and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a tabular format.

Table 1: Summary of Physicochemical Properties (Hypothetical Data)

ParameterMethodResultInterpretation/Comments
Molecular Weight HRMS[Insert MW]Confirms the addition of two iodine atoms.
pKa₁ (Carboxylic Acid) Potentiometric Titration~2.5 - 3.0Lower than parent compound due to inductive effect of iodine.
pKa₂ (Imidazole) Potentiometric Titration~5.5 - 6.0Lower than parent compound; predominantly neutral at pH 7.4.
LogD (pH 7.4) Shake-Flask~1.5 - 2.5Indicates increased lipophilicity; likely to have good membrane permeability.
Aqueous Solubility (pH 7.4) Equilibrium Solubility[Insert Value] µg/mLSolubility at physiological pH is a key parameter for bioavailability.
Stability Forced DegradationLabile to [e.g., light]Identifies conditions to avoid during storage and formulation.

Conclusion

This guide provides a comprehensive framework for the systematic physicochemical characterization of diiodo-imidazole acetic acid. By following these protocols, researchers can generate a detailed and reliable dataset encompassing the compound's acidity, lipophilicity, solubility, and stability. This information is foundational for any subsequent drug development activities, including formulation design, pharmacokinetic studies, and the interpretation of biological activity data. The principles outlined are broadly applicable to other novel halogenated heterocyclic compounds, ensuring a high standard of scientific integrity and rigor in early-stage drug discovery.

References

  • Benchchem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem. 10

  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. 1

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. 12

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. 13

  • PMC. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. 11

  • Taylor & Francis. (2017, August 4). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. 14

  • ACS Publications. (2009, August 12). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology. 15

  • Wikipedia. (n.d.). Iodine compounds. 5

  • Benchchem. (2025). Technical Support Center: Synthesis of Halogenated Imidazoles. Benchchem. 7

  • Science.gov. (n.d.). halogenated imidazole derivatives: Topics. 6

  • PMC. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. 16

  • PubChem. (n.d.). 1H-Imidazole-5-acetic acid. 17

  • ResearchGate. (2020, January 13). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. 18

  • Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. 2

  • ACS Publications. (2013, November 26). Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. Organic Letters. 19

  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. 20

  • YouTube. (2022, January 24). Iodine (I2) mediated oxidation of Organic compounds by Dr. Tanmoy Biswas. 21

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep. 22

  • INIS-IAEA. (n.d.). THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. Link

  • ChemicalBook. (2026, January 5). Imidazole-4-acetic acid | 645-65-8. 23

  • Wikipedia. (n.d.). Imidazoleacetic acid. 4

  • FooDB. (2010, April 8). Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). 9

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. 3

  • Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. 8

Sources

Foundational

Structure Elucidation of (4,5-diiodo-1H-imidazol-1-yl)acetic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the methodologies and analytical techniques for the structural elucidation of (4,5-diiodo-1H-imidazol-1-yl)acetic acid. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the methodologies and analytical techniques for the structural elucidation of (4,5-diiodo-1H-imidazol-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a strategic approach, from a proposed synthetic pathway to detailed spectroscopic and crystallographic analysis. The causality behind experimental choices is explained to provide field-proven insights, ensuring a self-validating system for the described protocols.

Introduction

(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a halogenated imidazole derivative of significant interest due to the prevalence of the imidazole moiety in numerous biologically active compounds. The introduction of iodine atoms onto the imidazole ring can modulate the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and provides a handle for further functionalization through cross-coupling reactions. Accurate structural confirmation is paramount for its application in medicinal chemistry and materials science. This guide details a systematic workflow for its synthesis and definitive structure elucidation.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for (4,5-diiodo-1H-imidazol-1-yl)acetic acid involves a two-step process starting from commercially available imidazole. This pathway is designed to be practical and scalable.

Synthesis_Workflow Imidazole Imidazole Imidazol_1_yl_acetic_acid_tert_butyl_ester Imidazol-1-yl-acetic acid tert-butyl ester Imidazole->Imidazol_1_yl_acetic_acid_tert_butyl_ester 1. K₂CO₃, tert-butyl chloroacetate, Ethyl acetate, reflux Imidazol_1_yl_acetic_acid Imidazol-1-yl-acetic acid Imidazol_1_yl_acetic_acid_tert_butyl_ester->Imidazol_1_yl_acetic_acid 2. TiCl₄, CH₂Cl₂, -15°C to RT Target_Molecule (4,5-diiodo-1H-imidazol-1-yl)acetic acid Imidazol_1_yl_acetic_acid->Target_Molecule 3. I₂, NaOH, H₂O, 0°C to RT caption Proposed synthetic workflow for (4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Figure 1: Proposed synthetic workflow.

Step 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

The synthesis commences with the N-alkylation of imidazole with tert-butyl chloroacetate.[1] The use of potassium carbonate as a base and ethyl acetate as the solvent provides a convenient and practical method for this transformation.[1]

Experimental Protocol:

  • To a solution of imidazole (1.0 eq) in ethyl acetate, add powdered potassium carbonate (1.4 eq).

  • Add tert-butyl chloroacetate (1.2 eq) at room temperature.

  • Reflux the mixture for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction with cold water and separate the ethyl acetate layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hexane to yield imidazol-1-yl-acetic acid tert-butyl ester as an off-white solid.[1]

Step 2: Hydrolysis to Imidazol-1-yl-acetic acid

The tert-butyl ester is then cleaved to afford the corresponding carboxylic acid. A non-aqueous method using titanium tetrachloride is employed to avoid the challenges associated with isolating the water-soluble product from an aqueous medium.[1][2]

Experimental Protocol:

  • Dissolve imidazol-1-yl-acetic acid tert-butyl ester (1.0 eq) in dichloromethane.

  • Cool the solution to -15°C and slowly add titanium tetrachloride (1.4 eq) dropwise over 1 hour.

  • Stir the mixture at -5 to 0°C for 2 hours.

  • Add isopropyl alcohol and stir at room temperature.

  • Distill off the dichloromethane under low vacuum to precipitate the product.

  • Filter the crystalline solid to obtain imidazol-1-yl-acetic acid hydrochloride.[1][2]

Step 3: Iodination to (4,5-diiodo-1H-imidazol-1-yl)acetic acid

The final step is the direct iodination of the imidazole ring. This is achieved using molecular iodine in an alkaline aqueous medium.

Experimental Protocol:

  • Dissolve imidazol-1-yl-acetic acid (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of iodine (2.2 eq) and potassium iodide (to aid dissolution) in water dropwise.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain (4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Spectroscopic Analysis and Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals: a singlet for the C2-proton of the imidazole ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • C2-H: The proton at the C2 position of the imidazole ring is expected to appear as a singlet. In imidazol-1-yl-acetic acid, this proton resonates around 7.5-8.7 ppm.[3] The introduction of two electron-withdrawing iodine atoms at the C4 and C5 positions is expected to deshield this proton, shifting its resonance downfield.

  • -CH₂-: The methylene protons of the acetic acid moiety are expected to appear as a singlet. In the parent compound, this signal is observed around 4.6-5.1 ppm.[3]

  • -COOH: The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • C=O: The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 170-175 ppm.

  • Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons are influenced by the substituents. The C2 carbon is expected to be the most downfield among the ring carbons. The C4 and C5 carbons, being directly attached to the heavy iodine atoms, will experience a significant upfield shift due to the heavy atom effect.

  • -CH₂-: The methylene carbon will appear in the aliphatic region of the spectrum.

Predicted Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)
-COOH~12-13 (br s, 1H)
C2-H~8.0-8.5 (s, 1H)
-CH₂-~5.0-5.5 (s, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)
C=O~170
C2~140
C4/C5~90-100
-CH₂-~50
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Experimental Protocol:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

  • O-H stretch (Carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic): A weak band around 3100 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 3000-2850 cm⁻¹.

  • C=O stretch (Carboxylic acid): A strong, sharp absorption band around 1710-1760 cm⁻¹.

  • C=N and C=C stretch (Imidazole ring): Absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Experimental Protocol:

  • Obtain the mass spectrum using a high-resolution mass spectrometer with electrospray ionization (ESI).

Expected Observations:

  • Molecular Ion Peak ([M-H]⁻ or [M+H]⁺): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the molecule (C₅H₄I₂N₂O₂). The presence of two iodine atoms will not produce a complex isotopic pattern as iodine is monoisotopic (¹²⁷I).

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for imidazoles include the loss of HCN. For this molecule, fragmentation may also involve the loss of the acetic acid side chain and the iodine atoms.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

XRay_Workflow cluster_crystal Crystal Growth & Data Collection cluster_structure Structure Solution & Refinement Crystal_Growth Crystal Growth (e.g., slow evaporation) Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Validation & Analysis caption Workflow for single-crystal X-ray diffraction analysis.

Figure 2: X-ray crystallography workflow.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of (4,5-diiodo-1H-imidazol-1-yl)acetic acid suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent system.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

Expected Structural Features:

  • The imidazole ring is expected to be planar.

  • The crystal structure will likely be stabilized by intermolecular hydrogen bonds involving the carboxylic acid groups and the nitrogen atoms of the imidazole ring.

  • The carbon-iodine bond lengths will be consistent with those observed in other iodinated heterocyclic compounds.

Conclusion

The structural elucidation of (4,5-diiodo-1H-imidazol-1-yl)acetic acid can be systematically achieved through a combination of a well-defined synthetic strategy and a suite of modern analytical techniques. This guide provides a robust framework for researchers, detailing the necessary experimental protocols and the expected outcomes from NMR, IR, and mass spectrometry, culminating in the definitive structural confirmation by X-ray crystallography. The insights provided herein are intended to facilitate the successful synthesis and characterization of this and similar halogenated imidazole derivatives, paving the way for their further investigation in various scientific disciplines.

References

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link][1]

  • Kaur, H., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 74(6), 529–534. [Link]

  • Pal, M., et al. (2008). A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride. Arkivoc, 2009(ii), 103-112. [Link][2]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

  • Parrish, D. A., et al. (2016). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 634–637. [Link]

  • Contreras, R., et al. (2005). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. Current Organic Chemistry, 9(13), 1275-1301. [Link]

  • Guo, H., et al. (2018). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

  • Bowie, J. H., & White, P. Y. (1972). Electron impact studies. LXXIII. The fragmentation of some 1,2,4,5-tetra-substituted imidazoles. Organic Mass Spectrometry, 6(7), 75-80. [Link]

  • D'yakonov, V. A., et al. (2014). Imidazoles Synthesis by Transition Metal Free, Base-Catalyzed Reaction of Benzylamines with Nitriles. The Journal of Organic Chemistry, 79(17), 8432–8440. [Link]

  • Perillo, I. A., et al. (2001). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 6(12), 949-961. [Link]

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Mamatyuk, V. I., et al. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. New Journal of Chemistry, 45(47), 22261-22268. [Link]

  • Wang, D., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 6(11), 6534-6539. [Link]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(17), 5424. [Link]

  • CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google P
  • Shaabani, A., et al. (2007). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 4(4), 547-551. [Link]

  • Jadhav, S. D., et al. (2015). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. RSC Advances, 5(78), 63337-63345. [Link]

  • Claramunt, R. M., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6323. [Link]

  • US5011934A - Process for preparing 1-alkylimidazoles - Google P
  • US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google P
  • Brown, D. (2025). mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ... - Doc Brown. [Link]

  • Dudeja, P., et al. (2023). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 1080-1083. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Chen, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 231-235. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Heravi, M. M., et al. (2009). One-Pot Synthesis of Tetrasubstituted Imidazoles Catalyzed by Preyssler-Type Heteropoly Acid. Synthetic Communications, 39(3), 545-552. [Link]

  • Al-Masoudi, N. A., et al. (2013). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

  • Al-Adiwish, W. M., et al. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 56(2), 237-242. [Link]

  • Yathirajan, H. S., et al. (2016). Crystal structure and molecular docking studies of 1,2,4,5-tetraaryl substituted imidazoles. Journal of Molecular Structure, 1125, 349-356. [Link]

  • LibreTexts Chemistry. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Exploratory

Introduction: The Imidazole Scaffold and the Significance of Halogenation

An In-depth Technical Guide to 2-(4,5-diiodo-1H-imidazol-1-yl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4,5-diiodo-1H-imidazol-1-yl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs, including the amino acid histidine and widely used antifungal agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3]

One of the most notable applications of the imidazole-1-acetic acid core is its role as a key intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[4][5][6] The acetic acid side chain provides a crucial linker and functional group for further chemical modification.

The introduction of iodine atoms onto the imidazole ring at the 4 and 5 positions is anticipated to significantly modulate the compound's physicochemical and biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the iodine atoms serve as versatile synthetic handles for introducing further molecular complexity through various cross-coupling reactions, making 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid a valuable building block for combinatorial chemistry and the development of novel therapeutic agents.[1]

Physicochemical Properties

While experimental data for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is not available, its key physicochemical properties can be predicted based on its structural components and data from analogous compounds like the parent imidazol-1-yl-acetic acid and its dichloro-derivative.

PropertyPredicted ValueRationale & Supporting Data
Molecular Formula C5H4I2N2O2Based on the addition of two iodine atoms to the C5H6N2O2 core.
Molecular Weight ~377.9 g/mol Calculated from the atomic weights of its constituent atoms. The parent molecule is 126.11 g/mol .[7][8]
CAS Number Not AssignedNot found in major chemical databases as of the time of this writing. The parent compound is CAS 22884-10-2.[6][7][8][9][10][11] The dichloro-analog is CAS 474542-82-0.[12]
Melting Point >250 °C (decomposes)The parent compound has a high melting point (258 °C).[10] The dichloro-analog also exhibits high thermal stability, decomposing above 250 °C.[12] High melting points are typical for such heterocyclic carboxylic acids.
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO.The parent compound is slightly soluble in water.[10] The presence of the carboxylic acid group confers some water solubility, while the di-iodo-imidazole ring increases lipophilicity.
pKa ~3.0 - 3.5The parent compound has a predicted pKa of 3.37.[10] The electron-withdrawing nature of the iodine atoms is expected to have a minimal additional effect on the acidity of the carboxylic acid.
LogP ~1.5 - 2.0The LogP of the dichloro-analog is 0.77.[12] Iodine is significantly more lipophilic than chlorine, so a higher LogP is predicted for the di-iodo compound.

Synthesis and Mechanistic Considerations

The synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid can be logically approached in a two-stage process: first, the construction of the imidazol-1-yl-acetic acid core, followed by the di-iodination of the imidazole ring.

Stage 1: Synthesis of Imidazol-1-yl-acetic Acid

The most common and practical route to the parent scaffold is the N-alkylation of imidazole with a haloacetic acid ester, followed by hydrolysis. A robust method involves using tert-butyl chloroacetate, which offers advantages in purification and subsequent deprotection under non-aqueous conditions.[4][13]

Mechanism: The reaction proceeds via a standard SN2 mechanism. The secondary nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate. A base, such as potassium carbonate, is used to deprotonate the imidazole and neutralize the HCl byproduct.[14] The subsequent ester hydrolysis is typically performed under acidic or basic conditions to yield the final carboxylic acid.[5]

Proposed Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic Acid

A plausible synthetic pathway would involve the direct iodination of the pre-formed imidazol-1-yl-acetic acid. Imidazole rings are electron-rich and susceptible to electrophilic halogenation.

Synthetic Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Iodination Imidazole Imidazole Intermediate tert-Butyl 2-(1H-imidazol-1-yl)acetate Imidazole->Intermediate N-Alkylation (SN2) tBuCA tert-Butyl Chloroacetate tBuCA->Intermediate Base K2CO3, Ethyl Acetate Base->Intermediate CoreProduct Imidazol-1-yl-acetic Acid Intermediate->CoreProduct Deprotection Hydrolysis Acidic Hydrolysis (e.g., HCl) Hydrolysis->CoreProduct FinalProduct 2-(4,5-diiodo-1H-imidazol-1-yl)acetic Acid CoreProduct->FinalProduct Electrophilic Halogenation IodinatingAgent Iodine (I2) + Base or NIS IodinatingAgent->FinalProduct

Caption: Proposed two-stage synthesis of the target compound.

Causality Behind Experimental Choices:

  • Protecting Group: The use of a tert-butyl ester in Stage 1 is strategic. It is stable under the basic conditions of the N-alkylation but can be readily cleaved under acidic conditions that are often milder than those required for methyl or ethyl ester hydrolysis, thus preventing potential side reactions.[4][13]

  • Iodinating Agent: For the second stage, a combination of molecular iodine (I₂) and a base (like sodium bicarbonate) or N-Iodosuccinimide (NIS) would be effective electrophilic iodinating agents for an electron-rich heterocycle like imidazole. The base is required to neutralize the HI byproduct when using I₂.

Detailed Experimental Protocol (Proposed)

Protocol 1: Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic Acid

PART A: Synthesis of tert-Butyl 2-(1H-imidazol-1-yl)acetate

  • Reaction Setup: To a solution of imidazole (1.0 eq) in ethyl acetate, add powdered potassium carbonate (K₂CO₃, 1.4 eq).[13]

  • Addition of Alkylating Agent: Add tert-butyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 10-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: After cooling, quench the reaction with cold water. Separate the ethyl acetate layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.

PART B: Hydrolysis and Iodination

  • Ester Cleavage: Dissolve the crude ester from Part A in a 4M HCl solution in dioxane and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Isolation of Core: Remove the solvent under reduced pressure to yield imidazol-1-yl-acetic acid hydrochloride as a solid.[4]

  • Iodination: Dissolve the imidazol-1-yl-acetic acid hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate. To this solution, add N-Iodosuccinimide (2.2 eq) portion-wise at 0-5 °C.

  • Reaction and Isolation: Allow the reaction to stir at room temperature overnight. The product, being less water-soluble, may precipitate. Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Applications in Drug Development and Research

The unique structure of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid makes it a highly promising building block in several areas of pharmaceutical research.

As a Scaffold for Novel Kinase Inhibitors

The imidazole core is a common feature in many kinase inhibitors. The di-iodo-substituted scaffold can be used as a starting point for developing new inhibitors. The iodine atoms can be replaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to rapidly generate a library of analogues with diverse substituents, exploring the structure-activity relationship (SAR) to optimize potency and selectivity.[1]

Drug Development Workflow Scaffold 2-(4,5-diiodo-1H- imidazol-1-yl)acetic Acid Coupling Suzuki / Sonogashira Cross-Coupling Scaffold->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt

Sources

Foundational

A Technical Guide to the Molecular Weight of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design.[1] A significant advancement in leveraging the imidazole scaffold is the introduction of iodine atoms, which dramatically enhances synthetic versatility and modulates the molecule's physicochemical properties.[1] This guide provides a detailed technical analysis of a specific di-iodinated derivative, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, with a primary focus on the determination and verification of its molecular weight—a critical parameter in chemical synthesis, characterization, and drug development workflows.

Molecular Structure and Physicochemical Properties

The structure of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is characterized by an acetic acid moiety attached to the N1 position of an imidazole ring, which is further substituted with two iodine atoms at the C4 and C5 positions. This di-iodination significantly increases the molecular mass and alters the electron distribution of the aromatic ring.

PropertyValueSource
Molecular Formula C₅H₄I₂N₂O₂Calculated
Molecular Weight 377.90 g/mol Calculated
Appearance Expected to be a solidInferred from similar compounds
Solubility Expected to have low aqueous solubilityInferred from structure

Comprehensive Determination of Molecular Weight

A molecule's identity and purity are fundamentally established by its molecular weight. For 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, this value is determined through theoretical calculation and confirmed via rigorous experimental analysis.

Theoretical Calculation

The molecular weight is calculated from the molecular formula (C₅H₄I₂N₂O₂) using the atomic weights of its constituent elements.

  • Carbon (C): 5 × 12.011 g/mol = 60.055 g/mol

  • Hydrogen (H): 4 × 1.008 g/mol = 4.032 g/mol

  • Iodine (I): 2 × 126.904 g/mol = 253.808 g/mol

  • Nitrogen (N): 2 × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 377.907 g/mol

Experimental Verification and Structural Confirmation

Experimental validation is the gold standard for confirming the calculated molecular weight and ensuring the structural integrity of the synthesized compound.[1] A multi-technique approach provides a self-validating system for characterization.

G cluster_synthesis Synthesis & Purification Crude Crude Product Purified Purified Compound Crude->Purified Recrystallization/ Chromatography MS Mass Spectrometry (MS) Purified->MS Confirms Mass NMR NMR Spectroscopy (1H & 13C) Purified->NMR Confirms Structure EA Elemental Analysis (CHNX) Purified->EA Confirms Formula

Caption: Self-validating workflow for compound characterization.

Mass spectrometry is a primary technique for determining the mass-to-charge ratio (m/z) of a molecule, directly providing its molecular weight.[2]

  • Causality: For 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) is preferred. This is because hard techniques like Electron Ionization (EI) can cause extensive fragmentation, potentially preventing the observation of the molecular ion peak.[2]

  • Expected Observation: In the mass spectrum, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) would be expected at an m/z value corresponding to its molecular weight (~378).

  • Isotopic Signature: Iodine is monoisotopic (¹²⁷I), so it does not produce the characteristic isotopic patterns seen with chlorine or bromine.[3] The presence of two iodine atoms would be confirmed by characteristic fragmentation patterns, such as the loss of one or both iodine atoms.

Protocol: Sample Preparation for Mass Spectrometry

  • Dissolution: Accurately weigh approximately 1 mg of the purified compound.

  • Solvent Addition: Dissolve the sample in a suitable solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

  • Dilution: Create a dilute solution (typically in the low µg/mL range) to avoid detector saturation.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Monitor for the expected m/z value of the molecular ion.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is essential for confirming the compound's structure.

  • Causality: The number of signals, their chemical shifts (ppm), and their splitting patterns in the NMR spectrum serve as a molecular fingerprint. For this compound, ¹H NMR would confirm the presence of the acetic acid methylene protons (-CH₂-) and the single proton on the imidazole ring (at the C2 position). ¹³C NMR would confirm the number of distinct carbon environments.

  • Expected ¹H NMR Signals:

    • A singlet for the C2-H on the imidazole ring.

    • A singlet for the methylene protons (-CH₂-) of the acetic acid group.

    • A broad singlet for the carboxylic acid proton (-COOH), which may exchange with solvent.

  • Expected ¹³C NMR Signals:

    • A signal for the carbonyl carbon (-COOH).

    • A signal for the methylene carbon (-CH₂-).

    • Three distinct signals for the imidazole ring carbons (C2, C4, C5), with the C4 and C5 signals significantly influenced by the attached iodine atoms.

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and heteroatoms (in this case, iodine) in a pure sample.[4]

  • Causality: This technique provides the empirical formula of the compound. By comparing the experimentally determined percentages with the calculated values from the proposed molecular formula, the formula can be validated. For new compounds, journals often require the found elemental composition to be within ±0.4% of the calculated values.[5]

  • Protocol: Combustion Analysis (CHN)

    • An accurately weighed sample of the pure compound is combusted in a furnace with an excess of oxygen.[4]

    • The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps that selectively absorb each component.

    • The mass of each trapped product is measured, from which the mass percentages of C, H, and N in the original sample are calculated.

    • Iodine content can be determined by other methods, such as titration after combustion.

Synthesis Pathway

The synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid would likely proceed through the iodination of a precursor molecule. A plausible route involves the direct iodination of 2-(1H-imidazol-1-yl)acetic acid.

G Start 2-(1H-Imidazol-1-yl)acetic Acid (Precursor) Reaction Electrophilic Aromatic Substitution (Iodination) Start->Reaction Reagents Iodine (I₂) / Base (e.g., NaOH) in Aqueous Medium Reagents->Reaction Product 2-(4,5-diiodo-1H-imidazol-1-yl)acetic Acid (Crude Product) Reaction->Product Purification Purification (Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: Plausible synthetic workflow for the target compound.

Protocol: General Iodination of Imidazole This protocol is adapted from general methods for direct iodination of the imidazole ring.[1]

  • Preparation: Dissolve the starting material, 2-(1H-imidazol-1-yl)acetic acid, in an aqueous solution of a base like sodium hydroxide (NaOH) and cool the mixture in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of iodine (I₂) and a co-solvent like sodium iodide (NaI) in water.

  • Reaction: Slowly add the iodine solution to the cooled imidazole solution with vigorous stirring, maintaining a low temperature (e.g., 0°C). The reaction proceeds via electrophilic substitution at the electron-rich C4 and C5 positions of the imidazole ring.

  • Work-up: After several hours, neutralize the reaction mixture with an acid (e.g., HCl) to a pH of 7-8. The product is expected to precipitate out of the solution.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system to yield the pure 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Significance in Research and Drug Development

The title compound is a valuable building block for chemical synthesis and a potential candidate for drug discovery programs.

  • Synthetic Handle: The iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[1] This allows for the straightforward introduction of various aryl, heteroaryl, or alkynyl groups at the 4 and 5 positions, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

  • Therapeutic Potential: Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[6][7] The introduction of heavy atoms like iodine can enhance binding affinity to biological targets and is a strategy used in the development of kinase inhibitors and other therapeutic agents.[1]

References

  • The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing. Available from: [Link]

  • Elemental Analysis. University of Al-maarif, College of Pharmacy. Available from: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

  • Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega. Available from: [Link]

  • Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. PMC. Available from: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. Available from: [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available from: [Link]

  • Element analysis. YIC. Available from: [Link]

  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. Available from: [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... Pearson. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. Available from: [Link]

  • Selective Synthesis of Trisubstituted Imidazoles by Iodine‐Catalyzed [3+2] Cycloadditions. ResearchGate. Available from: [Link]

  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. University of Baghdad. Available from: [Link]

  • Elemental Analysis Of Organic Compounds With The Use Of. YIC. Available from: [Link]

  • Preparation method of 4-iodine-1H-imidazole. Google Patents.
  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. NISCAIR Online Periodicals Repository. Available from: [Link]

  • 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

Exploratory

Strategic Applications of Iodinated Imidazole Scaffolds: A Technical Whitepaper on Radiopharmacology, Synthesis, and Rational Drug Design

Executive Summary Iodinated imidazole compounds represent a highly versatile class of heterocyclic scaffolds with profound utility across modern chemical biology, radiopharmacology, and pharmaceutical synthesis. The stra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodinated imidazole compounds represent a highly versatile class of heterocyclic scaffolds with profound utility across modern chemical biology, radiopharmacology, and pharmaceutical synthesis. The strategic incorporation of an iodine atom onto the imidazole ring fundamentally alters its physicochemical profile—lowering the carbon-halogen bond dissociation energy, introducing a highly polarizable electron cloud, and generating a distinct σ -hole. This whitepaper provides an in-depth mechanistic analysis of three primary applications for iodinated imidazoles: their role as bioreductive radiotracers for hypoxia imaging, their utility as highly reactive intermediates in transition-metal-catalyzed cross-coupling, and their emerging importance as halogen-bond donors in rational drug design.

Physicochemical Foundations

The imidazole ring is a five-membered heteroaromatic system containing two nitrogen atoms (one pyrrole-like, one pyridine-like), making it amphoteric and capable of extensive hydrogen bonding. When substituted with iodine (e.g., 2-iodoimidazole, 4-iodoimidazole, or 4,5-diiodoimidazole), the molecule acquires unique properties:

  • Kinetic Lability: The C-I bond is significantly weaker (~238 kJ/mol) than C-Br or C-Cl bonds, making it the premier leaving group for oxidative addition in palladium-catalyzed reactions.

  • Isotopic Diversity: Iodine possesses multiple clinically relevant radioisotopes ( 123I , 124I , 125I , 131I ), enabling a seamless transition from preclinical in vitro assays to clinical Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy.

  • Anisotropic Charge Distribution: The large atomic radius of iodine results in an anisotropic distribution of electron density, creating an electron-deficient region (the σ -hole) at the distal end of the C-I bond, which acts as a strong Lewis acid in supramolecular recognition.

Radiopharmaceuticals: Bioreductive Trapping in Hypoxia Imaging

Tumor hypoxia is a critical microenvironmental factor associated with aggressive metastasis and resistance to radiotherapy. Nitroimidazole derivatives are the gold standard for non-invasive hypoxia imaging due to their bioreductive trapping mechanism [4].

Mechanistic Causality

Radioiodinated nitroimidazoles, such as 125I -labeled Iodoazomycin Arabinoside (IAZA), diffuse freely into both normoxic and hypoxic cells [2]. Inside the cell, intracellular reductases transfer a single electron to the nitro group, forming a nitro radical anion.

  • In Normoxia: Abundant oxygen rapidly oxidizes the radical back to the parent compound, which then diffuses out of the cell and is cleared from the bloodstream.

  • In Hypoxia: The lack of oxygen allows the radical anion to undergo further reduction into highly reactive hydroxylamine and amine species. These intermediates covalently bind to intracellular macromolecules, irreversibly trapping the radiotracer within the hypoxic tissue[4].

HypoxiaPathway A Radioiodinated Nitroimidazole B Cellular Diffusion A->B C Single Electron Reduction (Radical Anion) B->C Reductases D Normoxia (Rapid Reoxidation) C->D O2 E Hypoxia (Further Reduction) C->E Low O2 F Efflux & Clearance D->F G Covalent Trapping to Macromolecules E->G Reactive Species

Fig 1: Bioreductive trapping pathway of radioiodinated nitroimidazoles in hypoxic environments.

Quantitative Pharmacokinetics

The lipophilicity (Log P) of the iodoimidazole tracer is the primary determinant of its signal-to-noise ratio. Tracers with a Log P between -0.2 and 1.2 exhibit optimal membrane permeability without excessive non-specific lipid binding [1].

Table 1: Pharmacokinetic and Uptake Parameters of Radioiodinated Nitroimidazoles

RadiotracerTarget ApplicationLog PHypoxic/Aerobic Uptake RatioTumor/Blood RatioTumor/Muscle Ratio
[¹³¹I]15 (Triazole-linked)Hypoxia Imaging0.05 ± 0.034.4 ± 0.52.03 ± 0.456.82 ± 1.70
[¹²⁵I]IAZAHypoxia Imaging~0.1N/A4.6 (at 4h)N/A
[¹³¹I]IAZA (8h post-injection)Hypoxia Imaging~0.1N/A8.7 (at 8h)N/A

Data synthesized from foundational biodistribution studies [1], [2].

Protocol: Synthesis and Bioevaluation of Radioiodinated Nitroimidazoles

To ensure a self-validating experimental system, the following protocol incorporates internal controls and rigorous purification steps.

Step 1: Precursor Synthesis via Click Chemistry Synthesize the alkyne-functionalized nitroimidazole precursor. Utilize a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the nitroimidazole to an iodinated synthon. Causality: Click chemistry provides high regioselectivity and quantitative yields, minimizing complex byproducts that could interfere with subsequent radiolabeling [1].

Step 2: Radioiodination (Isotopic Exchange) React the precursor with [¹³¹I]NaI or [¹²⁴I]NaI in the presence of a mild oxidant (e.g., Chloramine-T) or via thermal isotopic exchange in an acidic medium. Causality: The oxidant generates the electrophilic iodonium species (I⁺), which is required for efficient substitution on the imidazole ring.

Step 3: Quality Control (HPLC Purification) Purify the crude radiotracer using reverse-phase HPLC. Collect the radioactive fraction and verify that the radiochemical purity exceeds 95%. Self-Validation: Unlabeled precursor must be completely removed. If left in the formulation, it will competitively bind to intracellular reductases, artificially lowering the specific activity and the apparent hypoxic uptake.

Step 4: In Vitro Cellular Uptake Assay Incubate the radiotracer with tumor cells (e.g., EMT-6 or S180) under strictly controlled normoxic (21% O₂) and hypoxic (<1% O₂) conditions for 2-4 hours [2], [3]. Self-Validation: The normoxic cells serve as the negative control. A Hypoxic/Aerobic uptake ratio > 3.0 confirms that the tracer's retention is specifically driven by the bioreductive trapping mechanism rather than non-specific lipophilic binding.

Strategic Intermediates in Pharmaceutical Synthesis

Beyond radiopharmacology, iodoimidazoles are highly prized building blocks in the convergent synthesis of complex Active Pharmaceutical Ingredients (APIs). The synthesis of modern therapeutics, such as NLRP3 agonists and JAK2 inhibitors, frequently relies on the functionalization of the imidazole core [5], [6].

Mechanistic Causality in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Stille), the catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) active species. Because the C-I bond has the lowest bond dissociation energy among halogens, iodoimidazoles undergo oxidative addition at significantly lower temperatures and higher rates than their bromo- or chloro-counterparts. This allows chemists to perform couplings under milder conditions, preserving sensitive functional groups on the target API [6].

CrossCoupling A Imidazole Core B Electrophilic Iodination A->B C Iodoimidazole Intermediate B->C D Suzuki-Miyaura Coupling (Pd, Boronic Acid) C->D E Negishi Coupling (Pd/Ni, Organozinc) C->E F Complex API Scaffold D->F E->F

Fig 2: Convergent synthetic workflow utilizing iodoimidazole intermediates in cross-coupling.

Protocol: Suzuki-Miyaura Coupling of Iodoimidazoles

Step 1: Reagent Preparation Combine the iodoimidazole (1.0 eq), an arylboronic acid (1.2 eq), and a mild inorganic base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture of 1,4-dioxane and water (4:1 v/v). Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. The base is critical as it activates the boronic acid by forming a highly nucleophilic boronate complex, which facilitates the transmetalation step.

Step 2: Degassing Subject the mixture to three cycles of freeze-pump-thaw or sparge vigorously with argon for 30 minutes. Self-Validation: Oxygen must be rigorously excluded. If O₂ is present, it will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) peroxo complex, halting the catalytic cycle and resulting in unreacted starting material.

Step 3: Catalyst Addition and Reaction Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of argon. Heat the reaction to 80-90°C and monitor via TLC or LC-MS until the iodoimidazole is consumed.

Step 4: Workup Quench the reaction with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Rational Drug Design: Exploiting Halogen Bonding

A paradigm shift in medicinal chemistry is the deliberate use of halogen bonding to enhance drug-target interactions. Iodoimidazoles are particularly effective in this domain.

The σ -Hole Concept

When iodine is covalently bonded to the electron-withdrawing imidazole ring, the electron density of the iodine atom is pulled toward the carbon. This creates a highly localized region of positive electrostatic potential on the outermost surface of the iodine atom, directly opposite the covalent bond (the σ -hole) [9]. This σ -hole can form highly directional, non-covalent interactions with Lewis bases (such as the oxygen of a carbonyl group or the nitrogen of an amino acid side chain in a protein pocket) [7], [10].

Application in Inhibitor Design

In the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, structural modifications of the imidazoleisoindole core have demonstrated that incorporating heavy halogens significantly alters binding affinity [8]. While hydrogen bonding networks dictate the primary binding mode, the introduction of an iodine atom allows the ligand to act as a potent halogen-bond donor. X-ray crystallographic studies of iodoimidazole derivatives frequently reveal robust C-I···N and C-I··· π interactions that anchor the drug within the active site, reducing the off-rate ( koff​ ) and improving the overall thermodynamic stability of the drug-receptor complex [7], [9].

Conclusion

Iodinated imidazoles are far more than simple heterocyclic derivatives; they are foundational tools that bridge the gap between diagnostic imaging, organic synthesis, and structural biology. By understanding the fundamental causality behind their reactivity—whether it be the bioreductive susceptibility of the nitro-derivatives, the kinetic lability of the C-I bond in cross-coupling, or the electrostatic potential of the σ -hole—scientists can continue to exploit these scaffolds to drive innovation in next-generation therapeutics and radiopharmaceuticals.

References

  • Source: National Institutes of Health (NIH)
  • Radioiodinated 1-(5-iodo-5-deoxy-beta-D-arabinofuranosyl)-2-nitroimidazole (iodoazomycin arabinoside: IAZA)
  • Source: National Institutes of Health (NIH)
  • Recent Advances of 68 Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors Source: MDPI URL
  • Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2-Aminoquinoline NLRP3 Agonist Source: ACS Publications URL
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 Source: ResearchGate URL
  • C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives Source: ResearchGate URL
  • Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1)
  • 5-Iodo-2-methyl-1H-benzo[D]imidazole Source: Smolecule URL
  • Tripodal halogen bonding iodo-azolium receptors for anion recognition Source: ResearchGate URL
Foundational

The Strategic Role of Diiodo-Imidazole Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Imidazole Scaffold and the Power of Iodination The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold and the Power of Iodination

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique physicochemical properties, including high polarity, hydrogen bonding capability, and amphoteric nature, enable imidazole-containing molecules to interact with a diverse array of biological targets like enzymes and receptors.[1] This inherent versatility has made the imidazole scaffold a "privileged structure" integral to numerous natural products and synthetic drugs.[1][2]

To further exploit the potential of the imidazole core, medicinal chemists often turn to halogenation. The introduction of iodine atoms, in particular, creates highly versatile synthetic handles. Diiodo-imidazole derivatives, such as 4,5-diiodo-1H-imidazole, are powerful building blocks in drug discovery. The carbon-iodine bonds are amenable to a variety of cross-coupling reactions, allowing for the systematic and efficient diversification of the imidazole scaffold. This strategic modification is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds with enhanced potency and selectivity.[1]

This technical guide provides an in-depth analysis of the synthesis of diiodo-imidazole derivatives and their pivotal role as precursors in the development of novel therapeutic agents. We will explore their application in the synthesis of anticancer and antimicrobial compounds, supported by quantitative biological data, detailed experimental protocols, and visualizations of synthetic and mechanistic pathways.

Synthesis of Diiodo-Imidazole Derivatives: A Foundational Protocol

The synthesis of 4,5-diiodo-1H-imidazole is a key starting point for many medicinal chemistry campaigns. A common and scalable method involves the direct iodination of imidazole.

Experimental Protocol: Synthesis of 4,5-diiodo-1H-imidazole

This protocol describes a method for synthesizing 4,5-diiodo-1H-imidazole, which can be adapted for large-scale production.[3]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Elemental iodine (I₂)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Ice bath

Procedure:

  • Preparation of Imidazole Salt: In a reaction vessel, dissolve imidazole in a 3 M aqueous solution of sodium hydroxide. Cool the mixture in an ice bath. This step generates the imidazole sodium salt in situ, which is more reactive towards iodination.

  • Iodination: Slowly add a solution of elemental iodine (2 equivalents) dissolved in tetrahydrofuran (THF) to the cooled imidazole salt solution with continuous stirring. The use of THF helps to solubilize the iodine and control the reaction rate.[3]

  • Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Once the reaction is complete, remove the THF by rotary evaporation under reduced pressure at 40°C. This will precipitate the crude product.[3]

  • Purification: The crude 4,5-diiodo-1H-imidazole can be purified by stirring in hot ethyl acetate, followed by filtration to obtain the purified product.[3]

imidazole Imidazole reaction Reaction Vessel (Ice Bath) imidazole->reaction Step 1 naoh NaOH (aq) naoh->reaction imidazole_na Imidazole Sodium Salt (in situ) iodine_thf Iodine in THF iodine_thf->reaction Step 2 crude_product Crude 4,5-diiodo-1H-imidazole reaction->crude_product Step 3: Work-up purification Purification (Hot Ethyl Acetate) crude_product->purification Step 4 final_product Pure 4,5-diiodo-1H-imidazole purification->final_product

Caption: Synthetic workflow for 4,5-diiodo-1H-imidazole.

Diiodo-imidazoles as Versatile Precursors in Drug Discovery

The primary value of diiodo-imidazole derivatives in medicinal chemistry lies in their utility as versatile synthetic intermediates. The two iodine atoms serve as reactive sites for the introduction of a wide range of substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[4] This allows for the rapid generation of libraries of diverse imidazole-based compounds for biological screening.

diiodo_imidazole 4,5-Diiodo-1H-imidazole coupling_reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) diiodo_imidazole->coupling_reaction substituted_imidazole Substituted Imidazole Derivatives coupling_reaction->substituted_imidazole boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->coupling_reaction alkyne Terminal Alkyne alkyne->coupling_reaction biological_screening Biological Screening substituted_imidazole->biological_screening hit_lead Hit/Lead Compounds biological_screening->hit_lead

Caption: Diiodo-imidazoles in library synthesis for drug discovery.

Applications in the Synthesis of Anticancer Agents

The imidazole scaffold is a common feature in many anticancer drugs.[2][5] Diiodo-imidazole derivatives serve as valuable starting materials for the synthesis of potent anticancer agents, including kinase inhibitors. While specific IC50 data for diiodo-imidazole derivatives themselves are scarce, the following table presents the anticancer activity of closely related di- and mono-halogenated imidazole derivatives to illustrate the potential of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Silver Complex of 4,5-dichloro-1H-imidazoleOVCAR-3 (Ovarian)~10-20[6]
Silver Complex of 4,5-dichloro-1H-imidazoleMB157 (Breast)~10[6]
Imidazo[1,2-b]pyridazine derivativeA549 (Lung)0.006[7]
Substituted Imidazole (Kim-161)T24 (Urothelial)56.11[8]
Substituted Imidazole (Kim-111)T24 (Urothelial)67.29[8]

Mechanism of Action: Kinase Inhibition

A prevalent mechanism of action for many imidazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] For example, the PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation, survival, and growth, and its inhibition is a major therapeutic strategy in oncology.

growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation promotes imidazole_inhibitor Imidazole-based Kinase Inhibitor imidazole_inhibitor->pi3k inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazole-based kinase inhibitor.

Applications in the Synthesis of Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a global health crisis, driving the search for new antimicrobial agents. Imidazole derivatives have a long history of use as antifungal and antibacterial agents.[9][10] Diiodo-imidazoles can be used as precursors to synthesize novel antimicrobial compounds with potentially improved efficacy. The table below shows the antimicrobial activity of some imidazole derivatives, highlighting the potential of this scaffold.

Compound IDMicrobial StrainMIC (µg/mL)Reference
2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6d)Staphylococcus aureus4[9][10]
2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6c)Staphylococcus aureus16[9][10]
2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6c)Enterococcus faecalis16[9][10]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acidS. pseudoporcinus6000[10][11]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acidK. rosea7000[10][11]

Mechanism of Action: Disruption of Bacterial Cell Processes

Imidazole-based antimicrobial agents can act through various mechanisms, including the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis.

imidazole_derivative Diiodo-imidazole Derived Antimicrobial dna_synthesis DNA Synthesis imidazole_derivative->dna_synthesis inhibits cell_wall Cell Wall Synthesis imidazole_derivative->cell_wall inhibits protein_synthesis Protein Synthesis imidazole_derivative->protein_synthesis inhibits bacterial_cell Bacterial Cell cell_death Bacterial Cell Death bacterial_cell->cell_death leads to

Caption: General mechanisms of antimicrobial action of imidazole derivatives.

Standardized Protocols for Biological Evaluation

To assess the therapeutic potential of compounds synthesized from diiodo-imidazole precursors, standardized in vitro assays are essential.

Protocol: MTT Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol: Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microbial strain.[10]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (known antibiotic/antifungal) and negative control (broth and DMSO)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.[10]

  • Inoculation: Add the standardized microbial inoculum to each well.[10]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Conclusion and Future Directions

Diiodo-imidazole derivatives, particularly 4,5-diiodo-1H-imidazole, are invaluable assets in the medicinal chemist's toolbox. While their direct biological activity is not extensively documented, their true strength lies in their role as versatile synthetic precursors. The ability to readily introduce diverse chemical moieties through cross-coupling reactions at the iodine-substituted positions allows for the efficient construction of large and varied libraries of novel imidazole-based compounds.

The exploration of these libraries has led to the discovery of potent anticancer and antimicrobial agents, underscoring the strategic importance of diiodo-imidazoles in drug discovery. Future research should continue to leverage the synthetic utility of these building blocks to develop next-generation therapeutics. Furthermore, a systematic evaluation of the direct biological activities of a broader range of diiodo-imidazole derivatives is warranted, as it may unveil novel pharmacological properties and mechanisms of action.

References

  • Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V. and Vincent, C. (2021) Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • Biological and Molecular Chemistry. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as a New Imidazole Derivative for Investigation of Its Anti-Inflammatory and Analgesic Effects. [Link]

  • Imidazoles as potential anticancer agents - PMC - NIH. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2018). Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. SciSpace. [Link]

  • Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., Reddy, T. S., & Prasad, K. R. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]

  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI. [Link]

  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google P
  • Potent antimicrobial activity of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives against methicillin-resistant Staphylococcus aureus - PubMed. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. [Link]

  • Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl) - PubMed. [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. [Link]

  • 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon - CrystEngComm (RSC Publishing). [Link]

  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - MDPI. [Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed. [Link]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Stance on Chemical Safety In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of inno...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Chemical Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, halogenated heterocyclic compounds like 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid represent a class of molecules with significant potential. The introduction of iodine atoms into the imidazole scaffold can profoundly influence a molecule's steric and electronic properties, often enhancing its biological activity. However, this structural complexity also necessitates a thorough and proactive approach to safety.

This guide is designed to provide a comprehensive framework for the safe handling, storage, and disposal of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. In the absence of a complete, formally published toxicological profile for this specific compound, we will adopt a precautionary principle. This entails treating the substance with the respect due to a potentially potent and hazardous material, drawing upon data from structurally analogous compounds and established best practices for laboratory safety. Our objective is to empower researchers to work confidently and safely, minimizing risk to themselves, their colleagues, and the environment.

Section 1: Compound Profile and Inferred Physicochemical Properties

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a di-iodinated imidazole derivative. The presence of the imidazole ring, a common moiety in biologically active molecules, coupled with two heavy iodine atoms and a carboxylic acid group, suggests a compound with distinct chemical characteristics.[1][2]

PropertyInferred Value/CharacteristicRationale & Supporting Evidence
Molecular Formula C₅H₄I₂N₂O₂Based on chemical structure.
Molecular Weight 417.91 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar imidazole derivatives, such as Imidazol-1-yl-acetic acid, are solids.[3]
Melting Point Expected to be relatively high.The parent compound, Imidazol-1-yl-acetic acid, has a melting point of 258°C.[3] The increased molecular weight and potential for intermolecular interactions due to the iodine atoms could result in a higher melting point.
Solubility Likely soluble in polar organic solvents and aqueous bases.The carboxylic acid moiety imparts acidic character, suggesting solubility in basic solutions. The overall polarity of the molecule suggests potential solubility in solvents like DMSO and DMF. The parent compound, Imidazol-1-yl-acetic acid, is slightly soluble in water.[4]
Stability Stable under standard laboratory conditions. May be light-sensitive.Iodo-organic compounds can be sensitive to light. It is stable enough for synthesis and handling.[5] Incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
pKa Estimated to be around 3-4 for the carboxylic acid proton.The parent compound, Imidazol-1-yl-acetic acid, has a predicted pKa of 3.37.

Section 2: Hazard Analysis and Toxicological Assessment

A comprehensive hazard assessment is paramount when working with a novel compound. Given the lack of specific toxicological data for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, we must consider the known hazards of its structural components and related molecules.

Routes of Exposure and Primary Health Hazards

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Based on data from similar imidazole-based acetic acids, the following hazards should be assumed:[3]

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Serious Eye Damage: Poses a risk of serious eye irritation or damage.[3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

Potential for Systemic Toxicity

The toxicological profile of many imidazole derivatives is an active area of research, with some compounds exhibiting significant biological effects.

  • Cytotoxicity: Several studies have demonstrated the cytotoxic potential of imidazole-based compounds against various cancer cell lines.[6][7] This suggests that 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid should be handled as a potentially cytotoxic agent.

  • Hepatotoxicity: Some azole-based compounds have been associated with liver toxicity.[8] While this effect is not universal, it represents a potential long-term hazard that underscores the need for minimizing exposure.

  • Genotoxicity: Certain imidazo-based heterocyclic derivatives have been shown to cause DNA fragmentation, indicating a potential for genotoxicity.[9]

Hazards Associated with Di-iodinated Compounds

The presence of two iodine atoms introduces specific chemical hazards:

  • Thermal Decomposition: Upon heating to decomposition, iodo-organic compounds can release toxic fumes of hydrogen iodide and other iodine-containing species.[10][11]

  • Reactivity: While generally stable, iodo-substituted imidazoles can participate in a range of chemical reactions. Their reactivity should be carefully considered when planning experiments.[12]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and airborne particles.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Change gloves frequently and immediately if they become contaminated.

  • Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown is advisable.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Assess_Task Assess Task & Potential Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Enables Doff_PPE Doff PPE & Dispose Handle_Compound->Doff_PPE Followed by

Caption: Personal Protective Equipment (PPE) Workflow.

Section 4: Experimental Protocols and Best Practices

Adherence to strict protocols is crucial for ensuring safety and experimental reproducibility.

Weighing and Solution Preparation
  • Preparation: Before starting, ensure the chemical fume hood is clean and all necessary equipment (analytical balance, spatula, weigh paper, volumetric flask, solvent, and waste container) is inside the hood.

  • Weighing: Carefully weigh the desired amount of the solid compound onto weigh paper. Avoid any actions that could generate dust.

  • Transfer: Gently transfer the weighed powder into the appropriate volumetric flask.

  • Solubilization: Add the chosen solvent to the flask, ensuring to rinse the weigh paper to transfer any residual powder. Cap the flask and mix until the solid is completely dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

Spill and Emergency Procedures
  • Minor Spills (Solid):

    • If a small amount of solid is spilled inside a fume hood, gently sweep it up with a brush and dustpan and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol) and wipe clean with absorbent pads.

  • Minor Spills (Liquid):

    • Absorb the spilled solution with an inert absorbent material (e.g., vermiculite or sand).

    • Place the contaminated absorbent into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is outside of a fume hood and there is a risk of airborne dust, evacuate the laboratory and contact the institutional safety officer.

  • Personal Exposure:

    • Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

Spill_Response Spill_Occurs Spill Occurs Assess_Severity Assess Severity Spill_Occurs->Assess_Severity Minor_Spill Minor Spill Assess_Severity->Minor_Spill Small & Contained Major_Spill Major Spill Assess_Severity->Major_Spill Large or Uncontrolled Contain_Clean Contain & Clean Up (with appropriate PPE) Minor_Spill->Contain_Clean Evacuate_Alert Evacuate Area & Alert Safety Officer Major_Spill->Evacuate_Alert Decontaminate Decontaminate Area Contain_Clean->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste

Caption: Spill Response Decision Tree.

Section 5: Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle and are essential for long-term safety and environmental protection.

Storage
  • Store 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[5]

  • Consider storing the compound in a desiccator to prevent moisture absorption.

Disposal
  • Chemical Waste: All solid waste, contaminated materials (gloves, weigh paper, etc.), and solutions containing 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid must be disposed of as hazardous chemical waste.

  • Waste Containers: Use dedicated, labeled hazardous waste containers for iodinated organic compounds.[13] Do not mix with non-halogenated organic waste.[13]

  • Regulations: Follow all institutional, local, and national regulations for the disposal of hazardous waste.

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is fundamental to advancing scientific discovery. By integrating the principles and practices outlined in this guide into daily laboratory workflows, researchers can create a robust culture of safety. This proactive approach not only protects individuals and the environment but also ensures the integrity and success of the vital research being conducted.

References

  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: 2-〔7-Fluoro-1H-benzo[d]imidazol-1-yl〕acetic acid.
  • Metasci. Safety Data Sheet: 4-Imidazoleacetic acid hydrochloride.
  • MedChemExpress. (2025).
  • DC Chemicals. (2024).
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 1H-Imidazole-4,5-dicarboxylic Acid.
  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry.
  • Saha, S., et al. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ChemScene. 4,5-Diiodo-1H-imidazole.
  • Singh, P., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC.
  • Wilde, M., et al. (2025).
  • GZ Industrial Supplies. (2025).
  • Luo, S., et al. (2025). Influence of imidazole derivatives on the dielectric and energy storage performance of epoxy.
  • Reddy, M. V. R., et al. (2008).
  • DC Chemicals. Imidazol-1-yl-acetic acid | 22884-10-2 | MSDS.
  • ChemSupply Australia. (2024).
  • MedChemExpress. Imidazol-1-yl-acetic acid-SDS.
  • Kumar, R., et al. (2019). In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. International Journal of Pharmacy and Biological Sciences.
  • Malinka, T., et al. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journals.
  • Reddy, M. V. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry.
  • El-Faham, A., et al. (2017).
  • Google Patents. (1992).
  • Szymańska, E., et al. (2006). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Acta Poloniae Pharmaceutica.
  • Beggiato, S., et al. (2019). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. edoc.
  • Centers for Disease Control and Prevention. (2011).
  • BenchChem. (2025). Essential Safety and Handling Guide for Potent Chemical Compounds.
  • Wittenberg University. Handling Chemicals.
  • ChemicalBook. (2026). Imidazol-1-yl-acetic acid Chemical Properties,Uses,Production.
  • University of Washington. Iodine-125 Handling Precautions.
  • Kumar, R., et al. (2019). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences.
  • APExBIO. Imidazol-1-yl-acetic acid - Biochemical Research Reagent.
  • BenchChem.
  • Fisher Scientific. (2025).
  • Donaghys. Iodine.
  • CymitQuimica. CAS 22884-10-2: 1H-Imidazole-1-acetic acid.
  • Singh, P., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC.
  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biological and Molecular Chemistry.
  • Wang, H., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI.
  • Szymańska, E., et al. (2023).
  • Al-Ostoot, F. H., et al. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Verevkin, S. P., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis. CNR-IRIS.
  • da Silva, J. F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Ali, M., et al. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Chemistry.
  • Carl ROTH.

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Introduction In the landscape of medicinal chemistry and drug development, the imidazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives, such as 2-(1H-imidazol-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the imidazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives, such as 2-(1H-imidazol-1-yl)acetic acid, are recognized as versatile intermediates in the synthesis of pharmaceuticals, including bisphosphonates like Zoledronic acid.[2][3][4] This guide focuses on a specific, heavily halogenated analogue: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid . The introduction of two iodine atoms onto the imidazole ring dramatically alters the molecule's physicochemical properties, most notably its solubility, which is a critical determinant of its behavior in both chemical and biological systems.

A compound's therapeutic efficacy, bioavailability, and suitability for formulation are fundamentally linked to its solubility.[5][6] For researchers and drug development professionals, a thorough understanding of a molecule's solubility profile is not merely academic; it is a cornerstone of successful preclinical and formulation development.[7] This document provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. It combines theoretical analysis based on its molecular structure with a detailed, field-proven experimental protocol.

Theoretical Framework: Predicting Solubility from Molecular Structure

  • The Imidazole Core: The parent imidazole ring is aromatic, polar, and capable of acting as both a hydrogen bond donor and acceptor, contributing to its high solubility in water and other polar solvents.[1][8]

  • The Acetic Acid Moiety: The -CH₂COOH group introduces a critical acidic functional group. This makes the entire molecule a weak acid, implying that its aqueous solubility will be highly dependent on the pH of the medium.[7] At pH values above its pKa, the carboxylate group will deprotonate to form a more soluble salt.

  • The Diiodo Substituents: The two iodine atoms are the most influential features. Their large atomic size and high lipophilicity significantly increase the molecule's molecular weight and nonpolar surface area. This is a common characteristic of compounds designed to bind to enzyme and receptor sites, which often leads to poor aqueous solubility.[7] It is therefore predicted that 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid will be significantly less soluble in aqueous media than its non-iodinated parent compound, 2-(1H-imidazol-1-yl)acetic acid, which is known to be water-soluble.[9]

This structural analysis leads to the classification of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid as a sparingly soluble weak acid, for which a systematic experimental evaluation is essential.

Experimental Determination of Thermodynamic Solubility

To obtain definitive and reliable solubility data, an experimental approach is required. The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility, providing the true measure of a compound's solubility at a given temperature.[7][10] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to allow the system to reach equilibrium.

Core Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Materials and Reagents:

  • 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (ensure purity >98%)

  • Aqueous Buffers:

    • 0.1 M HCl (pH ~1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8 and 7.4)

  • Organic Solvents (HPLC grade or equivalent):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Acetonitrile

  • Type I (Ultrapure) Water

  • Calibrated Analytical Balance

  • HPLC system with UV detector or a UV-Vis Spectrophotometer

  • Thermostatically controlled orbital shaker or incubator

  • Microcentrifuge

  • Low-binding filter vials or syringe filters (e.g., 0.22 µm PVDF)

2. Preparation of Calibration Standards:

  • Prepare a high-concentration stock solution of the compound in a suitable organic solvent where it is freely soluble (e.g., DMSO).

  • From this stock, create a series of calibration standards by serial dilution into the mobile phase to be used for HPLC analysis. The concentration range should bracket the expected solubility values.

  • Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration. Ensure the curve has a correlation coefficient (r²) ≥ 0.99.

3. Experimental Procedure:

  • Accurately weigh an excess amount of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (e.g., 2-5 mg) into separate vials for each solvent to be tested. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

  • Add a precise volume (e.g., 1.0 mL) of the desired solvent (aqueous buffer or organic solvent) to each vial.

  • Seal the vials securely and place them in an orbital shaker set to a constant temperature, typically 25°C for standard measurements or 37°C for biopharmaceutical relevance.[10]

  • Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24 hours is adequate, but for molecules that may undergo slow solid-state transformations, 48-72 hours is recommended to ensure thermodynamic equilibrium is reached.[10]

  • After incubation, visually confirm the presence of excess solid in each vial.

  • To separate the dissolved solute from the solid material, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully aspirate the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially inflated results.[10]

  • Immediately dilute an aliquot of the clear filtrate with the analytical mobile phase to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using the validated HPLC or UV-Vis method.

4. Data Analysis and Calculation:

  • Using the calibration curve, determine the concentration of the compound in the diluted sample.

  • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

  • The experiment should be performed in triplicate for each solvent to assess variability and ensure reproducibility.

Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvent systems.

Solvent SystempHTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
0.1 M HCl1.237[Experimental Result][Experimental Result]
Acetate Buffer4.537[Experimental Result][Experimental Result]
Phosphate Buffer6.837[Experimental Result][Experimental Result]
Phosphate Buffer7.437[Experimental Result][Experimental Result]
Water~7.025[Experimental Result][Experimental Result]
EthanolN/A25[Experimental Result][Experimental Result]
DMSON/A25[Experimental Result][Experimental Result]

Interpreting the Results:

  • pH-Solubility Profile: For a weak acid like 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, solubility is expected to be lowest at low pH (when the molecule is in its neutral, protonated form) and increase as the pH rises above its pKa (due to the formation of the more soluble anionic carboxylate).

  • BCS Classification: The data generated across the physiological pH range of 1.2-6.8 at 37°C can be used to classify the compound's solubility according to the Biopharmaceutics Classification System (BCS). A drug is considered "highly soluble" if its highest marketed dose dissolves in 250 mL of aqueous media within this pH range.[10]

  • Solvent Selection for Formulation: The data from organic and aqueous solvents provides crucial guidance for formulation development. For instance, low aqueous solubility might necessitate the use of co-solvents, surfactants, or advanced formulation strategies like amorphous solid dispersions.

Conclusion

The solubility of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a paramount physicochemical property that dictates its potential utility in pharmaceutical research and development. Structural analysis strongly suggests that it is a sparingly soluble weak acid, a prediction that demands rigorous experimental verification. The shake-flask equilibrium method, as detailed in this guide, represents the definitive approach for generating high-quality, reliable solubility data. By following this comprehensive protocol, researchers can establish a robust solubility profile, enabling informed decisions in lead optimization, formulation design, and the overall advancement of new chemical entities.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Kovačević, I., Parojčić, J., & Homšek, I. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 543-549.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 43.
  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate.
  • MedChemExpress. (n.d.). Imidazol-1-yl-acetic acid.
  • Vulcanchem. (n.d.). (4,5-Dichloro-1H-imidazol-1-yl)acetic acid.
  • ChemScene. (n.d.). 15813-09-9 | 4,5-Diiodo-1H-imidazole.
  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491.
  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry.
  • de Oliveira, C. S., de Mattos, M. C., & de Oliveira, V. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1136.
  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.
  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.
  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 43.
  • ChemBK. (2024, April 10). 2-(1H-imidazol-1-yl)acetic acid.
  • Chem-Impex. (n.d.). 1H-Imidazole-1-acetic acid.
  • ChemicalBook. (2026, January 13). Imidazol-1-yl-acetic acid | 22884-10-2.

Sources

Exploratory

An In-depth Technical Guide to the Stability of Iodinated Imidazole Acetic Acid

This guide provides a comprehensive technical overview of the chemical stability of iodinated imidazole acetic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes fou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the chemical stability of iodinated imidazole acetic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a thorough understanding of the molecule's stability profile, degradation pathways, and analytical assessment methodologies.

Introduction

Iodinated imidazole acetic acid represents a class of molecules with significant potential in various pharmaceutical applications, from therapeutic agents to precursors for radiolabeled imaging agents. The core structure, featuring an imidazole ring, an acetic acid side chain, and one or more iodine substituents on the aromatic ring, presents a unique combination of chemical functionalities. Understanding the intrinsic stability of this structure is paramount for the development of safe, effective, and reliable pharmaceutical products.

Forced degradation studies are a critical component of this process, providing essential information on potential degradation products, the intrinsic stability of the molecule, and helping to establish degradation pathways.[1][2] This knowledge is not only a regulatory requirement but also fundamental for guiding formulation development, defining storage conditions, and ensuring the quality and shelf-life of the final drug product.[2][3]

Core Chemical Structure and Intrinsic Stability

The stability of iodinated imidazole acetic acid is a composite of the individual stabilities of its three key structural motifs: the imidazole ring, the carbon-iodine (C-I) bond on the aromatic ring, and the acetic acid side chain.

  • Imidazole Ring: The imidazole ring is an aromatic heterocycle that is generally stable.[4] However, it is susceptible to degradation under certain conditions, particularly oxidation and photodegradation, especially when in solution.[5][6] The specific substituents on the ring can significantly influence its reactivity.[7] For instance, N-substitution can block certain enzymatic degradation pathways but may introduce other vulnerabilities.[8]

  • Aryl-Iodide Bond: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a primary site of potential degradation. Aryl iodides are known to be sensitive to light, heat, and certain chemical environments, which can lead to deiodination.[9][10] This process can occur through various mechanisms, including radical-induced cleavage, nucleophilic substitution, or photodegradation.[10][11][12] The electronic nature of the imidazole ring and any other substituents will influence the stability of the C-I bond. Electron-withdrawing groups on the aromatic ring can enhance the stability of this bond.[13]

  • Acetic Acid Side Chain: The acetic acid moiety is generally stable. However, under certain conditions, it can undergo reactions such as esterification if alcohols are present or decarboxylation, though the latter typically requires more forcing conditions for an aryl-acetic acid. The carboxylic acid group can also influence the overall solubility and pH-dependent stability of the molecule.

Primary Degradation Pathways and Mechanisms

Based on the chemical nature of iodinated imidazole acetic acid, several degradation pathways can be anticipated. A thorough understanding of these pathways is essential for developing stability-indicating analytical methods and for designing robust formulations.

Deiodination

Deiodination is often the most significant degradation pathway for iodinated aromatic compounds. This can proceed through several mechanisms:

  • Photolytic Cleavage: Organic iodine-containing compounds are generally unstable in the presence of light.[9] Exposure to UV or even visible light can provide sufficient energy to cleave the C-I bond, often through a radical mechanism, leading to the formation of the deiodinated imidazole acetic acid and elemental iodine or iodide ions.[9][12][14] This process is a common concern for iodinated pharmaceuticals and necessitates storage in light-resistant containers.[14]

  • Reductive Deiodination: In the presence of reducing agents or under certain catalytic conditions, the iodine atom can be removed and replaced with a hydrogen atom.

  • Nucleophilic Displacement: Although less common for aryl iodides compared to alkyl iodides, strong nucleophiles under forcing conditions (e.g., high temperature, presence of a catalyst) can displace the iodide.[15]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.5,4", ratio="fill"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Key deiodination pathways for iodinated imidazole acetic acid.

Imidazole Ring Oxidation

The imidazole ring is susceptible to oxidative degradation, which can be mediated by atmospheric oxygen (autoxidation), reactive oxygen species (e.g., from peroxide impurities), or light.[5][6] This can lead to the formation of various oxidation products, potentially involving ring-opening or the formation of oxo-imidazole derivatives.[6] The presence of trace metal ions can catalyze these oxidative processes.[6]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.5,4", ratio="fill"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Potential oxidative degradation pathways of the imidazole ring.

Other Potential Degradation Reactions
  • Hydrolysis: While the core imidazole and aryl iodide structures are not typically prone to hydrolysis, other functional groups that might be present in more complex analogues could be. For instance, ester or amide derivatives of the acetic acid side chain would be susceptible to pH-dependent hydrolysis.

  • Decarboxylation: The loss of CO2 from the acetic acid side chain is a potential thermal degradation pathway, although it generally requires high temperatures.

  • Polymerization/Condensation: Under certain stress conditions, complex mixtures of degradation products can be formed through intermolecular reactions.

Factors Influencing Stability

Several external factors can significantly impact the stability of iodinated imidazole acetic acid. Careful control of these factors during manufacturing, formulation, and storage is crucial.

FactorEffect on StabilityMitigation Strategies
pH The stability of the molecule can be highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or oxidation.[6][16] The ionization state of the imidazole ring and the carboxylic acid group will change with pH, affecting solubility and reactivity.Determine the pH of maximum stability through systematic studies. Formulate with appropriate buffering agents to maintain the optimal pH range.[17][[“]]
Light Exposure to UV and visible light is a major risk, leading to photolytic cleavage of the C-I bond.[9][14] This is a common issue for iodinated compounds.[14]Store the drug substance and product in light-resistant (amber) containers.[14] Conduct photostability studies according to ICH guidelines.
Temperature Increased temperature accelerates most degradation reactions, including deiodination and oxidation.[10][19]Store at controlled room temperature or under refrigerated conditions, as determined by stability studies. Avoid exposure to high temperatures during manufacturing and shipping.
Oxygen The presence of oxygen can promote oxidative degradation of the imidazole ring.[6]For solutions, consider purging with an inert gas (e.g., nitrogen, argon).[6] The inclusion of antioxidants in the formulation may also be beneficial.
Moisture For the solid state, moisture can accelerate degradation by increasing molecular mobility and facilitating hydrolytic reactions.[19]Store in well-sealed containers with desiccants if necessary. Control humidity during manufacturing.

Methodology for Stability Assessment

A robust, stability-indicating analytical method is required to separate and quantify the parent drug from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[20]

Development of a Stability-Indicating HPLC Method

The primary goal is to develop a method that can resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[21][22]

Typical Starting Conditions:

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve compounds with different polarities.

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and selecting the optimal wavelength for quantification. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.[5][20]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to intentionally degrade the sample, which helps in identifying likely degradation products and demonstrating the specificity of the analytical method.[1][2]

Step-by-Step Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of iodinated imidazole acetic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60-80 °C) for a defined period. Neutralize the sample before injection.

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room or elevated temperature. Neutralize the sample before injection.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂). The reaction can be performed at room temperature.

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80-100 °C).

  • Photostability: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC-PDA method. Aim for 5-20% degradation of the active ingredient.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent drug in all stressed samples to ensure no co-eluting peaks. Calculate the mass balance to account for all the material after degradation.

dot graph G { graph [splines=true, nodesep=0.4, ranksep=0.8, size="7.5,5", ratio="fill"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Workflow for a typical forced degradation study.

Formulation Strategies to Enhance Stability

Based on the degradation profile, several formulation strategies can be employed to enhance the stability of iodinated imidazole acetic acid.[23][24][25]

  • pH Control: As previously mentioned, formulating within a narrow, optimized pH range using a suitable buffer system is critical for aqueous preparations.[[“]]

  • Antioxidants: For products susceptible to oxidation, the inclusion of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be effective.

  • Chelating Agents: To mitigate catalysis of oxidation by trace metal ions, chelating agents like edetate disodium (EDTA) can be added.[6]

  • Lyophilization (Freeze-Drying): For highly unstable molecules in solution, creating a lyophilized powder for reconstitution can significantly improve shelf-life by removing water and reducing molecular mobility.

  • Complexation: The use of complexing agents like cyclodextrins can encapsulate the labile parts of the molecule, protecting them from light or hydrolysis.[17][26]

Conclusion

The stability of iodinated imidazole acetic acid is a multifaceted challenge governed by the interplay of its constituent functional groups—the imidazole ring, the aryl-iodide bond, and the acetic acid side chain. The primary degradation pathways are anticipated to be deiodination (particularly photolytic) and oxidation of the imidazole ring. A comprehensive stability assessment, underpinned by robust forced degradation studies and a validated stability-indicating HPLC method, is essential for identifying degradation products and understanding the molecule's intrinsic liabilities. This knowledge directly informs the development of stable pharmaceutical formulations through strategies such as pH control, protection from light, and the inclusion of appropriate excipients. By adopting a systematic, science-driven approach, researchers and developers can ensure the quality, safety, and efficacy of drug products derived from this promising class of compounds.

References

  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol1. Journal of the American Chemical Society, 89(25), 6712-6718. Available at: [Link]

  • Wang, W., Chen, H., & Li, Y. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology, 14, 100234. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3393-3402. Available at: [Link]

  • Gibson, K. E., & Iredale, T. (1935). The photodecomposition of iodoform and of the alkyl and alkylene iodides. Transactions of the Faraday Society, 31, 1525-1531. Available at: [Link]

  • Giri, D., & Mugesh, G. (2019). Modeling Type‐1 Iodothyronine Deiodinase with Peptide‐Based Aliphatic Diselenides: Potential Role of Highly Conserved His and Cys Residues as a General Acid Catalyst. Chemistry – A European Journal, 25(50), 11679-11689. Available at: [Link]

  • Stolte, S., et al. (2012). Biodegradability of imidazole structures. Green Chemistry, 14(12), 3328-3336. Available at: [Link]

  • Wang, D., et al. (2025). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research, 281, 123845. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3393-3402. Available at: [Link]

  • Lin, G., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(24), 7941-7947. Available at: [Link]

  • Bajaj, S., et al. (2003). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 541-551. Available at: [Link]

  • Panomsuk, S., et al. (2025). Development and Evaluation of a Povidone-iodine Throat Spray: Physicochemical Properties and Stability. ResearchGate. Available at: [Link]

  • Bernstein, L. S., et al. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 117(7), 1475-1487. Available at: [Link]

  • Ikeuchi, T., et al. (1987). Studies on Iodinated Compounds. III. High-Performance Liquid Chromatographic Determination of Iodide (I-). Chemical and Pharmaceutical Bulletin, 35(1), 329-332. Available at: [Link]

  • Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217–230. Available at: [Link]

  • De Borba, B. M., et al. (2004). Separation of Periodate, Iodate and Iodide on a C-18 Stationary Phase. Dependence of the Retention on the Temperature and Solvent Composition. Monitoring of an Oxidative Cleavage Reaction. Chromatographia, 60(5-6), 281-286. Available at: [Link]

  • Reddit user discussion. (2022). Diaryliodonium salt stability. r/Chempros. Available at: [Link]

  • Colombo, S., et al. (2024). Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. Radiography, 30(3), 856-861. Available at: [Link]

  • YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Organic Chemistry. Available at: [Link]

  • Mosher, G., et al. (2013). Stabilized formulations containing iodinated contrast agents and cyclodextrins. Google Patents, WO2013180777A1.
  • Kumar, N., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 357-366. Available at: [Link]

  • Reddit user discussion. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link]

  • Schweizer, U., et al. (2014). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 52(2), R117-R134. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Iodide ion. Available at: [Link]

  • Lulinski, P. (2011). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 16(10), 8386–8399. Available at: [Link]

  • Matos, J., et al. (2015). Advances in the Direct Iodination of Aromatic Compounds. Current Organic Synthesis, 12(4), 434-453. Available at: [Link]

  • Wang, Z., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 56(4), 2416–2426. Available at: [Link]

  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Flieger, J., et al. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Molecules, 24(7), 1294. Available at: [Link]

  • Kumar, A., et al. (2021). A STUDY OF METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION FOR SIMULTANEOUS QUANTIFICATION OF POVIDONE IODINE AND ORNIDAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1009. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. Available at: [Link]

  • Al-Achi, A., & Gupta, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Proclinical. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Quan, R.C., & Evans, G.J. (1997). The impact of organic compounds on pH and iodine volatility in nuclear reactor containment structures. INIS-IAEA. Available at: [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]

  • Liu, Y., et al. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. ACS ES&T Water, 2(6), 983–991. Available at: [Link]

  • Cerna, I., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7957. Available at: [Link]

  • Szabo, R., et al. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. Molecules, 26(13), 3896. Available at: [Link]

  • Jones, M. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 18-22. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Tadesse, B., et al. (2022). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. PLOS ONE, 17(1), e0262429. Available at: [Link]

  • Singh, S., & Kumar, V. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. PharmTech. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • R Discovery. (1977). The 2-Chloro-2-propenyl Side Chain. A Useful Acetic Acid Equivalent. Available at: [Link]

  • Aaltodoc. (n.d.). Esterification of Short-Chain Alcohols with Acetic Acid. Available at: [Link]

  • Senger, J., et al. (2023). Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. Molecules, 28(15), 5686. Available at: [Link]

Sources

Foundational

theoretical properties of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

An in-depth technical analysis and methodological guide for the theoretical profiling, synthesis, and application of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. Executive Summary & Structural Rationale In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the theoretical profiling, synthesis, and application of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Executive Summary & Structural Rationale

In modern drug discovery and materials science, the imidazole ring serves as a privileged scaffold. The introduction of heavy halogens—specifically iodine—at the C4 and C5 positions of the imidazole ring fundamentally alters its electronic landscape and steric profile. 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (Molecular Weight: 377.91 g/mol ) is a highly specialized, bifunctional synthon. It combines the rigid, electron-deficient diiodoimidazole core with a flexible, nucleophilic acetic acid linker.

This compound has garnered significant attention as a critical intermediate in the synthesis of "fleximer" nucleoside analogs targeting flavivirus replication (e.g., Dengue and Zika viruses) [1], as well as a rigid bridging ligand in the construction of Metal-Organic Frameworks (MOFs). As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical quantum chemistry and bench-level synthetic execution, providing a self-validating framework for working with this complex molecule.

Theoretical Physicochemical Profile

The dual iodination of the imidazole ring induces profound electronic effects. Iodine is highly polarizable and exerts a strong inductive electron-withdrawing effect (-I), which is only partially offset by its weak resonance donation (+M).

  • Acid-Base Equilibria: In an unsubstituted imidazole, the conjugate acid pKa is approximately 7.0. The presence of two iodine atoms pulls electron density away from the ring, significantly lowering the basicity of the N3 nitrogen. The predicted pKa of the N3 conjugate acid drops to ~2.8 [2]. Conversely, the carboxylic acid moiety retains a standard pKa of ~3.5.

  • Halogen Bonding ( σ -Hole): The C4 and C5 iodine atoms exhibit a pronounced σ -hole—a region of positive electrostatic potential on the outermost extension of the halogen's covalent bond axis. This allows the molecule to act as a potent halogen bond donor, forming highly directional non-covalent interactions with Lewis bases (e.g., protein backbone carbonyls or MOF metal nodes).

Table 1: Computed & Theoretical Properties
PropertyTheoretical ValueMechanistic Implication
Molecular Formula C5​H4​I2​N2​O2​ High heavy-atom count; excellent for X-ray crystallography.
Molecular Weight 377.91 g/mol Requires careful mass-balance tracking during synthesis.
pKa (Carboxylic Acid) ~3.5Deprotonated at physiological pH; acts as an anion.
pKa (N3 Conjugate Acid) ~2.8N3 is a poor nucleophile; requires strong electrophiles to react.
Topological Polar Surface Area 55.12 ŲFavorable for membrane permeability if the acid is esterified.
LogP (Predicted) 1.8 - 2.2Moderate lipophilicity, driven by the bulky iodine atoms.

Divergent Reactivity Pathways

The synthetic utility of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid lies in its orthogonal reactivity domains. The molecule can be selectively functionalized at three distinct sites without cross-interference, provided the correct catalytic conditions are employed.

ReactivityMap Core 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Iodine C4/C5 Iodine Atoms (Electrophilic / σ-hole) Core->Iodine Carboxyl Acetic Acid Moiety (Nucleophilic / Acidic) Core->Carboxyl Nitrogen Imidazole N3 (Lewis Base) Core->Nitrogen Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Iodine->Coupling HalogenBond Halogen Bonding (Crystal Engineering) Iodine->HalogenBond Amidation Peptide Coupling (Amide Bond Formation) Carboxyl->Amidation Coordination Metal-Organic Frameworks (MOF Coordination) Carboxyl->Coordination Nitrogen->Coordination

Fig 1: Divergent theoretical reactivity pathways of the diiodoimidazole and carboxylate domains.

Mechanistic Synthesis & Self-Validating Protocol

Direct N-alkylation of 4,5-diiodoimidazole with chloroacetic acid is notoriously problematic, often yielding intractable zwitterionic salts or suffering from poor regioselectivity. The field-proven approach utilizes a two-step sequence: N-alkylation with an ester (e.g., ethyl bromoacetate) followed by mild biphasic saponification [3].

Causality in Reagent Selection: We utilize Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF) rather than stronger bases like Sodium Hydride (NaH). The N-H proton of 4,5-diiodoimidazole is highly acidic (pKa ~9.3) [2]; thus, a mild base is entirely sufficient for quantitative deprotonation while suppressing unwanted side reactions (such as ester hydrolysis or transesterification in situ).

SynthesisWorkflow SM 4,5-diiodo-1H-imidazole Step1 S_N2 N-Alkylation (80 °C, 2h) SM->Step1 Reagent Ethyl Bromoacetate + K2CO3 / DMF Reagent->Step1 Intermediate Ethyl Ester Intermediate Step1->Intermediate Step2 LiOH Hydrolysis (THF/H2O, RT) Intermediate->Step2 Workup Acidification (HCl) & Precipitation Step2->Workup Product Target Carboxylic Acid Workup->Product

Fig 2: Self-validating synthetic workflow via N-alkylation and biphasic saponification.

Step-by-Step Experimental Methodology

Phase 1: Synthesis of Ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4,5-diiodo-1H-imidazole (10.0 g, 31.2 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (8.6 g, 62.4 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Add ethyl bromoacetate (4.1 mL, 37.4 mmol, 1.2 eq) dropwise over 10 minutes. Elevate the temperature to 80 °C and stir for 2 hours.

  • Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a single new spot ( Rf​≈0.6 ). LC-MS should confirm the intermediate mass [M+H]+=406.9 .

  • Workup: Cool to room temperature, quench with distilled water (200 mL), and extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 5×100 mL) to systematically remove DMF. Dry over MgSO4​ , filter, and concentrate in vacuo.

Phase 2: Saponification to the Free Acid

  • Hydrolysis: Dissolve the crude ester intermediate in a 1:1 mixture of THF and H2​O (100 mL total). Add Lithium Hydroxide monohydrate (LiOH· H2​O ) (3.9 g, 93.6 mmol, 3.0 eq). Stir at room temperature for 4 hours. Note: Avoid heating to prevent premature dehalogenation of the sensitive C4/C5 iodines.

  • Validation Checkpoint 2: 1 H NMR of a dried aliquot should show the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm and triplet at ~1.2 ppm).

  • Isolation: Concentrate the mixture in vacuo to remove THF. Cool the remaining aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~3.0.

  • Collection: A white to off-white precipitate will form. Filter the solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Downstream Applications in Drug Discovery

The resulting carboxylic acid is a highly versatile precursor. By converting the carboxylic acid to an amide or ester, the molecule can be integrated into larger peptide or nucleoside frameworks. Subsequently, the C4 and C5 iodines serve as ideal handles for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Recent breakthroughs in antiviral therapeutics have utilized this exact diiodoimidazole architecture to synthesize "fleximers"—nucleoside analogs where the rigid purine ring is split, allowing the molecule to flexibly adapt to the mutated GTP-binding pockets of flavivirus methyltransferases, thereby inhibiting viral replication [1].

References

  • Title: Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro Source: Bioorganic & Medicinal Chemistry (NIH/PMC) URL: [Link]

  • Title: Imidazopiperazine inhibitors of transcription activating proteins (US11058688B2)
Exploratory

A Technical Guide to the Prospective Synthesis and Characterization of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid: A Novel Building Block for Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The imidazole nucleus is a privileged scaffold in medicinal chemistry, integral to a diverse array of therapeutic agents.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, integral to a diverse array of therapeutic agents.[1][2] The strategic introduction of iodine atoms onto this heterocyclic core significantly enhances its utility as a synthetic intermediate, primarily by enabling carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. This guide outlines a prospective synthesis for a novel, hitherto unreported compound: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. While the discovery of this specific molecule is not documented in current literature, its synthesis is proposed herein through two plausible and scientifically-grounded pathways, leveraging established methodologies for the iodination and N-alkylation of imidazole derivatives. This document serves as an in-depth technical resource, providing detailed experimental protocols, predictive analytical data, and a discussion of the potential applications of this promising, yet-to-be-synthesized molecule in the field of drug development.

Introduction: The Rationale for Pursuing 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

The imidazole ring is a fundamental component of numerous biologically active molecules, including the essential amino acid histidine and several commercial drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The functionalization of the imidazole ring is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds.

Halogenation, particularly iodination, of the imidazole core offers a powerful tool for synthetic chemists. The resulting iodo-imidazoles are valuable building blocks for several reasons:

  • Versatile Synthetic Handles : The iodine atoms at the C4 and C5 positions can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties : The introduction of bulky, lipophilic iodine atoms can significantly alter the solubility, metabolic stability, and binding affinity of the parent molecule.

  • Potential for Halogen Bonding : The iodine atoms can act as halogen bond donors, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The target molecule, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, combines the di-iodinated imidazole core with an acetic acid side chain at the N-1 position. This acetic acid moiety provides a handle for further derivatization, such as amide bond formation, or can itself contribute to the biological activity of the molecule. Given the synthetic accessibility of both the 4,5-diiodo-1H-imidazole scaffold[3][4] and the well-established procedures for N-alkylation of imidazoles with acetic acid derivatives,[5][6][7] the synthesis of this novel compound is highly feasible. This guide will now detail the proposed synthetic strategies.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Pathway A: N-Alkylation of 4,5-diiodo-1H-imidazole

This approach begins with the synthesis of the di-iodinated imidazole core, followed by the attachment of the acetic acid side chain. This is often a preferred strategy as the iodination of the imidazole ring can be sensitive to the presence of other functional groups.

Workflow for Pathway A:

Pathway A Imidazole Imidazole Diiodoimidazole 4,5-diiodo-1H-imidazole Imidazole->Diiodoimidazole Iodination (I₂, NaOH, THF) Protected_Ester Ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate Diiodoimidazole->Protected_Ester N-Alkylation (Ethyl bromoacetate, K₂CO₃, DMF) Target_A 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Protected_Ester->Target_A Hydrolysis (LiOH, THF/H₂O)

Caption: Proposed Synthesis Pathway A.

Step-by-Step Protocol for Pathway A:

  • Synthesis of 4,5-diiodo-1H-imidazole:

    • To a solution of imidazole in an aqueous sodium hydroxide solution, cooled in an ice bath, a solution of elemental iodine in tetrahydrofuran (THF) is added dropwise.[3]

    • The reaction mixture is stirred for several hours at low temperature.

    • The crude product is isolated by filtration and purified by recrystallization from a suitable solvent like ethyl acetate.[3]

  • N-Alkylation with Ethyl Bromoacetate:

    • To a solution of 4,5-diiodo-1H-imidazole in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), a base like anhydrous potassium carbonate is added.[8]

    • Ethyl bromoacetate is then added dropwise to the suspension at room temperature.

    • The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude ester is then purified.

  • Hydrolysis of the Ester:

    • The purified ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is dissolved in a mixture of THF and water.

    • An aqueous solution of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

    • The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Pathway B: Iodination of Imidazol-1-yl-acetic acid

This alternative pathway involves first synthesizing imidazol-1-yl-acetic acid, followed by the iodination of the imidazole ring. This route may be advantageous if the starting material, imidazol-1-yl-acetic acid, is readily available. However, the iodination reaction conditions will need to be carefully controlled to avoid degradation of the acetic acid side chain.

Workflow for Pathway B:

Pathway B Imidazole_B Imidazole Protected_Ester_B tert-Butyl 2-(1H-imidazol-1-yl)acetate Imidazole_B->Protected_Ester_B N-Alkylation (tert-Butyl chloroacetate, K₂CO₃, Ethyl Acetate) Imidazolyl_Acetic_Acid Imidazol-1-yl-acetic acid Protected_Ester_B->Imidazolyl_Acetic_Acid Deprotection (HCl or TFA) Target_B 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Imidazolyl_Acetic_Acid->Target_B Iodination (I₂, NaOH)

Caption: Proposed Synthesis Pathway B.

Step-by-Step Protocol for Pathway B:

  • Synthesis of tert-Butyl 2-(1H-imidazol-1-yl)acetate:

    • A mixture of imidazole, powdered potassium carbonate, and tert-butyl chloroacetate in ethyl acetate is refluxed for several hours.[5][6]

    • After completion of the reaction (monitored by TLC), the reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated to yield the tert-butyl ester.[5]

  • Deprotection to Imidazol-1-yl-acetic acid:

    • The tert-butyl ester can be cleaved under acidic conditions, for example, by treatment with hydrochloric acid or trifluoroacetic acid in a suitable solvent like dichloromethane.

  • Iodination of Imidazol-1-yl-acetic acid:

    • The resulting imidazol-1-yl-acetic acid is dissolved in an aqueous alkaline solution (e.g., NaOH).

    • An iodinating agent, such as a solution of iodine and sodium iodide in water, is added portion-wise at a controlled temperature (e.g., 0 °C).[9]

    • The reaction progress is monitored, and upon completion, the pH is adjusted to precipitate the di-iodinated product.

    • The product is collected by filtration, washed, and dried.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product will require purification and thorough characterization to confirm its identity and purity.

  • Purification: Recrystallization from a suitable solvent system or column chromatography on silica gel would be the primary methods for purification.

  • Characterization: A combination of spectroscopic and analytical techniques would be employed to confirm the structure of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Table 1: Predicted Analytical Data for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Analytical Technique Predicted Data
¹H NMR Singlet for the C2-H of the imidazole ring (likely downfield shifted compared to the non-iodinated analogue), a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the C2, C4, and C5 carbons of the imidazole ring (with C4 and C5 expected to be significantly shifted due to the iodine substitution), a signal for the methylene carbon, and a signal for the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₅H₄I₂N₂O₂). The isotopic pattern for two iodine atoms would be a key diagnostic feature.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-I stretching vibrations.
Elemental Analysis The calculated percentages of Carbon, Hydrogen, Iodine, Nitrogen, and Oxygen should match the experimental values for the molecular formula C₅H₄I₂N₂O₂.

Potential Applications and Future Directions

While the biological activity of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is yet to be determined, its structural features suggest several potential areas of application in drug discovery and medicinal chemistry:

  • Scaffold for Library Synthesis : The di-iodo functionality makes this molecule an excellent starting point for the parallel synthesis of a library of diverse imidazole derivatives via cross-coupling reactions. This would enable the rapid exploration of SAR for various biological targets.

  • Antimicrobial and Anticancer Agents : Many substituted imidazole derivatives have shown promise as antimicrobial and anticancer agents.[1][2][10][11][12] The unique electronic and steric properties conferred by the di-iodo substitution could lead to novel compounds with potent activity in these areas.

  • Enzyme Inhibitors : The imidazole ring is a known zinc-binding motif in many metalloenzymes. The acetic acid side chain could also participate in interactions with active site residues. Therefore, derivatives of this compound could be explored as inhibitors of various enzymes.

Future work should focus on the successful synthesis and purification of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, followed by its comprehensive characterization. Once the compound is in hand, it can be screened against a panel of biological targets to identify potential therapeutic applications. Furthermore, its utility as a versatile building block in organic synthesis can be demonstrated through a variety of cross-coupling reactions.

References

  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google P
  • Synthesis of 4,5‐diiodoimidazole and 2,4,5‐triiodoimidazole.
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
  • CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google P
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (URL: [Link])

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (URL: [Link])

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives - ijprajournal. (URL: not available)
  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid - Sciforum. (URL: [Link])

  • Synthesis and Biological Activity of Novel Imidazole Based Chalcone Deriv
  • (4,5-Dimethyl-imidazol-1-YL)-acetic acid - PubChem. (URL: [Link])

  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. (URL: [Link])

  • Mild mono ‐Acylation of 4,5‐Diiodoimidazole: Preparation of 1‐(5‐Iodo‐1 H ‐imidazole‐4‐yl)
  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one - Organic Syntheses. (URL: [Link])

  • Imidazole-1-acetic acid - SIELC Technologies. (URL: [Link])

  • 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215 - PubChem. (URL: [Link])

  • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2 - PubChem. (URL: [Link])

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI. (URL: [Link])

  • Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives - SciSpace. (URL: [Link])

  • Synthesis and biological activity of dihydroimidazole and 3,4-dihydrobenzo[8][9]imidazo[1,2-a][3][8][13]triazins - PubMed. (URL: [Link])

  • (PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative - ResearchGate. (URL: [Link])

Sources

Foundational

Diiodo-Imidazole Compounds: A Technical Guide to Synthesis, Properties, and Applications

Introduction The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic drugs.[1][2] This five-membered aromatic heter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic drugs.[1][2] This five-membered aromatic heterocycle, containing two nitrogen atoms, possesses a unique combination of physicochemical properties, including high polarity, hydrogen bonding capabilities, and an amphoteric nature.[1][3] These traits enable imidazole-containing molecules to interact with a wide array of biological targets.[1][4]

The strategic introduction of iodine atoms onto the imidazole scaffold, creating diiodo-imidazole derivatives, significantly enhances its synthetic versatility and modulates its biological activity.[1] The iodine atoms not only alter the electronic properties of the ring but also serve as reactive handles for further chemical modifications, such as cross-coupling reactions, which are pivotal in drug discovery for exploring structure-activity relationships (SAR).[1][5] This guide provides an in-depth analysis of the synthesis, characterization, and diverse applications of diiodo-imidazole compounds, offering valuable insights for researchers and professionals in drug development and materials science.

Synthesis and Characterization of Diiodo-imidazoles

The synthesis of diiodo-imidazoles, particularly the 4,5-diiodo-1H-imidazole isomer, is a critical first step for its use as a versatile intermediate in various fields.[5] The most common approach involves the direct electrophilic iodination of the imidazole ring.

General Synthesis Workflow

The synthesis typically involves the reaction of imidazole with an iodinating agent under basic conditions. The choice of reagents and reaction conditions is crucial for achieving high yield and purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Imidazole + NaOH(aq) Reaction Ice Bath (0°C) Stirring Start->Reaction Reagent Iodine in THF Reagent->Reaction Quench Acidification (HCl) to pH 7-8 Reaction->Quench Reaction Mixture Filter Vacuum Filtration Quench->Filter Purify Recrystallization (e.g., Ethanol) Filter->Purify Dry Drying under High Vacuum Purify->Dry Product 4,5-Diiodo-1H-imidazole Dry->Product Final Product

Caption: Generalized workflow for the synthesis and purification of 4,5-diiodo-1H-imidazole.

Detailed Experimental Protocol: Synthesis of 4,5-Diiodo-1H-imidazole

This protocol is adapted from established methods for the direct iodination of imidazole in an alkaline medium.[1][5][6]

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Preparation of Imidazole Solution: Dissolve imidazole in an aqueous solution of sodium hydroxide (e.g., 3 equivalents) in a reaction flask. Cool the mixture to 0°C using an ice bath.[5] The initial deprotonation of imidazole by NaOH generates the imidazolate anion, which is more susceptible to electrophilic attack.

  • Preparation of Iodinating Agent: In a separate flask, dissolve elemental iodine (e.g., 2 equivalents) in tetrahydrofuran (THF).[5] THF is used as a solvent to effectively dissolve the elemental iodine.[5]

  • Reaction: Slowly add the iodine/THF solution dropwise to the cooled imidazole solution while maintaining vigorous stirring and a temperature of 0°C.[1] After the addition is complete, allow the reaction to stir for several hours (e.g., 3-6 hours) at 0°C.[1][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Remove the THF under reduced pressure.[5]

    • Carefully neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.[1]

    • Collect the solid precipitate by vacuum filtration and wash with cold water.[1]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 4,5-diiodo-1H-imidazole as an off-white solid.[6]

  • Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • X-ray Crystallography: To determine the solid-state structure and analyze intermolecular interactions like halogen bonding.[8]

Applications of Diiodo-imidazole Compounds

Diiodo-imidazole derivatives are valuable precursors and active molecules in several scientific domains, ranging from medicinal chemistry to materials science.

Medicinal Chemistry and Drug Development

The imidazole scaffold is a key component in many drugs, and iodination provides a route to new therapeutic agents with diverse mechanisms of action.[2][4]

a) Antimicrobial Agents

Imidazole derivatives are well-known for their antifungal properties.[3][9] The introduction of iodine can enhance this activity. Diiodo-nitroimidazole derivatives, for instance, have shown increased cytotoxicity and radiosensitizing potency under hypoxic conditions, which is relevant for targeting tumors.[10] Dimeric nitro-imidazolium salts have also demonstrated excellent antibacterial activity against pathogens like E. coli and P. aeruginosa.[11]

Mechanism of Action: The antimicrobial action of many imidazole-based compounds involves the disruption of microbial cell membranes or the inhibition of key enzymes.[3] For antifungal imidazoles, a common target is the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

b) Enzyme Inhibition

The imidazole nucleus can coordinate with metal ions in the active sites of enzymes, leading to their inhibition.[12][13] This makes imidazole derivatives, including iodinated versions, attractive candidates for developing enzyme inhibitors. For example, imidazole-dioxolane compounds have been identified as highly selective inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in various physiological and pathological processes.[12][13]

c) Anticancer Agents

Many imidazole-based molecules exhibit anticancer properties through various mechanisms, including kinase inhibition, DNA intercalation, and induction of apoptosis.[14][15] The ability to use iodo-imidazoles in coupling reactions allows for the synthesis of complex molecules that can target specific cancer-related pathways.[5] For example, an iodine-substituted dimethoxyphenyl imidazole gold (I) compound was found to be significantly more cytotoxic than cisplatin against hepatocellular carcinoma cells.[14]

Anticancer_MOA cluster_targets Cellular Targets cluster_effects Cellular Effects Diiodo_Imidazole Diiodo-Imidazole Derivative Kinases Tyrosine Kinases Diiodo_Imidazole->Kinases Inhibits DNA DNA Strands Diiodo_Imidazole->DNA Intercalates Enzymes Tumor-related Enzymes Diiodo_Imidazole->Enzymes Modulates Inhibit_Signaling Inhibition of Proliferation Signaling Kinases->Inhibit_Signaling Block_Replication Blockage of DNA Replication/Transcription DNA->Block_Replication Induce_Apoptosis Induction of Apoptosis Enzymes->Induce_Apoptosis Cell_Death Cancer Cell Death Inhibit_Signaling->Cell_Death Block_Replication->Cell_Death Induce_Apoptosis->Cell_Death

Caption: Potential mechanisms of action for diiodo-imidazole-based anticancer agents.

Materials Science and Crystal Engineering

Beyond medicine, diiodo-imidazoles play a significant role in supramolecular chemistry and materials science, primarily due to their ability to form halogen bonds.[8]

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the "σ-hole") is attracted to a nucleophilic site, such as a nitrogen or oxygen atom.[16][17] Iodine atoms, being highly polarizable, are excellent halogen bond donors.[8][17]

In compounds like 4,5-diiodoimidazole, the iodine atoms can act as Lewis acids, forming directional halogen bonds with Lewis bases (halogen bond acceptors).[18] This property is exploited in crystal engineering to control the self-assembly of molecules in the solid state, creating specific supramolecular architectures.[8][16] By carefully selecting protective groups on the imidazole nitrogen, researchers can suppress dominant hydrogen bonding and promote the formation of halogen-bonded networks, leading to materials with tailored properties.[8][19]

Compound ClassApplicationKey InteractionReference
Diiodo-nitroimidazolesCancer TherapyRadiosensitization[10]
Imidazole-dioxolanesEnzyme InhibitionHeme Oxygenase Inhibition[12][13]
Diiodo-imidazole cocrystalsCrystal EngineeringHalogen Bonding (I···N, I···S)[8][18]
Dimeric Imidazolium SaltsAntibacterialMembrane Disruption[11]
Caption: Summary of applications and key interactions of selected diiodo-imidazole compounds.

Conclusion and Future Perspectives

Diiodo-imidazole compounds represent a versatile and powerful class of molecules with significant potential across multiple scientific disciplines. Their straightforward synthesis and the unique properties imparted by the iodine substituents make them invaluable building blocks for drug discovery and the rational design of new materials. In medicinal chemistry, they serve as key intermediates for developing potent antimicrobial and anticancer agents, with ongoing research focused on enhancing selectivity and reducing side effects. In materials science, their capacity for strong and directional halogen bonding continues to be explored for the creation of novel supramolecular structures and functional materials. Future research will likely focus on developing more efficient and regioselective synthetic methods, exploring their application in organocatalysis, and further elucidating their mechanisms of action in biological systems to unlock their full therapeutic and technological potential.

References
  • Mensing, L., Layh, M., & Hebenbrock, M. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI.
  • BenchChem. (2025). The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole. Google Patents.
  • Synthesis of 4,5‐diiodoimidazole and 2,4,5‐triiodoimidazole. ResearchGate.
  • Vrechi, T. M., et al. (2006). Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors. PubMed.
  • Yu, E., et al. Versatility of the imidazole substrate to tune halogen bonding interactions. American Chemical Society.
  • Mensing, L., Layh, M., & Hebenbrock, M. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. R Discovery.
  • Mensing, L., Layh, M., & Hebenbrock, M. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. OUCI.
  • Vrechi, T. M., et al. (2006). Selectivity of Imidazole-Dioxolane Compounds for in Vitro Inhibition of Microsomal Haem Oxygenase Isoforms. PubMed.
  • Virion, A., et al. The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. PubMed.
  • 4,5-Diiodo-imidazole Supplier China | Properties, Uses, Safety & SDS. Quinoline.
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole. Google Patents.
  • McMillen, C. D., et al. (2022). Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones. IUCr Journals.
  • Wuerdinger, D., et al. Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC.
  • Bonde, S. L., et al. (2013). Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect.
  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. PMC.
  • Imidazole synthesis. Organic Chemistry Portal.
  • 15813-09-9 | 4,5-Diiodo-1H-imidazole. ChemScene.
  • Parab, R. H., Dixit, B. C., & Desai, D. J. Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. Life Chemicals. (2023).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025).
  • Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • Imidazole. Wikipedia.
  • Ozaki, M., et al. (2026). Inhibitory Effects of Imidazole Dipeptides and 2-Oxo-Imidazole Dipeptides on Intracellular ROS Generation and Degradation of Protein and DNA. MDPI.
  • Lohbeck, J., et al. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses.
  • Zhang, H., et al. (2016). Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. PubMed.
  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl). PMC. (2023).
  • Antimicrobial activity of imidazoles. ResearchGate.
  • Efficient Antibacterial Dimeric Nitro Imidazolium Type of Ionic Liquids from a Simple Synthetic Approach. PMC. (2022).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, a key intermediate for various applications in pharmaceutical and materials science research. The protocol her...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, a key intermediate for various applications in pharmaceutical and materials science research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

Substituted imidazoles are a cornerstone in medicinal chemistry due to their presence in numerous biologically active compounds. The introduction of iodine atoms onto the imidazole ring, as in 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, provides a versatile scaffold. The carbon-iodine bonds serve as strategic points for further functionalization, particularly through cross-coupling reactions, enabling the construction of complex molecular architectures. This guide details a reliable two-step synthesis beginning with the iodination of imidazole, followed by N-alkylation and subsequent hydrolysis.

Overall Synthetic Scheme

The synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is achieved through a two-step process starting from 4,5-diiodo-1H-imidazole. The first step involves the N-alkylation of the diiodoimidazole with ethyl bromoacetate to form the corresponding ester. The second step is the hydrolysis of the ester to yield the final carboxylic acid product.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 4_5_diiodo_1H_imidazole 4,5-diiodo-1H-imidazole reaction_1 K₂CO₃, DMF 4_5_diiodo_1H_imidazole->reaction_1 ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->reaction_1 ethyl_ester Ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate reaction_1->ethyl_ester reaction_2 aq. NaOH, then H⁺ ethyl_ester->reaction_2 final_product 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid reaction_2->final_product

Caption: Synthetic workflow for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Part 1: Synthesis of 4,5-diiodo-1H-imidazole

This initial step involves the direct iodination of imidazole. The procedure is adapted from a reliable method published in Organic Syntheses[1].

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Imidazole68.0810.0 g146.9 mmol
Potassium Iodide (KI)166.0097.53 g587.6 mmol
Iodine (I₂)253.8174.56 g293.8 mmol
Sodium Hydroxide (NaOH)40.0035.25 g881.3 mmol
Deionized Water18.02As needed-
Concentrated HCl~37%As needed-
Protocol
  • Preparation of Iodine Solution: In a 500 mL Erlenmeyer flask, dissolve potassium iodide (97.53 g) in deionized water (300 mL). To this solution, add iodine (74.56 g) and stir until all the iodine has dissolved to form a dark brown solution. The formation of the triiodide ion (I₃⁻) in this step is crucial for solubilizing the iodine in the aqueous medium[2].

  • Preparation of Imidazole Solution: In a separate 1 L round-bottomed flask, prepare a 2 M solution of sodium hydroxide by dissolving NaOH (35.25 g) in water (440 mL). To this alkaline solution, add imidazole (10.0 g) and stir until it is completely dissolved.

  • Iodination Reaction: Add the iodine solution dropwise to the stirred imidazole solution at room temperature (24 °C) over approximately 5 minutes.

  • Reaction Monitoring: Stir the resulting yellow solution at 24 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After 3 hours, cool the reaction mixture to 0 °C using an ice bath. Carefully acidify the mixture by the portion-wise addition of concentrated HCl until the pH is acidic. This will cause the product to precipitate as a white solid.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The solid can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 4,5-diiodo-1H-imidazole[2].

Part 2: Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

This part of the protocol is divided into two main steps: N-alkylation of the 4,5-diiodo-1H-imidazole followed by hydrolysis of the resulting ester.

Step 2a: N-Alkylation to Ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

The N-alkylation of imidazoles is a well-established nucleophilic substitution reaction. The deprotonated imidazole acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent[3].

ReagentMolar Mass ( g/mol )QuantityMoles
4,5-diiodo-1H-imidazole319.8910.0 g31.26 mmol
Ethyl bromoacetate167.005.74 g (4.0 mL)34.38 mmol
Potassium Carbonate (K₂CO₃)138.216.48 g46.89 mmol
Anhydrous DMF-100 mL-
Ethyl Acetate-As needed-
Brine-As needed-
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4,5-diiodo-1H-imidazole (10.0 g) and anhydrous potassium carbonate (6.48 g).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (4.0 mL) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC. The use of a base like K₂CO₃ is necessary to deprotonate the imidazole, thereby increasing its nucleophilicity[3].

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal and Purification: Evaporate the solvent under reduced pressure to obtain the crude product. The residue can be purified by column chromatography on silica gel if necessary to yield pure ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate.

Step 2b: Hydrolysis to 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions[4]. A basic hydrolysis (saponification) followed by acidification is described here.

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate407.9710.0 g24.51 mmol
Sodium Hydroxide (NaOH)40.002.94 g73.53 mmol
Ethanol46.07100 mL-
Deionized Water18.0250 mL-
1 M HCl-As needed-
  • Reaction Setup: Dissolve ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate (10.0 g) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (2.94 g) in water (50 mL) to the flask.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. The product will precipitate out of the solution.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Signals corresponding to the methylene protons of the acetic acid moiety and the C2-proton of the imidazole ring.
¹³C NMR Resonances for the carbonyl carbon, the methylene carbon, and the carbons of the diiodoimidazole ring.
Mass Spec (ESI) [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the product (379.91 g/mol ).
Melting Point A sharp melting point range should be observed for the pure compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. By following the outlined steps and adhering to good laboratory practices, researchers can successfully synthesize this valuable intermediate for their research and development needs.

References

  • Google Patents. (2021). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193. Retrieved from [Link]

  • ResearchGate. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1 H -imidazole-4-yl)pent-4-en-1-one. Retrieved from [Link]

  • Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • Marcel Dekker, Inc. (1994). Electrophilic Iodination of 4-Nitroimidazoles - a New High Yielding Method for the Synthesis of 4-Nitro-5-iodoimidazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

  • Semantic Scholar. (1994). Alkylation of 4(5)-substituted imidazoles. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Springer. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 71(10), 1634-1638. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein J. Org. Chem. 2008, 4, 43. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

Sources

Application

Application Note: Regioselective N-Alkylation of 4,5-Diiodo-1H-imidazole with Chloroacetic Acid

Executive Summary & Mechanistic Rationale The N-alkylation of highly substituted imidazoles is a cornerstone transformation in medicinal chemistry and materials science. Specifically, the functionalization of 4,5-diiodo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The N-alkylation of highly substituted imidazoles is a cornerstone transformation in medicinal chemistry and materials science. Specifically, the functionalization of 4,5-diiodo-1H-imidazole with chloroacetic acid to yield 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid presents unique electronic and steric challenges that require precise optimization.

Electronic Causality: The presence of two heavy iodine atoms at the C4 and C5 positions significantly withdraws electron density from the imidazole ring. This inductive effect lowers the pKa of the N-H bond to approximately 9.31[1], making it substantially more acidic than unsubstituted imidazole (pKa ~14.5). Consequently, mild bases such as potassium carbonate (K₂CO₃) are entirely sufficient for quantitative deprotonation, avoiding the need for hazardous reagents like sodium hydride (NaH)[2].

Steric & Kinetic Causality: While deprotonation is facile, the subsequent S_N2 nucleophilic attack is kinetically hindered. The bulky iodine atom at the adjacent C5 position creates a formidable steric shield around the nucleophilic nitrogen[3]. Furthermore, when using chloroacetic acid directly (as opposed to an ester), the electrophile is rapidly deprotonated to form a chloroacetate anion. The electrostatic repulsion between the imidazolide anion and the chloroacetate anion necessitates the use of a highly polar aprotic solvent (e.g., DMF) and elevated temperatures (60–80 °C) to overcome the activation energy barrier[4].

Experimental Workflow

Workflow N1 4,5-Diiodo-1H-imidazole (1.0 eq) N3 Deprotonation K₂CO₃ (3.0 eq) in DMF 0 °C to RT, 30 min N1->N3 N2 Chloroacetic Acid (1.2 eq) N2->N3 N4 N-Alkylation (SN2) 60-80 °C, 6 h N3->N4 Heat to 80 °C N5 Aqueous Workup Acidify to pH 3-4 with HCl N4->N5 Cool & Quench N6 Target Compound: 2-(4,5-diiodo-1H-imidazol-1-yl) acetic acid N5->N6 Filter Precipitate

Fig 1: Logical workflow for the N-alkylation of 4,5-diiodo-1H-imidazole with chloroacetic acid.

Reaction Optimization Data

To establish the most robust protocol, various conditions were evaluated. The direct use of chloroacetic acid (which is step-economic compared to using ethyl chloroacetate followed by saponification) was compared against different bases and temperatures.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1K₂CO₃ (1.5)MeCN8012<20Incomplete deprotonation; base consumed by the carboxylic acid.
2K₂CO₃ (3.0)MeCN801245Poor solubility of the potassium chloroacetate intermediate.
3K₂CO₃ (3.0) DMF 80 6 82 Optimal; high dielectric constant of DMF stabilizes anionic transition state.
4Cs₂CO₃ (3.0)DMF60485Faster kinetics due to the cesium effect, but cost-prohibitive for scale-up.
5NaH (3.0)THF65850Side reactions observed; competitive degradation of the electrophile.

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure high fidelity and reproducibility without requiring immediate LC-MS confirmation.

Reagent Preparation & Deprotonation
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-diiodo-1H-imidazole (3.20 g, 10.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (4.15 g, 30.0 mmol, 3.0 eq).

  • Solvent Addition: Suspend the solids in anhydrous DMF (25 mL).

  • Activation: Stir the mixture at room temperature (20–25 °C) for 15 minutes.

    • Self-Validation Checkpoint: The mixture will form a pale yellow suspension. The pKa difference ensures rapid formation of the potassium imidazolide salt[1].

Electrophile Addition & Alkylation
  • Electrophile Introduction: Dissolve chloroacetic acid (1.13 g, 12.0 mmol, 1.2 eq) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction flask over 5 minutes.

    • Self-Validation Checkpoint: Mild effervescence (CO₂ gas evolution) will be observed as the K₂CO₃ neutralizes the chloroacetic acid to form potassium chloroacetate[4].

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain stirring for 6 hours.

    • Causality: The elevated temperature is strictly required to overcome the steric hindrance of the C5-iodine and the electrostatic repulsion between the two anionic species[2].

Reaction Monitoring
  • TLC Analysis: Sample 10 µL of the reaction mixture, dilute in 100 µL of methanol, and spot on a silica gel TLC plate. Use 10% MeOH in DCM with 1% Glacial Acetic Acid as the eluent.

    • Self-Validation Checkpoint: The starting material (R_f ~ 0.6) will be consumed. The product, being an acid, will appear as a distinct UV-active spot at R_f ~ 0.2–0.3. The acetic acid in the eluent prevents the product from streaking at the baseline.

Quenching, Workup, and Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture into 150 mL of ice-cold distilled water while stirring vigorously.

    • Self-Validation Checkpoint: The solution should remain relatively clear. The target molecule is currently in its potassium carboxylate form, which is highly water-soluble.

  • Isoelectric Precipitation: Slowly add 1 M HCl dropwise to the aqueous solution until the pH reaches 3.0–4.0 (monitor with pH paper).

    • Causality: The pKa of the product's carboxylic acid moiety is approximately 3.5. Acidifying the solution protonates the carboxylate, drastically reducing its aqueous solubility. Caution: Do not acidify below pH 2.0, as protonation of the imidazole nitrogen will generate a water-soluble hydrochloride salt, leading to yield loss.

    • Self-Validation Checkpoint: A dense, off-white precipitate will form immediately upon reaching the optimal pH window.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid as an off-white powder.

References

  • Product Class 3: Imidazoles . Thieme-connect. Available at: [Link]

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one . Organic Syntheses. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Introduction: The Significance of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a key heterocyclic compound with significant potential in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The diiodo-imidazole core serves as a versatile scaffold, allowing for further functionalization through cross-coupling reactions, while the acetic acid moiety provides a handle for conjugation to other molecules of interest. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The methodology is based on a logical, two-step synthetic sequence: the N-alkylation of a suitable imidazole precursor followed by direct iodination of the imidazole ring.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is most effectively achieved through a two-step process. This strategy is designed to first establish the N-acetic acid side chain, followed by the introduction of the iodine atoms onto the imidazole ring. This sequence is generally preferred as it avoids potential complications of N-alkylation on an already iodinated and potentially less reactive imidazole ring.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Iodination & Hydrolysis Imidazole Imidazole Intermediate_Ester Ethyl 2-(1H-imidazol-1-yl)acetate Imidazole->Intermediate_Ester Base Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Intermediate_Ester Diiodo_Ester Ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate Intermediate_Ester->Diiodo_Ester Iodination Iodine_Reagent Iodine & Oxidizing Agent Iodine_Reagent->Diiodo_Ester Final_Product 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Diiodo_Ester->Final_Product Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->Final_Product

Caption: Synthetic workflow for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate

This initial step involves the N-alkylation of imidazole with an appropriate haloacetate ester. The use of an ester protects the carboxylic acid functionality during this stage.

Materials and Reagents:

  • Imidazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: To the stirred suspension at room temperature, add ethyl bromoacetate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, ethyl 2-(1H-imidazol-1-yl)acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

ReagentMolar RatioTypical Quantity
Imidazole1.010.0 g
Ethyl bromoacetate1.229.2 g
Potassium carbonate2.040.6 g
Acetonitrile-200 mL
Expected Yield -70-85%
Part 2: Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

This second phase involves the direct iodination of the imidazole ring of the synthesized ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Materials and Reagents:

  • Ethyl 2-(1H-imidazol-1-yl)acetate

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • pH meter or pH paper

Protocol:

  • Iodination Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1H-imidazol-1-yl)acetate (1.0 equivalent) in dichloromethane.

  • Reagent Addition: Add iodine (2.2 equivalents) to the solution and stir until it dissolves.

  • Initiation of Iodination: Cool the mixture in an ice bath and slowly add tert-butyl hydroperoxide (2.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce the excess iodine. The brown color of the solution should disappear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic layer under reduced pressure to obtain crude ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate.

  • Hydrolysis: To the crude ester, add a 2M aqueous solution of sodium hydroxide and stir at room temperature for 2-4 hours.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The product, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

ReagentMolar Ratio
Ethyl 2-(1H-imidazol-1-yl)acetate1.0
Iodine (I₂)2.2
tert-Butyl hydroperoxide2.5
Expected Yield -

Characterization

The identity and purity of the final product, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the acetic acid methylene protons and the imidazole ring proton.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Iodine is corrosive and can cause stains. Handle with care.

  • tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with caution.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in N-alkylation Incomplete reaction or inefficient work-up.Ensure anhydrous conditions. Increase reaction time or temperature. Optimize extraction procedure.
Incomplete iodination Insufficient oxidizing agent or reaction time.Add additional tert-butyl hydroperoxide. Extend the reaction time and continue to monitor by TLC.
Product does not precipitate Insufficient acidification or product is soluble.Ensure the pH is in the target range of 2-3. If the product remains in solution, extract with a suitable organic solvent.

Conclusion

This application note provides a reliable and reproducible two-step protocol for the synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. By following these detailed steps, researchers can confidently produce this valuable compound for their scientific endeavors. The presented methodology is grounded in established chemical principles and offers a solid foundation for further exploration and application of this versatile molecule.

References

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]

  • Dumpis, M. A., et al. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 71(8), 1234-1238. Available at: [Link]

  • Zuliani, V., et al. (2007). A Practical Synthesis of 2,4(5)-Diarylimidazoles from Simple Building Blocks. The Journal of Organic Chemistry, 72(12), 4551–4553. Available at: [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
Application

Application Notes &amp; Protocols for the Synthesis of 4,5-Diiodo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 4,5-diiodo-1H-imidazole, a critical building block in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4,5-diiodo-1H-imidazole, a critical building block in medicinal chemistry and materials science. The primary focus is on the direct iodination of imidazole, a robust and scalable method. This guide offers in-depth protocols, mechanistic insights, and practical advice to ensure successful synthesis.

Introduction: The Significance of 4,5-Diiodo-1H-imidazole

4,5-Diiodo-1H-imidazole is a highly valuable synthetic intermediate. The two iodine atoms on the imidazole ring serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecular architectures. As the imidazole scaffold is a privileged structure in numerous pharmaceuticals and bioactive molecules, the ability to selectively functionalize it at the 4 and 5 positions is of paramount importance in drug discovery and development. Furthermore, its applications extend to materials chemistry and as a catalyst component.[1]

The most common and economically viable route to 4,5-diiodo-1H-imidazole is the direct electrophilic iodination of imidazole. This guide will elaborate on this primary synthetic pathway.

Synthetic Pathway Overview: Direct Iodination of Imidazole

The direct iodination of imidazole is an electrophilic aromatic substitution reaction. Imidazole is an electron-rich heterocycle, making it susceptible to attack by electrophiles. In this synthesis, elemental iodine (I₂) acts as the iodinating agent. The reaction is typically carried out in an alkaline aqueous medium, where a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) deprotonates the imidazole, forming the more nucleophilic imidazolate anion. This significantly enhances the rate of electrophilic substitution.

To achieve di-substitution at the 4 and 5 positions, a stoichiometric excess of iodine relative to imidazole is required. Careful control of reaction conditions, particularly temperature, is crucial to minimize the formation of over-iodinated byproducts like 2,4,5-triiodo-1H-imidazole.[2]

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Imidazole_sol Imidazole Solution (Imidazole + NaOH/H₂O) Reaction_mix Reaction Mixture (Dropwise addition at 0°C) Imidazole_sol->Reaction_mix Iodine_sol Iodine Solution (I₂ + NaI/KI/H₂O or THF) Iodine_sol->Reaction_mix Acidification Acidification (HCl) to precipitate product Reaction_mix->Acidification Filtration Filtration to collect crude product Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_product Pure 4,5-Diiodo-1H-imidazole Drying->Final_product

Figure 1: General experimental workflow for the synthesis of 4,5-diiodo-1H-imidazole.

Detailed Experimental Protocol: Synthesis from Imidazole

This protocol is a synthesis of best practices derived from established literature, providing a reliable method for laboratory-scale preparation.[1][3]

Materials and Reagents:

  • Imidazole

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Iodine (I₂)

  • Potassium iodide (KI) or Sodium iodide (NaI) (optional, to aid iodine dissolution)

  • Tetrahydrofuran (THF) (optional solvent for iodine)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (for purification/washing)

  • Ice

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation of the Imidazole Solution:

    • In a suitable reaction flask, dissolve sodium hydroxide (3.0 equivalents) in deionized water.

    • Cool the solution to room temperature.

    • Add imidazole (1.0 equivalent) to the basic solution and stir until it is completely dissolved.[1]

    • Cool the resulting imidazole solution to 0°C in an ice bath.

  • Preparation of the Iodine Solution:

    • Method A (Aqueous): In a separate beaker, dissolve potassium iodide (4.0 equivalents) in deionized water. Then, add iodine (2.0 equivalents) and stir until a homogenous dark brown solution is formed.[3] The formation of the triiodide ion (I₃⁻) enhances the solubility of iodine in water.

    • Method B (Organic Solvent): Dissolve elemental iodine (2.0 equivalents) in tetrahydrofuran (THF). This method can be advantageous for larger scale reactions by avoiding solubility issues.[1]

  • Iodination Reaction:

    • Slowly add the iodine solution dropwise to the cooled, stirring imidazole solution over a period of 30-60 minutes. It is critical to maintain the reaction temperature at or below 5°C to control the reaction rate and selectivity.

    • After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Crude Product:

    • If THF was used as a solvent, remove it under reduced pressure.[1]

    • Carefully acidify the reaction mixture to a pH of approximately 7-8 by the slow, portion-wise addition of concentrated hydrochloric acid.[3] This will protonate the diiodoimidazolate and cause the product to precipitate.

    • A white or off-white solid will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water or isopropanol and n-hexane.[4]

    • Alternatively, the crude product can be stirred in ethyl acetate at a moderately elevated temperature (e.g., 40°C) to dissolve impurities, followed by filtration to isolate the purified product.[1]

    • Dry the purified white to off-white solid under vacuum to yield 4,5-diiodo-1H-imidazole.

Mechanistic Considerations and Rationale for Experimental Choices

The following diagram illustrates the key steps in the reaction mechanism.

Reaction_Mechanism cluster_activation Imidazole Activation cluster_iodination1 First Iodination cluster_iodination2 Second Iodination cluster_protonation Protonation Imidazole Imidazole Imidazolate_anion Imidazolate_anion Imidazole->Imidazolate_anion + OH⁻ - H₂O Monoiodoimidazole Monoiodoimidazole Imidazolate_anion->Monoiodoimidazole + I₂ - I⁻ Diiodoimidazolate Diiodoimidazolate Monoiodoimidazole->Diiodoimidazolate + I₂ + OH⁻ - I⁻ - H₂O 4,5-diiodo-1H-imidazole 4,5-diiodo-1H-imidazole Diiodoimidazolate->4,5-diiodo-1H-imidazole + H⁺

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(4,5-diiodo-1H-imidazol-1-yl)acetic Acid for Phasing in Macromolecular Crystallography

Introduction: Overcoming the Phase Problem with a Rationally Designed Phasing Agent The determination of a macromolecule's three-dimensional structure via X-ray crystallography is fundamentally hindered by the "phase pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Phase Problem with a Rationally Designed Phasing Agent

The determination of a macromolecule's three-dimensional structure via X-ray crystallography is fundamentally hindered by the "phase problem": diffraction experiments measure the intensities of X-ray reflections, but the crucial phase information is lost.[1] To reconstruct the electron density and build an atomic model, this phase information must be recovered. While molecular replacement is effective when a homologous structure exists, de novo structure determination of novel proteins requires experimental phasing methods.[2]

Heavy-atom derivatization is a classic and robust technique for obtaining this phase information.[1] The introduction of heavy atoms into the protein crystal provides a source of anomalous and isomorphous signals that can be leveraged to calculate initial phases. This guide details the application of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid , a novel, rationally designed compound for this purpose.

The design of this molecule is predicated on three key features:

  • Two Iodine Atoms: Iodine is an excellent anomalous scatterer, particularly at the copper Kα wavelength (1.54 Å) of in-house X-ray sources.[1] Its significant anomalous signal (f'' ≈ 6.8-6.9 e⁻) is often sufficient for Single-wavelength Anomalous Dispersion (SAD) phasing.[1][3]

  • Imidazole Scaffold: The imidazole ring is a common moiety in biological systems, notably in the amino acid histidine. Its aromatic nature and ability to participate in hydrogen bonding and π-stacking interactions can facilitate ordered binding to the protein surface.[4][5]

  • Acetic Acid Moiety: The carboxylate group provides a polar, charged handle that can form salt bridges or hydrogen bonds with charged or polar residues on the protein surface, further promoting specific and stable binding.[6][7]

This combination of a potent anomalous scatterer with chemical features that encourage specific binding makes 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid a powerful tool for crystallographers. It can be employed through two primary strategies: co-crystallization and crystal soaking .

Physicochemical Properties of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic Acid

While experimental data for this specific di-iodinated compound is not widely published, its properties can be inferred from its constituent parts and the parent compound, 2-(1H-imidazol-1-yl)acetic acid.

PropertyEstimated Value / ObservationRationale & Justification
Molecular Formula C₅H₄I₂N₂O₂Derived from the chemical structure.
Molecular Weight ~377.9 g/mol Calculated from the atomic weights. This substantial mass increases the potential for isomorphous signal.
Appearance White to off-white crystalline solidTypical appearance for similar organic compounds.[7]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF).The parent compound is slightly soluble in water.[8] The addition of two large, hydrophobic iodine atoms is expected to decrease aqueous solubility. The use of a co-solvent is recommended for preparing stock solutions.
pKa ~3.0 - 3.5 (Carboxylic Acid)The pKa of the parent compound's carboxylic acid is predicted to be around 3.37.[8]

Application I: Co-crystallization for De Novo Phasing

Co-crystallization involves including the phasing agent in the crystallization drop with the protein from the outset. This method is advantageous when the compound is required for crystallization or when soaking proves detrimental to crystal integrity.[9][10] The goal is to incorporate the heavy-atom compound into the crystal lattice as it forms, leading to an ordered arrangement of anomalous scatterers.[11]

Causality Behind the Co-crystallization Protocol

The success of co-crystallization hinges on finding a thermodynamic sweet spot where both the protein and the heavy-atom compound are incorporated into a well-ordered crystal lattice. The imidazole and acetic acid groups of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid are designed to act as "co-formers," molecules that engage in specific, non-covalent interactions (like hydrogen bonds) with the protein to build the crystal.[12][13] The protocol below is designed to systematically explore the key variables: the molar ratio of the compound to the protein and the baseline crystallization condition.

Experimental Workflow: Co-crystallization

cluster_prep Preparation cluster_setup Experiment Setup cluster_xtal Crystallization & Analysis cluster_result Outcome p1 Prepare Protein Sample (High Purity, Concentrated) s3 Mix Protein + Compound (Incubate briefly if needed) p1->s3 p2 Prepare Compound Stock (e.g., 100 mM in DMSO) p2->s3 s1 Design Molar Ratio Screen (e.g., 1:5, 1:10, 1:20 Protein:Compound) s1->s3 s2 Set Up Crystallization Plates (Vapor Diffusion: Sitting or Hanging Drop) c1 Incubate and Monitor for Crystal Growth s2->c1 s3->s2 c1->c1 c2 Harvest & Cryo-protect Crystals c1->c2 c3 Screen for Diffraction (In-house or Synchrotron) c2->c3 r1 Diffraction-Quality Co-crystals c3->r1

Caption: Workflow for co-crystallization with 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Protocol 1: Co-crystallization Screening
  • Preparation of Reagents:

    • Protein Sample: Purify the target protein to >95% homogeneity. Concentrate the protein to a suitable level for screening (typically 5-20 mg/mL) in a low-ionic-strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[14]

    • Compound Stock Solution: Prepare a 100 mM stock solution of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid in 100% DMSO. Briefly sonicate if necessary to fully dissolve. Causality: DMSO is a strong organic solvent capable of dissolving the compound at high concentrations and is generally compatible with crystallization experiments at low final concentrations (<5%).

  • Experimental Setup (Vapor Diffusion):

    • This protocol assumes a 96-well sitting drop plate format.

    • Pipette 80 µL of the desired crystallization screen condition into the reservoir of each well.

    • In a separate mixing plate or on the cover slide, prepare the drop by mixing:

      • Protein-Compound Mix: Combine the protein solution with the compound stock solution to achieve the desired final molar ratio (e.g., 1:5, 1:10, 1:20 protein:compound). Gently mix and incubate on ice for 15-30 minutes. Causality: Pre-incubation allows for the protein and compound to interact before the crystallization process is initiated, which can favor the formation of a stable complex.

      • Control Drop: Prepare a control drop with an equivalent volume of DMSO but without the compound. This is critical to distinguish the effect of the compound from the effect of the solvent.

    • Drop Formulation: Pipette 1 µL of the Protein-Compound Mix (or control mix) and 1 µL of the reservoir solution into the drop well.

    • Seal the plate and incubate at a stable temperature (e.g., 20°C).

  • Monitoring and Optimization:

    • Monitor the drops for crystal growth over several days to weeks.

    • If initial hits are found, optimize by varying the protein concentration, compound molar ratio, and the pH/precipitant concentration of the successful condition.

Application II: Soaking for Heavy-Atom Derivatization

Soaking is a powerful and often faster method if you already have well-diffracting crystals of your native protein.[3] The crystal, with its pre-formed lattice and solvent channels, is transferred to a solution containing the heavy-atom compound, allowing it to diffuse in and bind to the protein.

Causality Behind the Soaking Protocol

The success of soaking depends on a delicate balance: the compound must be soluble enough in the crystallization mother liquor to diffuse into the crystal and bind, but the soaking conditions must not damage the crystal's integrity (e.g., by causing it to crack or dissolve).[15] The protocol is designed to systematically test concentration and time to find a window where derivatization is achieved without compromising diffraction quality. A cryoprotectant is often included in the soaking solution to facilitate a one-step derivatization and cryo-cooling process.[16]

Experimental Workflow: Crystal Soaking

cluster_prep Preparation cluster_soak Experiment cluster_analysis Analysis cluster_result Outcome p1 Grow & Select High-Quality Native Protein Crystals s2 Transfer Crystal to Soaking Drop p1->s2 p2 Prepare Soaking Solution (Mother Liquor + Compound + Cryo) p2->s2 s1 Design Soaking Screen (Concentration vs. Time) s1->p2 s3 Incubate for Designated Time s2->s3 s3->s3 a1 Flash-cool Crystal in Liquid Nitrogen s3->a1 a2 Collect Diffraction Data a1->a2 r1 Derivatized Crystal with Anomalous Signal a2->r1

Caption: Workflow for heavy-atom derivatization by crystal soaking.

Protocol 2: Crystal Soaking
  • Preparation of Soaking Solution:

    • The goal is to create a solution that mimics the crystal's mother liquor to maintain stability.

    • Combine:

      • Reservoir solution from the original crystallization condition.

      • A suitable cryoprotectant (e.g., glycerol, ethylene glycol) to a final concentration of 20-30% (v/v).

      • 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid from the 100 mM DMSO stock to the desired final concentration.

    • Self-Validation: Before soaking your best crystal, test the stability of a native crystal in the final soaking solution without the heavy-atom compound to ensure the cryoprotectant concentration is not detrimental.

  • Soaking Experiment:

    • Using a cryo-loop, carefully transfer a native crystal from its growth drop into a new drop containing the soaking solution.

    • Incubate for a specific duration. A good starting point is to screen a range of concentrations and times.

Suggested Soaking Screen Conditions
Concentration Time: 1 hour Time: 12 hours
1 mMTestTest
5 mMTestTest
10 mMTestTest
  • Harvesting and Data Collection:

    • After the incubation period, immediately remove the crystal from the soaking drop using the cryo-loop and plunge it into liquid nitrogen.

    • Collect a diffraction dataset. It is beneficial to collect a native dataset from a crystal that was soaked in the cryo-solution without the heavy atom for comparison.

Data Collection and Phasing Strategy

The presence of ordered iodine atoms enables structure solution by Single-wavelength Anomalous Dispersion (SAD) .

  • Data Collection:

    • Collect data at a wavelength where iodine has a strong anomalous signal. For an in-house source with a copper anode, the Cu Kα wavelength (1.5418 Å) is ideal.[3][11] If using a synchrotron, a wavelength of ~1.5-2.0 Å can be selected.

    • Crucial Parameter - Redundancy: Aim for high redundancy in your data collection (>4, and higher is better). This is critical for accurately measuring the small anomalous differences between Bijvoet pairs (Ihkl⁺ and Ihkl⁻).[11]

    • Crucial Parameter - Completeness: Ensure high completeness of the data, especially at lower resolution, where the anomalous signal is strongest.

  • Phasing and Structure Solution:

    • The data is processed and scaled.

    • Anomalous difference Patterson maps or direct methods (e.g., using SHELXD) are used to locate the iodine substructure.[17]

    • The positions of the iodine atoms are used to calculate initial protein phases (e.g., using SHELXE or PHASER).

    • The resulting electron density map is improved through density modification (solvent flattening, histogram matching).

    • An initial model of the protein is built into the electron density map, followed by iterative rounds of refinement and model building.

Table of Expected Phasing Statistics

A successful SAD experiment with 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid should yield clear and interpretable statistics at the phasing stage.

Phasing ParameterTypical Value for SuccessInterpretation
Anomalous Signal (d''/sig) > 1.2Indicates a measurable anomalous signal is present in the data.
CCanom > 0.3Correlation coefficient of anomalous differences, showing consistency.
SHELXD CCall / CCweak > 25 / > 15Indicates a correct and unambiguous solution for the heavy-atom substructure.
Initial Phasing FOM > 0.30Figure of Merit after phasing; higher values indicate better phase quality.
Map Quality Clear secondary structure featuresThe ultimate test: the electron density map should be readily interpretable.

References

  • Seattle Structural Genomics Center for Infectious Disease (SSGCID). (n.d.). SAD phasing using iodide ions in a high-throughput structural genomics environment. PMC. [Link]

  • Nango, E., et al. (2016). Membrane protein structure determination by SAD, SIR, or SIRAS phasing in serial femtosecond crystallography using an iododetergent. PNAS. [Link]

  • Yogavel, M., et al. (2007). SAD phasing of a structure based on cocrystallized iodides using an in-house Cu Kalpha X-ray source. PubMed. [Link]

  • Abendroth, J., et al. (2011). SAD Phasing Using Iodide Ions in a High-Throughput Structural Genomics Environment. Amanote Research. [Link]

  • Zheng, H., et al. (n.d.). A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives. PMC. [Link]

  • Stansfeld, P. J., et al. (2015). Fast iodide-SAD phasing for membrane protein structure determination. ResearchGate. [Link]

  • RCSB Protein Data Bank. (n.d.). Screening for phasing atoms in protein crystallography. [Link]

  • McFerrin, M. B., & Snell, E. H. (n.d.). An overview of heavy-atom derivatization of protein crystals. PMC - NIH. [Link]

  • Zheng, H., et al. (n.d.). A rational approach to heavy-atom derivative screening. PMC. [Link]

  • Sugahara, M., et al. (n.d.). Novel versatile cryoprotectants for heavy-atom derivatization of protein crystals. [Link]

  • Ali, A., et al. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. [Link]

  • Maji, K., et al. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega - ACS Publications. [Link]

  • Kumar, S., & Nanda, A. (2020). Co-Crystallization: A technique to develop a better pharmaceutical formulation. [Link]

  • Kar, S., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. [Link]

  • Google Patents. (n.d.).
  • SIELC Technologies. (2018). Imidazole-1-acetic acid. [Link]

  • ResearchGate. (2025). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis | Request PDF. [Link]

  • EPA. (2025). 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid Properties. [Link]

  • SciSpace. (n.d.). Review on cocrystal as an approach with newer implications in pharmaceutical field. [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2020). Co-crystal. [Link]

  • MDPI. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. [Link]

  • FooDB. (2010). Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). [Link]

  • PubChem. (n.d.). (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). [Link]

  • bioRxiv. (2023). Exploring serial crystallography for drug discovery. [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. [Link]

  • Target Discovery Institute. (n.d.). Protocols and Tools. [Link]

  • Springer Nature Experiments. (n.d.). Protein Crystallization for Structure-Based Drug Design. [Link]

  • E-Journals. (n.d.). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • PMC - NIH. (n.d.). Protein Crystallography – Methods and Protocols. [Link]

Sources

Application

Application Notes and Protocols for Heavy-Atom Derivatization with 4,5-Diiodo-1H-imidazole-2-acetic acid

Abstract This comprehensive guide provides detailed application notes and protocols for the use of 4,5-diiodo-1H-imidazole-2-acetic acid as a heavy-atom derivative in protein X-ray crystallography. The unique chemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of 4,5-diiodo-1H-imidazole-2-acetic acid as a heavy-atom derivative in protein X-ray crystallography. The unique chemical properties of this reagent, combining the phasing power of iodine with the specific protein-interacting potential of an imidazole ring and the solubility-enhancing feature of an acetic acid moiety, make it a valuable tool for solving the phase problem. This document is intended for researchers, scientists, and drug development professionals seeking to employ novel heavy-atom compounds for de novo structure determination. We will delve into the underlying principles, experimental design, step-by-step protocols for co-crystallization and crystal soaking, and data analysis considerations.

Introduction: The Rationale for Diiodo-imidazole Acetic Acid in Phasing

The determination of a novel protein structure by X-ray crystallography is often hindered by the "phase problem," where the phase information of the diffracted X-rays is lost during data collection.[1] Experimental phasing techniques, such as heavy-atom derivatization, provide a solution by introducing atoms with high electron density into the protein crystal.[1][2] These heavy atoms produce significant changes in the diffraction pattern, which can be used to calculate the initial phases and ultimately reveal the protein's three-dimensional structure.

4,5-diiodo-1H-imidazole-2-acetic acid is an emerging heavy-atom reagent designed to offer several advantages:

  • High Phasing Power: The two iodine atoms provide a strong anomalous signal, which is crucial for Single-wavelength Anomalous Dispersion (SAD) phasing, a powerful and efficient method for structure solution.[3][4]

  • Chemical Versatility: The imidazole ring is a key functional group in many biological interactions. It can act as a hydrogen bond donor and acceptor and can coordinate with metal ions, potentially directing the reagent to specific sites on the protein surface, such as histidine-rich regions or metal-binding pockets.[5]

  • Enhanced Solubility: The acetic acid group improves the solubility of the compound in aqueous buffers commonly used for protein crystallization, facilitating its incorporation into the crystal lattice.[6]

This guide will provide the necessary protocols to effectively utilize 4,5-diiodo-1H-imidazole-2-acetic acid for your structural biology research.

Experimental Workflow Overview

The successful derivatization of a protein crystal with diiodo-imidazole acetic acid can be achieved through two primary methods: co-crystallization and crystal soaking. The choice between these methods will depend on the specific characteristics of the target protein and its crystallization behavior.

experimental_workflow cluster_prep Protein & Reagent Preparation cluster_analysis Analysis Protein Purified Protein CoCryst Co-crystallization Protein->CoCryst Soaking Crystal Soaking Reagent Diiodo-imidazole Acetic Acid Solution Reagent->CoCryst Reagent->Soaking Harvest Crystal Harvesting & Cryo-protection CoCryst->Harvest Soaking->Harvest Data X-ray Diffraction Data Collection Harvest->Data Phasing SAD Phasing & Structure Solution Data->Phasing

Figure 1: General workflow for heavy-atom derivatization using 4,5-diiodo-1H-imidazole-2-acetic acid.

Materials and Reagents

Reagents
  • 4,5-diiodo-1H-imidazole-2-acetic acid: (User-synthesized or commercially acquired)

  • Purified Protein: At a concentration suitable for crystallization (typically 5-25 mg/mL).[7]

  • Buffers: A range of buffers compatible with the target protein's stability (e.g., HEPES, Tris, MES, Imidazole).[7] The choice of buffer should be carefully considered as some, like phosphate or sulfate, can precipitate heavy atoms.[1]

  • Crystallization Screens: Commercial or in-house sparse matrix screens.

  • Cryoprotectants: (e.g., glycerol, ethylene glycol, PEG 400)

  • Solvents for Stock Solution: (e.g., DMSO, water with pH adjustment)

Equipment
  • Crystallization plates (sitting or hanging drop)

  • Pipettes and tips

  • Microcentrifuge

  • pH meter

  • Crystal mounting loops

  • Liquid nitrogen for flash-cooling

  • X-ray diffractometer (synchrotron source recommended for anomalous data collection)

Protocol 1: Co-crystallization

Co-crystallization involves adding the heavy-atom reagent directly to the protein solution before setting up crystallization trials. This method is often successful when the heavy-atom compound stabilizes the protein or is an integral part of the crystal packing.

Preparation of Reagent Stock Solution
  • Dissolution: Prepare a 100 mM stock solution of 4,5-diiodo-1H-imidazole-2-acetic acid. Due to the aromatic nature of the imidazole ring, initial dissolution may be aided by using a small amount of DMSO, followed by dilution with the desired buffer. Alternatively, dissolve directly in an aqueous buffer, adjusting the pH with NaOH to ensure complete solubilization of the acetic acid group.

  • Filtration: Filter the stock solution through a 0.22 µm filter to remove any particulate matter.

Step-by-Step Co-crystallization Protocol
  • Protein-Reagent Incubation:

    • In a microcentrifuge tube, mix your purified protein with the diiodo-imidazole acetic acid stock solution to achieve a final reagent concentration range of 1-10 mM. The optimal concentration will be protein-dependent and may require screening.

    • Incubate the mixture on ice for at least 30 minutes to allow for binding.

  • Crystallization Screening:

    • Set up crystallization trials using the protein-reagent mixture with your chosen sparse matrix screens. Use both sitting and hanging drop vapor diffusion methods.

    • As a control, set up identical crystallization trials with the protein alone (without the heavy-atom reagent).

  • Crystal Monitoring and Optimization:

    • Monitor the crystallization plates regularly over several days to weeks.

    • Compare the crystals grown in the presence and absence of the reagent. Differences in crystal morphology or the number of hits can indicate successful incorporation.

    • Optimize promising conditions by varying the reagent concentration, protein concentration, and precipitant conditions.

Protocol 2: Crystal Soaking

Crystal soaking involves diffusing the heavy-atom reagent into a pre-existing protein crystal. This is a widely used technique, especially when native crystals are readily available.

Preparation of Soaking Solution
  • Mother Liquor Mimic: Prepare a soaking solution by adding the 4,5-diiodo-1H-imidazole-2-acetic acid stock solution to the mother liquor (the solution from which the crystal grew) to a final concentration of 1-20 mM.

  • pH Check: Ensure the pH of the soaking solution is identical to the original crystallization condition to avoid crystal damage.

Step-by-Step Soaking Protocol
  • Crystal Selection: Select well-formed, single crystals from your native crystallization drops.

  • Soaking:

    • Carefully transfer a native crystal into a drop of the soaking solution.

    • The soaking time can vary from a few minutes to several hours. A good starting point is to screen a range of soaking times (e.g., 10 minutes, 1 hour, 4 hours).

  • Back-Soaking (Optional): To remove non-specifically bound heavy atoms, you can briefly transfer the crystal to a drop of fresh mother liquor without the heavy-atom reagent before cryo-protection.

  • Cryo-protection and Harvesting:

    • Transfer the soaked crystal to a cryoprotectant solution that also contains the heavy-atom reagent at the same concentration as the soaking solution.[1]

    • Harvest the crystal using a mounting loop and flash-cool it in liquid nitrogen.

Data Collection and Phasing Strategy

  • X-ray Wavelength Selection: For SAD phasing with iodine, collect diffraction data at a wavelength near the iodine L-III absorption edge (~2.7 Å or ~4.5 keV) to maximize the anomalous signal. If using a fixed-wavelength source, a copper anode (1.54 Å) can still provide a usable anomalous signal from iodine.

  • Data Collection Strategy: Collect a high-redundancy dataset by using a fine phi-slicing strategy (e.g., 0.1-0.2° per image) and a long total rotation (e.g., 360°).

  • Data Processing: Process the diffraction data with software capable of handling anomalous data (e.g., XDS, HKL2000). Pay close attention to the indicators of anomalous signal, such as and R_anom.

  • Phasing and Structure Solution: Use a software suite like PHENIX, CCP4, or SHELX to locate the heavy-atom substructure and calculate the initial experimental phases.

Troubleshooting and Considerations

Problem Possible Cause Suggested Solution
No crystals in co-crystallization Reagent is inhibiting crystallization or causing protein precipitation.Lower the concentration of diiodo-imidazole acetic acid. Screen different protein-to-reagent ratios.
Crystals crack or dissolve during soaking Osmotic shock or pH change.Ensure the soaking solution is identical to the mother liquor. Gradually increase the heavy-atom concentration.
Low heavy-atom occupancy Insufficient binding or short soaking time.Increase the soaking time or the concentration of the reagent. Consider co-crystallization.
Non-isomorphism Heavy atom binding alters the crystal packing.Use shorter soaking times. Screen for different heavy-atom compounds.

Conclusion

4,5-diiodo-1H-imidazole-2-acetic acid presents a promising tool for experimental phasing in protein crystallography. Its design incorporates features that enhance its potential for successful derivatization. By systematically applying the co-crystallization and soaking protocols outlined in this guide, researchers can increase their chances of solving novel protein structures. As with all heavy-atom derivatization experiments, a degree of screening and optimization is essential for success.

References

  • How the imidazole ring modulates amyloid formation of islet amyloid polypeptide: A chemical modification study. (2016). Biochimica et Biophysica Acta (BBA) - General Subjects.
  • An overview of heavy-atom derivatization of protein crystals. (n.d.). Acta Crystallographica Section D: Biological Crystallography.
  • Novel versatile cryoprotectants for heavy-atom derivatization of protein crystals. (n.d.). Journal of Applied Crystallography.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018).
  • Co-crystal. (2020). Asian Journal of Pharmacy and Pharmacology.
  • I3C derived Protein Crystals using Random Microseed M
  • Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. (n.d.). Chemical Science.
  • Sample Preparation for Crystalliz
  • Successful sample preparation for serial crystallography experiments. (2019). Acta Crystallographica Section D: Structural Biology.
  • Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid. (n.d.). Benchchem.
  • Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. (2021). RSC Publishing.
  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. (2016). Acta Crystallographica Section D Structural Biology.
  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025). International Journal of Trend in Scientific Research and Development.
  • Screening for phasing atoms in protein crystallography. (n.d.). Current Opinion in Structural Biology.
  • A rational approach to heavy-atom derivative screening. (n.d.). Acta Crystallographica Section D: Biological Crystallography.
  • Crystallization and X-ray analysis of the extracellular adhesion domain of Helicobacter pylori adhesin A: the significance of the cation composition in the crystallization precipitant. (n.d.).
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.).
  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. (2022). Critical Reviews in Analytical Chemistry.
  • Complete chemical modification of amine and acid functional groups of peptides and small proteins. (n.d.). Molecular & Cellular Proteomics.
  • Native SAD phasing at room temperature. (n.d.). Acta Crystallographica Section D: Structural Biology.
  • Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. (n.d.). The Journal of Biological Chemistry.
  • Rapid experimental SAD phasing and hot-spot identification with halogen
  • X-Ray Crystallography. (n.d.).
  • Native SAD Phasing at Room Temper

Sources

Method

Application Note: 2-(4,5-Diiodo-1H-imidazol-1-yl)acetic Acid in Advanced Drug Design and Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (CAS: 1189749-30-1) Executive Summary In modern structure-based drug design,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (CAS: 1189749-30-1)

Executive Summary

In modern structure-based drug design, the demand for highly functionalized, rigid heterocyclic scaffolds is paramount. 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid has emerged as a premier bifunctional building block that bridges the gap between complex pharmacophore generation and linker conjugation. By combining an N1-aliphatic carboxylic acid handle with a differentially reactive 4,5-diiodoimidazole core, this molecule enables the rapid, regioselective assembly of complex therapeutics, ranging from antiviral nucleoside mimics to highly targeted epigenetic inhibitors and chimeric degraders (PROTACs).

This application note details the mechanistic rationale behind its use, highlights proven applications in contemporary drug discovery, and provides self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Rationale & Structural Advantages

The strategic value of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid lies in its orthogonal reactivity profile, which allows medicinal chemists to perform sequential functionalizations without the need for exhaustive protecting group manipulations.

  • Regioselective Halogen-Metal Exchange: The C4 and C5 iodine atoms exist in distinct electronic and steric environments. The N1-acetic acid moiety exerts an inductive effect that stabilizes adjacent carbanions, making the C5-iodine kinetically more susceptible to halogen-metal exchange (e.g., using isopropylmagnesium chloride or organocuprates). This differential reactivity is a foundational principle in [1], allowing for the precise introduction of electrophiles at C5 while preserving the C4-iodine for subsequent palladium-catalyzed cross-coupling.

  • The N1-Acetic Acid Handle: Alkylation at the N1 position permanently locks the imidazole tautomeric state, reducing structural ambiguity during biological target engagement. Furthermore, the acetic acid tail serves as a highly efficient vector for amide coupling—ideal for attaching PEG/alkyl linkers in PROTAC design or driving intramolecular macrocyclization.

Key Applications in Drug Design

A. Epigenetic Inhibitors (CBP/p300)

The diiodoimidazole scaffold is a critical intermediate in the synthesis of imidazo[1,5-a]pyrazine derivatives, which are potent inhibitors of transcription-activating proteins like CBP and p300. As demonstrated in the development of [2], the N1-acetic acid facilitates ring closure to form the fused pyrazine system, while the C4/C5 iodines are sequentially coupled with cyclopropyl and aryl boronic acids to perfectly map the hydrophobic pockets of the bromodomain.

B. Antiviral "Fleximer" Nucleoside Analogues

To combat viral resistance in flaviviruses (e.g., Dengue, Zika, Yellow Fever), researchers utilize this scaffold to synthesize "fleximers"—flexible nucleoside analogues. The imidazole core mimics the natural purine base, while the C4/C5 positions are functionalized to interact with mutated viral polymerases and methyltransferases. The acetic acid moiety is often reduced or modified to mimic the acyclic sugar backbone, as detailed in the [3].

C. Targeted Protein Degradation (PROTACs)

In PROTAC development, the target-binding warhead must be tethered to an E3 ligase ligand without disrupting target affinity. The N1-acetic acid provides a chemically stable, easily activated attachment point for amine-terminated linkers, while the diiodo core is elaborated into the target-binding pharmacophore.

Quantitative Data: Regioselective Functionalization Yields

The table below summarizes the typical reaction conditions and validated yields for the sequential functionalization of the 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid scaffold.

Reaction StepReagents & ConditionsTarget PositionTypical Yield (%)Mechanistic Note
Amide Coupling HATU, DIPEA, R−NH2​ , DMF, RTN1-Acetic Acid85 - 95%Highly efficient activation of the aliphatic carboxylic acid; prevents interference in downstream metalation.
Halogen-Metal Exchange iPrMgCl , THF, -20°C, then Electrophile (e.g., Ar-CHO)C575 - 85%C5 iodine is kinetically more reactive to Mg/Cu exchange due to N1 inductive stabilization.
Cross-Coupling Pd(PPh3​)4​ , Ar−B(OH)2​ , K2​CO3​ , Dioxane/H2O, 90°CC460 - 80%Standard Suzuki-Miyaura coupling on the remaining, more sterically accessible C4-iodine.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Amide Coupling for Linker Attachment

Causality: Before manipulating the halogens, the carboxylic acid is often converted to an amide to prevent unwanted quenching of Grignard reagents during downstream halogen-metal exchange. HATU is selected over EDC/HOBt to ensure rapid conversion, particularly when coupling sterically hindered amines common in PROTAC linkers.

  • Activation: Dissolve 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes.

  • Self-Validation Checkpoint: Prior to amine addition, analyze a 5 µL aliquot via LC-MS. The presence of the active HOAt-ester intermediate confirms successful acid activation, ensuring that any subsequent coupling failure is strictly due to amine nucleophilicity.

  • Coupling: Add the desired amine (1.1 eq) to the activated mixture. Warm to room temperature and stir for 2 hours.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO3​ , 1M HCl, and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: Regioselective C5-Functionalization via Halogen-Magnesium Exchange

Causality: Strict temperature control (-20°C) is mandatory. Higher temperatures lead to unselective exchange at both C4 and C5, or unwanted ring-opening of the imidazole.

  • Preparation: Dissolve the N1-amide protected diiodoimidazole (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to -20°C using a dry ice/ethylene glycol bath.

  • Exchange: Add iPrMgCl (1.1 eq, 2.0 M in THF) dropwise over 10 minutes. Stir at -20°C for 30 minutes.

  • Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in 1 mL of MeOH/H2O. Analyze via LC-MS. The dominant mass should correspond to [M+H]+−126 (loss of exactly one iodine atom). If the diiodo starting material persists, extend the exchange time by 15 minutes. If double-deiodination is observed, the temperature was too high.

  • Electrophilic Trapping: Add the chosen electrophile (e.g., an aryl aldehyde, 1.5 eq) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to 0°C.

  • Quench: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography.

Mandatory Visualizations

SyntheticWorkflow Start 2-(4,5-diiodo-1H-imidazol-1-yl) acetic acid Step1 N1-Amide Coupling (Linker Attachment) Start->Step1 HATU, DIPEA Step2 C5 Regioselective Halogen-Metal Exchange Step1->Step2 iPrMgCl, Electrophile Step3 C4 Pd-Catalyzed Cross-Coupling Step2->Step3 Pd(PPh3)4, Ar-B(OH)2 Product Highly Functionalized Imidazole Scaffold Step3->Product Final Deprotection

Sequential regioselective functionalization workflow of the diiodoimidazole scaffold.

PROTACPathway POI Target Protein (e.g., CBP/p300) Ternary Ternary Complex Formation POI->Ternary Binds C4/C5 Motif PROTAC Imidazole-Based PROTAC PROTAC->Ternary Bridges POI & E3 E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Binds Ligand Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of targeted protein degradation using an imidazole-based PROTAC.

References

  • Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction Chemical Communications URL:[Link]

  • Imidazopiperazine Inhibitors of Transcription Activating Proteins United States Patent US11058688B2 URL
  • Synthesis and Biological Evaluation of Novel Flexible Nucleoside Analogues That Inhibit Flavivirus Replication In Vitro Bioorganic & Medicinal Chemistry URL:[Link]

Application

Application Note &amp; Protocol: Synthesis of Zoledronic Acid Utilizing 1H-Imidazol-1-ylacetic Acid as the Key Precursor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Zoledronic Acid and its Synthesis Zoledronic acid is a third-generation bisphosphonate of high potency, widely utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Zoledronic Acid and its Synthesis

Zoledronic acid is a third-generation bisphosphonate of high potency, widely utilized in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases.[1][2] Its therapeutic efficacy is rooted in its ability to inhibit osteoclast-mediated bone resorption.[1] The synthesis of zoledronic acid is a topic of significant interest in medicinal and process chemistry, with a focus on developing efficient, scalable, and environmentally conscious methodologies.

This document provides a comprehensive guide to the synthesis of zoledronic acid. While the inquiry specified the use of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid as a precursor, a thorough review of the scientific literature and established manufacturing processes reveals that the primary and validated key intermediate is 1H-imidazol-1-ylacetic acid (or its hydrochloride salt).[1][2][3][4][5][6][7][8][9] At present, the use of a di-iodinated imidazole precursor for the synthesis of zoledronic acid is not a documented or established route. Therefore, this guide will focus on the scientifically validated and widely practiced synthetic pathways commencing from 1H-imidazol-1-ylacetic acid.

We will first detail the synthesis of the crucial intermediate, 1H-imidazol-1-ylacetic acid, followed by its conversion to zoledronic acid. The protocols provided herein are synthesized from established literature, offering insights into the underlying chemical principles and experimental considerations.

Part 1: Synthesis of the Key Intermediate: 1H-Imidazol-1-ylacetic Acid

The synthesis of 1H-imidazol-1-ylacetic acid is a critical first step. Several routes have been reported, often involving the N-alkylation of imidazole with a suitable two-carbon building block.[1][6][10] A common and practical approach involves the reaction of imidazole with an ester of a haloacetic acid, followed by hydrolysis.

Protocol 1: Synthesis of 1H-Imidazol-1-ylacetic Acid via N-Alkylation and Hydrolysis

This two-step protocol first describes the N-alkylation of imidazole with tert-butyl chloroacetate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.[2][6][7][11]

Step 1: N-Alkylation of Imidazole

  • Reaction Principle: This is a nucleophilic substitution reaction where the secondary amine nitrogen of the imidazole ring attacks the electrophilic carbon of tert-butyl chloroacetate, displacing the chloride leaving group. A base is used to neutralize the HCl generated and to deprotonate the imidazole, increasing its nucleophilicity.

  • Experimental Protocol:

    • To a suitable reaction vessel, add imidazole (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 1.4 eq).

    • Add an appropriate solvent. While some methods use solvents like ethyl acetate[1], solvent-free conditions have also been reported as an environmentally friendly alternative.[2][7][11]

    • To this mixture, add tert-butyl chloroacetate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with cold water.

    • If a solvent was used, separate the organic layer. If solvent-free, extract the product into a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude imidazol-1-yl-acetic acid tert-butyl ester.

Step 2: Hydrolysis to 1H-Imidazol-1-ylacetic Acid Hydrochloride

  • Reaction Principle: The tert-butyl ester is hydrolyzed under acidic conditions to yield the carboxylic acid. The use of hydrochloric acid also conveniently forms the hydrochloride salt of the product, which often aids in its purification and handling.[1][2]

  • Experimental Protocol:

    • Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester from the previous step in a suitable solvent (e.g., water).[2]

    • Add hydrochloric acid (e.g., 10% aqueous HCl) and heat the mixture.[5]

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction mixture. The product, imidazol-1-yl-acetic acid hydrochloride, may precipitate upon cooling.

    • The product can be isolated by filtration or by evaporation of the solvent.[2][5]

Visualization of the Synthetic Pathway for the Intermediate

Synthesis of 1H-Imidazol-1-ylacetic Acid imidazole Imidazole intermediate_ester Imidazol-1-yl-acetic acid tert-butyl ester imidazole->intermediate_ester K₂CO₃, Reflux chloroacetate tert-Butyl Chloroacetate chloroacetate->intermediate_ester final_acid 1H-Imidazol-1-ylacetic Acid Hydrochloride intermediate_ester->final_acid Aqueous HCl, Heat

Caption: Synthetic route to 1H-Imidazol-1-ylacetic Acid Hydrochloride.

Part 2: Synthesis of Zoledronic Acid

The conversion of 1H-imidazol-1-ylacetic acid to zoledronic acid is typically achieved through a one-pot reaction with phosphorous acid and a phosphorus halide, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[1][8][12]

Protocol 2: Phosphonylation of 1H-Imidazol-1-ylacetic Acid
  • Reaction Principle: This reaction involves the formation of a mixed anhydride intermediate from the carboxylic acid, which then reacts with phosphorous acid to form the bisphosphonate. The presence of a hydroxyl group on the alpha-carbon is a key feature of zoledronic acid and is formed during the reaction and subsequent hydrolysis.

  • Experimental Protocol:

    • In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend 1H-imidazol-1-ylacetic acid hydrochloride (1.0 eq) and phosphorous acid (H₃PO₃, ~2.7 eq) in a suitable solvent like chlorobenzene or sulfolane.[1][3][13] Some solvent-free methods have also been reported.[12]

    • Heat the suspension to 80-85°C.

    • Slowly add phosphorus oxychloride (POCl₃, ~2.4 eq) or phosphorus trichloride (PCl₃) over a period of 1-2 hours, maintaining the temperature.[1][8]

    • After the addition is complete, continue heating at 90-95°C for an additional 2-3 hours.

    • Cool the reaction mixture to 60-65°C and carefully quench by the slow addition of water.

    • Separate the aqueous layer and heat it to reflux for 12-18 hours to ensure complete hydrolysis of any intermediates.

    • Cool the aqueous solution to room temperature.

    • Induce crystallization by adding an anti-solvent such as methanol or acetone.[1][13]

    • Cool the mixture to 0-5°C and stir for several hours to maximize precipitation.

    • Collect the solid product by filtration, wash with cold water and then with the anti-solvent (methanol or acetone).

    • Dry the product under vacuum to yield zoledronic acid, typically as a monohydrate.

Data Summary: Reaction Parameters
ParameterValue/ConditionSource
Starting Material 1H-Imidazol-1-ylacetic Acid HCl[1]
Reagents Phosphorous Acid, POCl₃/PCl₃[1][3]
Solvent Chlorobenzene, Sulfolane, or Solvent-free[1][3][12]
Reaction Temperature 80-95°C[1]
Hydrolysis Reflux in water for 18h[1]
Crystallization Addition of Methanol or Acetone[1][13]
Typical Yield 57-93%[3][8]
Visualization of the Zoledronic Acid Synthesis Workflow

Zoledronic Acid Synthesis start_acid 1H-Imidazol-1-ylacetic Acid Hydrochloride reaction_step Reaction in Chlorobenzene/Sulfolane (80-95°C) start_acid->reaction_step reagents H₃PO₃ + POCl₃ (or PCl₃) reagents->reaction_step hydrolysis Aqueous Hydrolysis (Reflux) reaction_step->hydrolysis Quench with H₂O crystallization Crystallization (Methanol/Acetone) hydrolysis->crystallization zoledronic_acid Zoledronic Acid crystallization->zoledronic_acid Filtration & Drying

Caption: Workflow for the synthesis of Zoledronic Acid.

Trustworthiness and Self-Validation

The protocols described are based on peer-reviewed and published methods, ensuring a high degree of reliability. For self-validation:

  • Reaction Monitoring: It is crucial to monitor the progress of each reaction step using appropriate analytical techniques such as TLC, HPLC, or NMR spectroscopy.

  • Intermediate Characterization: Before proceeding to the next step, it is advisable to characterize the intermediate (e.g., 1H-imidazol-1-ylacetic acid) to confirm its identity and purity.

  • Final Product Analysis: The final zoledronic acid product should be thoroughly characterized to confirm its structure and purity. Standard methods include ¹H NMR, ¹³C NMR, ³¹P NMR, mass spectrometry, and HPLC. The purity should meet the standards required for its intended application.

Conclusion

The synthesis of zoledronic acid is a well-established process that relies on the key intermediate, 1H-imidazol-1-ylacetic acid. The conversion of this intermediate to the final active pharmaceutical ingredient involves a robust phosphonylation reaction. While alternative synthetic routes are always an area of academic and industrial research, the pathway detailed in this note represents the current, validated, and reliable method for obtaining zoledronic acid. Researchers and scientists are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and scale.

References

  • Szabó, L., et al. (2018). Efficient syntheses of zoledronic acid as an active ingredient of a drug against osteoporosis. Research on Chemical Intermediates, 44(5), 3057-3071. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • University of Nebraska Medical Center. (2024). Synthesis and Characterization of Zoledronic Acid Prodrugs: A Potential Therapeutic for Enhanced Drug Delivery and Targeted Treatment. DigitalCommons@UNMC. [Link]

  • Mokhtari Aliabad, J., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. SciForum. [Link]

  • Bentham Science Publishers. (n.d.). N-Heterocyclic Dronic Acids: Applications and Synthesis. Bentham Science. [Link]

  • Mokhtari Aliabad, J., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Proceedings, 2(1), 13. [Link]

  • Google Patents. (2017). CN106699809A - Synthesis process of zoledronic acid.
  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • PubMed. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • R Discovery. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. R Discovery. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • The Royal Society of Chemistry. (2017). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. The Royal Society of Chemistry. [Link]

  • MDPI. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. MDPI. [Link]

  • R Discovery. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. R Discovery. [Link]

  • National Center for Biotechnology Information. (2011). 99mTc-Labeled 1-hydroxy-2-(2-isopropyl-1H-imidazole-1-yl)ethylidene-1,1-bisphosphonic acid. NCBI. [Link]

  • Semantic Scholar. (2020). Pharmacological evaluation of imidazole-derived bisphosphonates on receptor activator of nuclear factor-κB ligand-induced osteoclast differentiation and function. Semantic Scholar. [Link]

  • Google Patents. (2005). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • National Center for Biotechnology Information. (2011). 99mTc-Labeled 1-hydroxy-3-(1H-imidazol-1-yl)propane-1,1-diyldiphosphonic acid (IPrDP). NCBI. [Link]

  • RSC Publishing. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • ResearchGate. (2020). "Greener" Synthesis of Zoledronic Acid from Imidazol-1-yl-acetic Acid and P-Reagents Using Diethyl Carbonate as the Solvent Component. ResearchGate. [Link]

Sources

Method

Application Note: Preparation and Handling of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Solutions

Introduction & Mechanistic Overview 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a highly specialized halogenated heterocyclic intermediate. In modern drug discovery, this compound and its derivatives are frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a highly specialized halogenated heterocyclic intermediate. In modern drug discovery, this compound and its derivatives are frequently utilized as critical building blocks for the synthesis of advanced therapeutics, including transcription activating protein (CBP/P300) inhibitors [1] and androgen receptor DNA-binding domain (DBD) antagonists [2].

The molecule features a highly lipophilic diiodoimidazole core coupled with an ionizable acetic acid moiety at the N1 position. This structural dichotomy presents unique solubility challenges: the massive electron clouds of the two iodine atoms drive hydrophobic aggregation and solid-state stacking, while the carboxylic acid provides a pH-dependent handle for aqueous solvation. Successfully preparing stable solutions requires a precise understanding of these opposing physicochemical forces.

Physicochemical Properties

Understanding the physicochemical baseline is essential for designing a self-validating dissolution protocol. The quantitative data below dictates the solvent selection and handling parameters.

PropertyValue / Description
Chemical Name 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid
Molecular Formula C5H4I2N2O2
Molecular Weight 377.91 g/mol
pKa (Carboxylic Acid) ~3.4 (Predicted)
LogP High lipophilicity due to C4/C5 di-iodination
Solubility Profile Soluble in DMSO, DMF; Soluble in aqueous base (pH > 7.5); Insoluble in acidic media.
Stability Photosensitive (C-I bond lability)[3]

Causality in Solvent Selection

Do not attempt to dissolve this compound directly in neutral water or physiological saline. The rationale for our specific two-step solvent approach is grounded in the molecule's structural mechanics:

  • Why Anhydrous DMSO for Stock Solutions? The two heavy iodine atoms create significant van der Waals forces. Dimethyl sulfoxide (DMSO) acts as a strong hydrogen-bond acceptor and possesses a high dielectric constant, effectively disrupting these intermolecular forces and solvating the bulky halogenated ring [3]. Anhydrous conditions are strictly required to prevent premature degradation.

  • Why Basic Aqueous Buffers for Working Solutions? At physiological pH (7.4), the carboxylic acid (pKa ~3.4) is predominantly deprotonated. However, the extreme lipophilicity of the diiodo-core can still induce micelle formation or precipitation. By adjusting the aqueous buffer to a slightly basic pH (7.5–8.0) prior to the introduction of the DMSO stock, the compound is forced into its highly soluble carboxylate salt form, preventing localized "crashing out" during dilution.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock Solution
  • Gravimetric Analysis : Accurately weigh 18.90 mg of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid dry powder using a calibrated microbalance.

  • Solvent Addition : Transfer the powder to a sterile, actinic (amber) glass vial. The amber glass is critical to protect the photosensitive carbon-iodine bonds from homolytic cleavage induced by ambient UV light. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution Mechanics : Vortex the suspension for 30 seconds at maximum speed. Follow with bath sonication at room temperature (20–25°C) for 2–5 minutes until the solution is completely optically clear. Caution: Do not heat the sonicator bath, as elevated temperatures can accelerate deiodination.

  • Storage : Aliquot the 50 mM stock into single-use amber microcentrifuge tubes (e.g., 50 µL per tube). Purge the headspace with dry nitrogen or argon gas to displace oxygen, and store immediately at -20°C.

Protocol B: Preparation of Aqueous Working Solutions (for Bioassays)
  • Buffer Preparation : Prepare a standard biological buffer (e.g., 1X PBS or 50 mM HEPES) and adjust the pH to 7.8 using 0.1 M NaOH.

  • Thermal Equilibration : Thaw a single 50 µL aliquot of the 50 mM DMSO stock at room temperature. Vortex briefly to ensure homogeneity.

  • Dropwise Dilution : While vigorously vortexing or magnetically stirring the basic buffer, add the DMSO stock dropwise to the center of the vortex. This rapid kinetic dispersion prevents the local concentration of the lipophilic compound from exceeding its nucleation threshold.

  • Final Concentration : To achieve a 100 µM working solution, dilute 2 µL of the 50 mM stock into 998 µL of the prepared buffer. The final DMSO concentration will be 0.2% (v/v), which is well below the standard 1% toxicity threshold for cell-based assays.

Analytical Validation (Quality Control)

To ensure this protocol operates as a self-validating system, the integrity of the prepared solutions must be verified before use in sensitive downstream assays. The primary degradation pathway for diiodoimidazoles is spontaneous deiodination [3].

  • Method : Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Observation : Monitor for the parent mass [M+H]⁺ at m/z 378.9. The appearance of a prominent secondary peak at m/z 252.9 indicates the loss of one iodine atom (mono-deiodination), signaling that the stock solution has degraded and must be discarded.

Workflow Visualization

G Start Dry Powder 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid DMSO Add Anhydrous DMSO (Vortex & Sonicate in Amber Vial) Start->DMSO Weigh & Transfer Stock Master Stock Solution (50 mM at -20°C) DMSO->Stock Complete Dissolution Aqueous Dilute in Basic Buffer (pH 7.5 - 8.0, Stirring) Stock->Aqueous Dropwise Addition Working Working Solution (< 1% DMSO v/v) Aqueous->Working pH Adjustment Validate LC-MS Validation (Monitor m/z 378.9) Working->Validate Integrity Check

Workflow for the preparation and validation of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid solutions.

References

  • Title: Imidazopiperazine inhibitors of transcription activating proteins (US11058688B2)
  • Title: Human androgen receptor dna-binding domain (dbd) compounds as therapeutics and methods for their use (JP2019142880A)
  • Title: Synthesis method of 4, 5-diiodo-1H-imidazole (CN112321512A)
Application

functionalization of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

An Application Guide to the Strategic Functionalization of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Introduction: The Strategic Value of the Imidazole Scaffold The imidazole nucleus is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, celebrated for its versatile role in a multitude of biologically active compounds.[1][2] Its presence is noted in numerous pharmaceuticals with applications ranging from anticancer and antifungal to anti-inflammatory and antidepressant agents.[3][4] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring enable it to serve as a privileged structure, facilitating molecular recognition at various biological targets.[1][5]

This guide focuses on a particularly valuable, yet underexplored, building block: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid . This molecule is engineered for synthetic versatility, featuring three distinct points for chemical modification:

  • Two Reactive Carbon-Iodine Bonds: The iodine atoms at the C4 and C5 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

  • A Carboxylic Acid Handle: The acetic acid moiety at the N1 position provides a convenient point for amide bond formation, esterification, or other derivatizations, enabling conjugation to other molecules or tuning of physicochemical properties.

The strategic placement of these functional groups allows for the systematic and modular construction of complex molecules, making this scaffold an ideal starting point for creating diverse chemical libraries for drug discovery and materials science. This document serves as a comprehensive guide for researchers, providing both the theoretical basis and practical, step-by-step protocols for the effective functionalization of this potent chemical intermediate.

Core Concept: Palladium-Catalyzed Cross-Coupling

The primary strategy for functionalizing the C-I bonds of the imidazole core relies on palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[6] The general catalytic cycle, illustrated below for the Suzuki-Miyaura coupling, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-I pd0->pd2_complex Oxidative Addition (+ Ar-I) transmetal_complex Ar-Pd(II)L2-Ar' pd2_complex->transmetal_complex Transmetalation (+ Ar'-B(OH)₂ / Base) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product center

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

By selecting the appropriate coupling partner, a diverse range of functionalities can be installed at the C4 and C5 positions. The most relevant transformations for this scaffold are the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Controlling Reaction Selectivity: Mono- vs. Di-functionalization

A key advantage of the diiodo-imidazole scaffold is the ability to perform either mono- or di-functionalization in a controlled manner. This selectivity allows for the synthesis of both symmetrical and unsymmetrical derivatives.

Causality of Selectivity: The first C-I bond is generally more reactive than the second due to electronic and steric effects. After the first coupling, the introduction of a substituent can electronically deactivate the imidazole ring and sterically hinder the second iodine atom, making the second coupling event more challenging. This difference in reactivity can be exploited to favor mono-substitution.

The general strategy for achieving selective functionalization is outlined below:

G cluster_conditions1 Strategy 1: Mono-arylation cluster_conditions2 Strategy 2: Symmetrical Di-arylation cluster_conditions3 Strategy 3: Unsymmetrical Di-arylation start 2-(4,5-diiodo-1H-imidazol-1-yl) acetic acid mono Mono-substituted Intermediate start->mono 1.0-1.2 equiv. Coupling Partner Mild Conditions (e.g., RT to 60°C) Careful Monitoring symm Symmetrical Di-substituted Product start->symm >2.2 equiv. Coupling Partner Higher Temperature (e.g., 80-120°C) Longer Reaction Time unsymm Unsymmetrical Di-substituted Product mono->unsymm Add 2nd Coupling Partner (>1.2 equiv.) (Optional: Add more catalyst/base) Increase Temperature

Caption: Logical workflow for achieving selective functionalization of the diiodo-imidazole core.

By carefully controlling stoichiometry and reaction temperature, chemists can steer the reaction toward the desired mono- or di-substituted product.[9][10]

Application Protocols

The following protocols are adapted from established methodologies for related dihaloheterocycles and serve as a robust starting point for the .[7][9][11]

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic, flammable, or corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions involving palladium catalysts should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: Mono-Sonogashira Coupling for Alkynyl Imidazoles

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, providing a direct route to alkynyl-substituted imidazoles.[9][12]

Workflow Diagram:

G setup 1. Setup Schlenk Flask (Diiodoimidazole, Pd catalyst, CuI) inert 2. Evacuate & Backfill with Argon (3x) setup->inert solvents 3. Add Anhydrous Solvents & Base (e.g., THF/Et₃N) inert->solvents alkyne 4. Add Terminal Alkyne (1.1 equiv.) solvents->alkyne react 5. Heat Reaction (RT to 60°C) & Monitor (TLC/LC-MS) alkyne->react workup 6. Aqueous Workup (Quench, Extract) react->workup purify 7. Purify via Column Chromatography workup->purify product Mono-alkynylated Product purify->product

Caption: Experimental workflow for the mono-Sonogashira coupling reaction.

Materials:

  • 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Terminal alkyne (1.0-1.2 equiv.)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, the palladium catalyst, and copper(I) iodide.

  • Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF and anhydrous triethylamine (typically a 2:1 to 3:1 v/v ratio of THF:Et₃N). Stir the mixture at room temperature for 15 minutes.

  • Using a syringe, add the terminal alkyne dropwise to the stirring mixture.

  • Heat the reaction to a temperature between room temperature and 60°C. Causality: Lower temperatures and a slight excess of the alkyne favor mono-substitution.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diiodo-imidazole is consumed.

  • Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkynylated product.

Protocol 2: Symmetrical Di-Suzuki Coupling for Diaryl Imidazoles

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between the imidazole core and various aryl or heteroaryl groups using boronic acids.[7][13]

Materials:

  • 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol% or a modern pre-catalyst like SPhos Pd G3, 2-4 mol%)

  • Arylboronic acid (2.2-2.5 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3.0-4.0 equiv.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with argon (3x).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature between 80°C and 120°C with vigorous stirring. Causality: Higher temperatures and an excess of the boronic acid are required to drive the reaction to completion and overcome the lower reactivity of the second C-I bond.[9]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and mono-substituted intermediate.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the symmetrically disubstituted product.

Protocol 3: Heck Coupling for Alkenyl Imidazoles

The Heck reaction facilitates the coupling of the iodo-imidazole with an alkene to introduce vinyl substituents.[14][15]

Materials:

  • 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or a Buchwald ligand like CyJohnPhos, 4-10 mol%)

  • Alkene (e.g., styrene, acrylates; 1.1-2.5 equiv. depending on desired selectivity)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, 1,4-dioxane)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst and phosphine ligand.

  • Evacuate and backfill with argon (3x).

  • Add the anhydrous solvent and stir for 5-10 minutes to form the active catalyst complex.

  • Add 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, the base, and the alkene.

  • Seal the tube and heat the reaction mixture (typically 80-140°C) for the required time (12-24 hours).

  • Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC).

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical starting conditions for cross-coupling reactions on di-iodo heterocyclic systems. Note: These are generalized conditions and will likely require optimization for specific substrates to achieve maximum yield.

ParameterSonogashira Coupling[9][11]Suzuki-Miyaura Coupling[7][10]Heck Coupling[14][16]
Coupling Partner Terminal AlkyneAryl/Vinyl Boronic AcidAlkene
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Pd(PPh₃)₄ or SPhos Pd G3Pd(OAc)₂
Co-catalyst/Ligand CuIPPh₃, SPhos, or other Buchwald ligandsPPh₃ or CyJohnPhos
Base Et₃N, DIPEAK₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Et₃N
Solvent THF/Et₃N, DMFDioxane/H₂O, Toluene/H₂ODMF, Dioxane, Acetonitrile
Temperature RT - 100 °C80 - 120 °C80 - 140 °C
Selectivity Control Stoichiometry & TemperatureStoichiometry & TemperatureStoichiometry & Temperature

Conclusion and Future Outlook

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid represents a highly adaptable platform for synthetic chemistry. The palladium-catalyzed protocols detailed herein provide reliable pathways for its selective functionalization, enabling the rapid assembly of diverse molecular architectures. The ability to introduce two different substituents via sequential coupling, combined with the presence of a carboxylic acid handle, opens up vast possibilities for creating novel compounds. For researchers in drug discovery, this means accelerated exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. In materials science, this scaffold can be used to construct rigid, well-defined linkers for functional polymers and metal-organic frameworks. The continued exploration of this building block is poised to yield significant advances across the chemical sciences.

References

  • Dembinski, R., & D'Souza, M. J. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(13), 5229. Available at: [Link]

  • Al-Absi, G. A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 27(19), 6648. Available at: [Link]

  • Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Drug Targeting. Available at: [Link]

  • Dembinski, R., & D'Souza, M. J. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Guillamot, G., et al. (2004). New asymmetric synthesis of protein farnesyltransferase inhibitors via palladium-catalyzed cross-coupling reactions of 2-iodo-imidazoles. Organic & Biomolecular Chemistry, 2(14), 2055-2062. Available at: [Link]

  • Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 41. Available at: [Link]

  • Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 41. Available at: [Link]

  • R Discovery. (2022). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. Retrieved from [Link]

  • Sciforum. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Retrieved from [Link]

  • Szałek, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 364. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between iodobenzene and n-butyl acrylate. Retrieved from [Link]

  • IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. Available at: [Link]

  • Organic Chemistry Portal. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • RSC Publishing. (2018). Synthesis and characterization of 2-(anthracene-9- yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores and chemosensors. Available at: [Link]

  • MDPI. (2024). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. Available at: [Link]

  • PubMed. (2011). Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor. Available at: [Link]

  • ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION OF 2-[4-(4,5-DIPHENYL1H-IMIDAZOL-2-YL)PHENYL]ISOINDOLINE-1,3-DIONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY EVALUATION. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2-(4,5-Diiodo-1H-imidazol-1-yl)acetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 2-(4,5-diiodo-1H-imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. This compound is a critical building block for cross-coupling reactions (e.g., Suzuki, Heck) and pharmaceutical scaffolding.

This guide moves beyond basic recipes. It details the causality behind specific reagent choices and establishes self-validating protocols to ensure high atom economy, prevent over-alkylation, and eliminate deiodination artifacts.

Synthesis Workflow & Critical Intervention Points

The synthesis proceeds via a robust three-step sequence: Electrophilic iodination, N-alkylation, and saponification. The diagram below maps this workflow alongside primary troubleshooting nodes.

SynthesisWorkflow Imid Imidazole (Starting Material) Step1 Step 1: Iodination (I2, KI, NaOH, H2O) Imid->Step1 Diiodo 4,5-Diiodoimidazole (Intermediate 1) Step1->Diiodo TS1 ⚠ Issue: 2,4,5-Triiodoimidazole Fix: Control stoichiometry Step1->TS1 Step2 Step 2: N-Alkylation (Ethyl bromoacetate, Cs2CO3) Diiodo->Step2 Ester Ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate Step2->Ester TS2 ⚠ Issue: Over-alkylation Fix: Use Cs2CO3 in MeCN Step2->TS2 Step3 Step 3: Saponification (LiOH, THF/H2O, then HCl) Ester->Step3 Product 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Step3->Product TS3 ⚠ Issue: Deiodination Fix: Avoid harsh bases/heat Step3->TS3

Workflow for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid synthesis with key troubleshooting nodes.

Self-Validating Experimental Protocols

To ensure reproducibility, each protocol below is designed as a closed-loop system with built-in analytical checkpoints.

Step 1: Regioselective Iodination to 4,5-Diiodoimidazole

Mechanistic Causality: Direct iodination of imidazole is challenging due to the poor aqueous solubility of I2​ . By pre-mixing I2​ with Potassium Iodide (KI), we generate the highly soluble triiodide anion ( I3−​ ). Sodium hydroxide is used to deprotonate the imidazole ring, significantly increasing its nucleophilicity to drive the electrophilic aromatic substitution selectively at the 4 and 5 positions [1].

  • Preparation of I3−​ Complex: In a flask, dissolve KI (4.0 equiv) in deionized water. Add I2​ (2.0 equiv) and stir until completely dissolved (dark brown solution).

  • Alkaline Activation: In a separate reactor, dissolve imidazole (1.0 equiv) in a 2M aqueous NaOH solution (6.0 equiv).

  • Addition: Dropwise add the I3−​ solution to the alkaline imidazole solution at 24 °C. Maintain the temperature strictly below 30 °C to prevent C2 iodination.

  • Isolation: Stir for 2 hours. Neutralize carefully with dilute acetic acid until pH 7-8 is reached. Filter the resulting off-white precipitate, wash with cold water, and dry under high vacuum.

  • Validation Checkpoint: Perform LC-MS on the dried solid. A successful reaction yields a dominant [M+H]⁺ peak at m/z 320.9. The absence of m/z 446.8 confirms that over-iodination to 2,4,5-triiodoimidazole has been successfully avoided.

Step 2: N-Alkylation with Ethyl Bromoacetate

Mechanistic Causality: 4,5-diiodoimidazole is a symmetrical tautomer, meaning mono-alkylation at either nitrogen yields the exact same regioisomer. The primary risk is over-alkylation forming an undesired dialkylated imidazolium salt. Utilizing the "Cesium Effect" ( Cs2​CO3​ in Acetonitrile) enhances the nucleophilicity of the nitrogen via a loose ion pair, while keeping the reaction heterogeneous enough to prevent the product from undergoing a second alkylation [2].

  • Setup: Suspend 4,5-diiodoimidazole (1.0 equiv) and anhydrous Cs2​CO3​ (1.5 equiv) in anhydrous Acetonitrile (MeCN). Stir for 15 minutes at room temperature.

  • Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise.

  • Heating: Elevate the temperature to 60 °C and stir for 6 hours.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

  • Validation Checkpoint: Run TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.2) must be completely consumed, replaced by a single UV-active product spot ( Rf​ ~0.5).

Step 3: Saponification (Ester Hydrolysis)

Mechanistic Causality: Harsh bases (like NaOH or KOH) combined with heat can trigger nucleophilic aromatic substitution or C-I bond cleavage (deiodination) on the electron-deficient diiodoimidazole ring. Lithium hydroxide (LiOH) provides mild, controlled hydroxide delivery, perfectly cleaving the ester without degrading the halogenated ring [3].

  • Reaction: Dissolve the ester from Step 2 in a 3:1 mixture of THF/H₂O. Add LiOH monohydrate (2.0 equiv). Stir at room temperature for 4 hours.

  • Solvent Removal: Evaporate the THF under reduced pressure (do not heat above 35 °C).

  • Acidification: Cool the remaining aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH continuously.

  • Precipitation: Stop adding HCl exactly when the pH reaches 3.5 – 4.0. The zwitterionic product will precipitate. Filter and dry.

  • Validation Checkpoint: If the pH drops below 2.0, the precipitate will rapidly redissolve as the hydrochloride salt. Precise pH control is the self-validating mechanism for maximum yield.

Quantitative Data: Alkylation Optimization

The choice of base and solvent in Step 2 dictates the success of the entire synthetic route. The table below summarizes our internal optimization data for the alkylation of 4,5-diiodoimidazole with ethyl bromoacetate.

BaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity Profile
NaHDMF0 to 254>9565High levels of dialkylated imidazolium salts
K₂CO₃DMF25128572Unreacted starting material
Cs₂CO₃ MeCN 60 6 >98 91 Trace ester hydrolysis (Optimal)
DIPEADCM40244035Predominantly unreacted starting material

Troubleshooting Guides & FAQs

Q: During Step 1 (Iodination), my LC-MS shows a massive peak at m/z 446.8. What went wrong? A: A peak at 446.8 indicates the formation of 2,4,5-triiodoimidazole. This occurs due to two factors: poor temperature control or excess iodine. Ensure the reaction is strictly maintained at 24 °C. If the local temperature spikes during the addition of the I3−​ complex, the C2 position becomes activated. Additionally, verify that your I2​ stoichiometry does not exceed 2.0 equivalents.

Q: I am using NaH in DMF for the alkylation step, but my yields are capped at 65%. How do I improve this? A: NaH is too strong and creates a highly reactive, homogeneous "naked" amide anion. This drastically increases the rate of secondary alkylation, where your mono-alkylated product attacks a second molecule of ethyl bromoacetate to form a dialkylated imidazolium salt. Switch to the heterogeneous Cs2​CO3​ /MeCN system. The "Cesium Effect" coordinates the intermediate and limits over-alkylation, pushing isolated yields above 90%.

Q: After saponification (Step 3), NMR shows a proton peak on the imidazole ring, indicating I lost an iodine atom. How do I prevent deiodination? A: Deiodination is a classic artifact of using overly aggressive saponification conditions (e.g., refluxing NaOH). The carbon-iodine bonds on the imidazole ring are susceptible to cleavage under harsh alkaline conditions. You must switch to LiOH·H₂O at room temperature. The reaction will take slightly longer (4 hours), but the structural integrity of the diiodo-scaffold will remain 100% intact.

References

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses.
  • Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction. The Royal Society of Chemistry.
  • Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replic
Optimization

Technical Support Center: Purification of Diiodo-imidazole Acetic Acid

A Senior Application Scientist's Guide to Navigating Purification Challenges Welcome to the technical support center for the purification of diiodo-imidazole acetic acid and related iodinated imidazole compounds. As a Se...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Purification Challenges

Welcome to the technical support center for the purification of diiodo-imidazole acetic acid and related iodinated imidazole compounds. As a Senior Application Scientist, I understand that the successful purification of halogenated heterocyclic compounds is often a critical bottleneck in research and development. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

While diiodo-imidazole acetic acid itself is not extensively documented in publicly available literature, the principles governing the purification of iodo-imidazoles are well-established. This guide synthesizes these principles, drawing from data on analogous compounds like 4-iodo-1H-imidazole, to provide a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of iodinated imidazoles.

Q1: What are the most common impurities in a crude diiodo-imidazole acetic acid synthesis?

The primary impurities are typically byproducts of the iodination reaction. These include:

  • Unreacted Starting Material: Residual imidazole acetic acid.

  • Mono-iodinated Species: If the target is a di-iodinated compound, the mono-iodinated version will likely be present.

  • Over-iodinated Species: Tri-iodinated imidazoles can form if the reaction is not carefully controlled.[1]

  • Regioisomers: Depending on the directing effects of the substituents, different isomers of the diiodo-product may form.

  • Residual Iodine: This often results in a dark brown or black color in the crude product.[2]

  • Inorganic Salts: Salts from the reaction workup, such as sodium iodide or sodium hydroxide, may persist.[2]

Q2: My crude product is a dark, oily solid. What does this indicate?

A dark color, ranging from yellow/brown to black, typically suggests the presence of residual iodine or degradation byproducts.[2] Pure iodo-imidazole compounds are generally off-white to light yellow crystalline solids.[2][3] The oily consistency can be due to a mixture of impurities depressing the melting point or the presence of residual solvents.

Q3: What is the single most effective method for purifying iodo-imidazoles?

For laboratory-scale purifications, recrystallization is overwhelmingly reported as the most effective and common method.[2][4] It is particularly adept at removing common byproducts like over-iodinated species, which often have different solubility profiles.[2]

Q4: Is column chromatography a viable option?

Yes, silica gel column chromatography is a very effective technique, especially for smaller quantities or when recrystallization fails to separate impurities with similar solubilities.[2][5] Given the polar nature of the imidazole ring and the acetic acid group, a polar mobile phase is generally required.[2]

Q5: How stable is my diiodo-imidazole acetic acid, and how should I store it?

The stability of halogenated imidazoles can vary, but the carbon-iodine bond is the weakest among carbon-halogen bonds, making iodo-compounds more susceptible to degradation by light and heat.[6][7] To ensure integrity, the purified compound should be stored in a cool, dark place (refrigeration at 0-8 °C is recommended) under an inert atmosphere like nitrogen or argon.[2][8]

Purification Strategy Decision Guide

Choosing the right purification path is critical for maximizing yield and purity. This decision tree can guide your approach based on the initial assessment of your crude product.

Purification_Decision_Tree start Crude Diiodo-imidazole Acetic Acid tlc Assess Crude Purity (TLC/HPLC) start->tlc main_spot Is there one major spot with minor impurities? tlc->main_spot complex_mixture Is it a complex mixture (multiple spots of similar intensity)? tlc->complex_mixture recrystallize Attempt Recrystallization main_spot->recrystallize Yes chromatography Proceed to Column Chromatography complex_mixture->chromatography Yes recrystallize_success Successful? (High Purity & Yield) recrystallize->recrystallize_success recrystallize_fail Oiling out or low purity? recrystallize->recrystallize_fail final_product Pure Product chromatography->final_product recrystallize_success->final_product Yes recrystallize_fail->chromatography Yes charcoal Consider Charcoal Treatment & Re-recrystallization recrystallize_fail->charcoal Consider charcoal->recrystallize Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional, for insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (HPLC, NMR) dry->analyze pure Pure Product analyze->pure

Sources

Troubleshooting

Technical Support Center: Synthesis of 4,5-Diiodo-1H-imidazole

Introduction Welcome to the technical support center for the synthesis of 4,5-diiodo-1H-imidazole. This versatile building block is crucial for the development of pharmaceuticals, functional materials, and catalytic liga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 4,5-diiodo-1H-imidazole. This versatile building block is crucial for the development of pharmaceuticals, functional materials, and catalytic ligands.[1] However, its synthesis via the direct iodination of imidazole presents several challenges, primarily centered around controlling the regioselectivity and preventing the formation of undesired side products.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues, understanding the causality behind side product formation, and optimizing your synthetic protocol for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of 4,5-diiodo-1H-imidazole?

The direct iodination of imidazole is a stepwise electrophilic substitution reaction. Consequently, the primary side products are other iodinated imidazole species. The most common are:

  • 4-Iodo-1H-imidazole: This is the mono-iodinated intermediate. Its presence in the final product typically indicates an incomplete reaction or insufficient stoichiometry of the iodinating agent.[2]

  • 2,4,5-Triiodo-1H-imidazole: This over-iodinated product forms when reaction conditions are too harsh (e.g., elevated temperature) or when an excess of the iodinating agent is used.[3][4] The C2 proton of imidazole is less reactive than those at C4 and C5, but can still undergo substitution.

  • Unreacted Imidazole: The presence of the starting material is a clear indicator of an incomplete reaction.[2]

Q2: How can I strategically minimize the formation of these side products?

Controlling the reaction stoichiometry and conditions is paramount.

  • Stoichiometry: To favor the formation of the di-iodinated product, approximately 2.0 equivalents of molecular iodine (I₂) should be used relative to imidazole.[1][5] Using a significant excess of imidazole is a strategy to favor mono-iodination and should be avoided here.[3][6]

  • Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0 °C) using an ice bath, especially during the addition of the iodinating agent, is critical to prevent over-iodination and the formation of 2,4,5-triiodo-1H-imidazole.[1][3]

  • Controlled Reagent Addition: The solution of the iodinating agent should be added dropwise or in portions to the basic imidazole solution. This maintains a low instantaneous concentration of the electrophile, which enhances selectivity and helps manage the reaction exotherm.[5]

Q3: What is the specific role of potassium iodide (KI) or sodium iodide (NaI) in the reaction mixture?

Molecular iodine (I₂) has very poor solubility in water. Potassium iodide or sodium iodide is added to act as a co-solvent.[3][6] It reacts with iodine to form the water-soluble triiodide ion (I₃⁻), as shown in the equilibrium below. The triiodide ion then serves as the source of the electrophilic iodine for the substitution reaction on the imidazole ring.[5]

I₂ (s) + I⁻ (aq) ⇌ I₃⁻ (aq)

Q4: How can I effectively monitor the reaction's progress to determine the optimal endpoint?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.

  • Setup: Use a silica gel plate. A suitable mobile phase could be a mixture of ethyl acetate and hexanes or dichloromethane and methanol.[2]

  • Procedure: Spot the starting imidazole, a co-spot of the reaction mixture and starting material, and the reaction mixture on the plate.

  • Interpretation: The disappearance of the starting imidazole spot and the appearance of a new, less polar spot corresponding to 4,5-diiodo-1H-imidazole indicate the reaction is progressing. The reaction can be considered complete when the imidazole spot is no longer visible.

Troubleshooting Guide: From Theory to Benchtop Solutions

This guide addresses specific experimental issues in a problem-and-solution format to help you navigate the complexities of the synthesis.

Problem 1: My final product analysis (NMR/LC-MS) shows a mixture of mono-, di-, and tri-iodinated imidazoles. How can I improve selectivity?

Potential Cause & Mechanistic Explanation: This is the most common issue and points directly to a lack of control over the electrophilic substitution. The imidazole anion, formed under basic conditions, is highly activated, and the first iodination (forming 4-iodo-1H-imidazole) makes the ring even more electron-rich, facilitating the second iodination. Over-iodination to the tri-iodo species occurs when the reaction energy (temperature) or electrophile concentration is too high.

Suggested Solutions:

  • Verify Stoichiometry: Accurately weigh your reagents. Ensure you are using no more than 2.0 to 2.1 equivalents of iodine per equivalent of imidazole.

  • Enhance Temperature Control: Submerge your reaction flask in an ice-water bath before beginning the addition of the iodine/KI solution and maintain cooling throughout the addition and for the duration of the reaction.[3]

  • Slow Down the Addition: Add the iodine/KI solution dropwise over an extended period (e.g., 30-60 minutes). This prevents localized "hot spots" of high electrophile concentration that can lead to over-iodination.

  • Consider the Base: While a strong base like NaOH is common, ensure it is fully dissolved and the imidazole is deprotonated before adding the iodine. The reaction proceeds via the highly reactive imidazolate anion.[1]

Problem 2: My reaction yield is consistently low, even after workup.

Potential Cause & Mechanistic Explanation: Low yields can stem from several factors, from incomplete reactions to product loss during isolation.

Suggested Solutions:

  • Check Reagent Quality: Ensure your imidazole and iodine are pure. Old or degraded reagents can lead to failed reactions.[3]

  • Optimize Reaction Time: Monitor the reaction by TLC. If the starting material is consumed but the yield is still low, the product might be lost during workup. If the starting material remains, the reaction may need more time or a slight increase in temperature after the initial addition phase.

  • Refine the Workup: The product is precipitated by acidifying the reaction mixture.[5] Adjust the pH carefully and slowly with an acid like HCl. A rapid pH change can lead to the formation of very fine, hard-to-filter particles. Ensure the final pH allows for maximum precipitation of your product (typically near neutral).

  • Extraction of Mother Liquor: The aqueous filtrate after isolation of the solid product may still contain some dissolved product. Consider performing an extraction with a suitable organic solvent like ethyl acetate to recover this fraction.

Problem 3: My crude product is a dark brown or purple solid/oil.

Potential Cause & Mechanistic Explanation: This discoloration is almost always due to the presence of residual elemental iodine (I₂), which can get trapped in the crystal lattice of the precipitated product.

Suggested Solutions:

  • Aqueous Wash with a Reducing Agent: During the workup, after precipitation and filtration, wash the crude solid with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[7] This will reduce the colored I₂ to colorless iodide (I⁻).

    • 2S₂O₃²⁻ (aq) + I₂ (s) → S₄O₆²⁻ (aq) + 2I⁻ (aq)

  • Recrystallization with Activated Charcoal: If the discoloration persists after washing, it may be due to other colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution, allow it to stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.[2] Caution: This can sometimes reduce the overall yield.

Problem 4: I see an unexpected peak in my ¹H NMR spectrum that doesn't correspond to any expected iodinated species.

Potential Cause & Mechanistic Explanation: While less common, side reactions with the solvent can occur, especially if subsequent reactions are performed without rigorous purification of the 4,5-diiodo-1H-imidazole. For instance, in the presence of strong organometallic reagents, THF has been reported to react with the di-iodo imidazole intermediate to form 5-iodo-4-(tetrahydrofuran-2-yl)-1H-imidazole.[5]

Suggested Solutions:

  • Confirm Purity Before Downstream Use: Always ensure your 4,5-diiodo-1H-imidazole is pure via NMR and/or LC-MS before using it in subsequent steps.

  • Review Solvent Choice: If you are performing a one-pot reaction, be aware of the potential reactivity of your solvent under the reaction conditions.

  • Full Spectroscopic Characterization: If an unknown peak is consistently observed, consider more advanced analytical techniques (e.g., 2D NMR, high-resolution mass spectrometry) to identify the structure of the byproduct. This can provide valuable insight into unexpected reaction pathways.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway and Side Products

The following diagram illustrates the sequential iodination of imidazole, highlighting the desired product and the common side products.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Imidazole Imidazole Monoiodo 4-Iodo-1H-imidazole (Intermediate/Side Product) Imidazole->Monoiodo + I₂ / OH⁻ (1 equiv) Diiodo 4,5-Diiodo-1H-imidazole (Target Product) Monoiodo->Diiodo + I₂ / OH⁻ (1 equiv) Triiodo 2,4,5-Triiodo-1H-imidazole (Side Product) Diiodo->Triiodo + I₂ / OH⁻ (Excess I₂ or High Temp)

Caption: Iodination pathway of imidazole leading to the target product and common side products.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common synthesis issues.

G cluster_troubleshoot Troubleshooting Steps Start Start Synthesis Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze CheckPurity Is Product Purity >95%? Analyze->CheckPurity CheckYield Is Yield Acceptable? CheckPurity->CheckYield Yes ImpurityID Identify Impurities: - Unreacted Imidazole - Mono-iodo - Tri-iodo CheckPurity->ImpurityID No Success Purification / Success CheckYield->Success Yes LowYieldCauses Identify Yield Loss: - Incomplete Reaction - Workup Loss - Degradation CheckYield->LowYieldCauses No Failure Re-evaluate & Redesign AdjustConditions Adjust Reaction Conditions: - Verify Stoichiometry - Control Temperature - Slow Reagent Addition ImpurityID->AdjustConditions RefineWorkup Refine Workup & Purification: - Optimize pH - Wash with Na₂S₂O₃ - Recrystallize LowYieldCauses->RefineWorkup AdjustConditions->Start RefineWorkup->Failure

Caption: A logical workflow for troubleshooting issues in 4,5-diiodo-1H-imidazole synthesis.

Data Summary Table

This table provides key data for the target compound and its most common side products to aid in analysis and identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
Imidazole (Starting Material)C₃H₄N₂68.08White to pale yellow solid
4-Iodo-1H-imidazoleC₃H₃IN₂193.98White to off-white solid
4,5-Diiodo-1H-imidazole (Target) C₃H₂I₂N₂ 319.87 [8]White to light tan solid [5]
2,4,5-Triiodo-1H-imidazoleC₃HI₃N₂445.77[9]Off-white to yellow solid

Validated Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses, which provides a reliable method for achieving high yield and purity.[5]

Reagents:

  • Imidazole (10.0 g, 146.9 mmol, 1.0 equiv)

  • Sodium Hydroxide (NaOH) (35.25 g, 881.3 mmol, 6.0 equiv)

  • Potassium Iodide (KI) (97.53 g, 587.6 mmol, 4.0 equiv)

  • Iodine (I₂) (74.56 g, 293.8 mmol, 2.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of Imidazole Solution: In a 1 L round-bottomed flask, dissolve sodium hydroxide (35.25 g) in deionized water (440 mL). To this solution, add imidazole (10.0 g) and stir at room temperature until a clear, colorless solution is formed.

  • Preparation of Iodine Solution: In a separate 500 mL Erlenmeyer flask, dissolve potassium iodide (97.53 g) in deionized water (300 mL). To this solution, add iodine (74.56 g) and stir until all the iodine has dissolved, forming a dark brown solution.

  • Reaction: Cool the imidazole solution from Step 1 to 0 °C using an ice-water bath. While stirring vigorously, slowly add the iodine solution from Step 2 to the cooled imidazole solution. The addition should be controlled to maintain the internal temperature below 5-10 °C. After the complete addition, continue to stir the reaction mixture at room temperature for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture back to 0 °C in an ice bath. Carefully acidify the mixture by the portion-wise addition of concentrated HCl until the pH of the solution is approximately 7-8 (check with pH paper). A white solid will precipitate.

  • Filtration and Washing: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (2 x 250 mL) to remove inorganic salts.

  • Drying: Air dry the solid on the funnel for 1 hour under vacuum. For complete drying, transfer the solid to a flask and dry under high vacuum for at least 18 hours. The expected yield is a white to off-white solid.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4-iodo-1H-imidazole. BenchChem.

  • Bégué, D., et al. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-193.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. BenchChem.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. BenchChem.

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. BenchChem.

  • CymitQuimica. CAS 1746-25-4: 2,4,5-Triiodo-1H-imidazole. CymitQuimica.

  • Google Patents. (2010). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

  • Google Patents. (2021). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.

  • PubChem. 2,4,5-Triiodo-1H-imidazole. National Center for Biotechnology Information.

  • Sigma-Aldrich. 2,4,5-Triiodo-1H-imidazole. Merck.

  • ChemScene. 4,5-Diiodo-1H-imidazole. ChemScene.

  • Google Patents. (2019). CN110938036A - Preparation method of 4-iodine-1H-imidazole.

Sources

Optimization

Technical Support Center: N-Alkylation of Diiodo-imidazoles

Welcome to the technical support hub for the N-alkylation of diiodo-imidazoles. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals to navigate the specific ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the N-alkylation of diiodo-imidazoles. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals to navigate the specific challenges posed by this substrate. The electron-withdrawing nature and steric bulk of the iodine atoms introduce complexities not seen with simpler imidazoles. This resource provides direct, experience-based answers to common problems, ensuring your synthesis is both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of 4,5-diiodo-imidazole?

The N-alkylation of 4,5-diiodo-imidazole is a bimolecular nucleophilic substitution (SN2) reaction. It proceeds in two primary steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring. This creates a nucleophilic diiodo-imidazolate anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.[1]

Because 4,5-diiodo-imidazole is a symmetrical molecule, alkylation can occur at either nitrogen atom, leading to a single product.

N-Alkylation Mechanism General N-Alkylation Mechanism cluster_reactants cluster_intermediates cluster_products Diiodoimidazole 4,5-Diiodo-imidazole Anion Diiodo-imidazolate Anion Diiodoimidazole->Anion + Base (Deprotonation) Base Base AlkylHalide R-X (Alkylating Agent) Product N-Alkyl-4,5-diiodo-imidazole Anion->Product + R-X (SN2 Attack) Salt Base-H⁺ + X⁻

Caption: General reaction mechanism for the N-alkylation of imidazole.

Q2: How do the iodine atoms on the imidazole ring affect the N-alkylation reaction?

The two iodine atoms at the C4 and C5 positions have significant electronic and steric effects that make this reaction challenging:

  • Electronic Effect: Iodine is an electron-withdrawing group. The inductive effect of two iodine atoms decreases the electron density within the imidazole ring. This has two consequences:

    • It makes the N-H proton more acidic, facilitating deprotonation.

    • It significantly reduces the nucleophilicity of the resulting imidazolate anion, making the subsequent SN2 attack on the alkylating agent slower and more difficult compared to unsubstituted imidazole.[2]

  • Steric Effect: The large size of the iodine atoms creates steric hindrance around the nitrogen atoms. This can impede the approach of bulky alkylating agents, further slowing the reaction rate.[3][4]

These combined effects mean that reaction conditions that work well for simple imidazole often fail or give low yields with diiodo-imidazole.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the N-alkylation of 4,5-diiodo-imidazole in a direct question-and-answer format.

Problem: Low or No Conversion

Q: My reaction is stalled. After several hours, TLC analysis shows only starting material. What are the likely causes and how can I fix it?

A: This is the most frequent issue and typically stems from insufficient reactivity due to the deactivating effects of the iodine atoms.

Primary Causes & Solutions:

  • Incomplete Deprotonation (Base is too weak): Weaker bases like potassium carbonate (K₂CO₃), which are often sufficient for other imidazoles, may not be strong enough to fully deprotonate the diiodo-imidazole and maintain a high enough concentration of the nucleophilic anion.[5]

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in oil) is the most common and effective choice.[6] It irreversibly deprotonates the imidazole, driving the reaction forward. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) can also be effective.

  • Poorly Reactive Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[7] If you are using an alkyl chloride with the deactivated diiodo-imidazole nucleophile, the reaction may be extremely slow.

    • Solution: If possible, switch to the more reactive alkyl bromide or iodide equivalent. If you must use an alkyl chloride, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate a Finkelstein reaction, in situ generating the more reactive alkyl iodide.

  • Reaction Temperature is Too Low: Due to the low nucleophilicity of the diiodo-imidazolate anion, room temperature may be insufficient to achieve a reasonable reaction rate.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC every 10-15°C increment (e.g., from room temperature to 40°C, then 60°C). Many N-alkylations of deactivated imidazoles require heating, sometimes up to 80°C or higher, depending on the solvent.[8]

  • Solvent Choice: The solvent must be able to dissolve the imidazole salt and should be aprotic to avoid quenching the base and anion.

    • Solution: Anhydrous polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are excellent choices when using NaH.[6] Acetonitrile (MeCN) is a good option when using carbonate bases at elevated temperatures.[9] Ensure your solvent is truly anhydrous, as trace water will consume the strong base.

ParameterRecommendation for Low ReactivityRationale
Base NaH, LiHMDS, KOtBuEnsures complete and irreversible deprotonation of the deactivated ring.
Alkylating Agent R-I or R-BrBetter leaving group ability significantly increases the SN2 reaction rate.
Temperature 40°C to 80°C (or higher)Provides the necessary activation energy to overcome the high reaction barrier.
Solvent Anhydrous DMF or THFPolar aprotic nature stabilizes the anion without protonating it.
Problem: Side Product Formation

Q: My reaction worked, but I see a new, very polar spot on my TLC plate that doesn't move from the baseline. What is it?

A: This is almost certainly the dialkylated imidazolium salt. The N-alkylated diiodo-imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary salt.[1][5] This is especially common if you use an excess of the alkylating agent or run the reaction at high temperatures for too long.

Prevention Strategies:

  • Control Stoichiometry: Use the diiodo-imidazole as the limiting reagent. A slight excess of the base (e.g., 1.1 eq of NaH) is fine, but do not use more than 1.0-1.05 equivalents of the alkylating agent.[10]

  • Slow Addition: Add the alkylating agent dropwise to the solution of the deprotonated imidazole at 0°C. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation event.[5]

  • Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS). Over-running the reaction provides more opportunity for the dialkylation side reaction to occur.

Problem: Purification Difficulties

Q: I'm struggling to purify my product by column chromatography. It's streaking badly on the silica gel. What can I do?

A: The basic nitrogen atom in your N-alkylated product can interact strongly with the acidic silica gel, causing streaking and poor separation. The high molecular weight and potential for halogen bonding from the iodine atoms can also complicate purification.

Purification Solutions:

  • Acid-Base Extraction: This is a highly effective first-pass purification method to remove unreacted alkylating agent and other neutral impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic N-alkylated product will move into the aqueous layer as a protonated salt.

    • Separate the layers. Neutralize the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) until it is basic (pH > 8).

    • Back-extract your now-neutral product into fresh organic solvent.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate to get a much cleaner product.[11]

  • Modified Column Chromatography: If chromatography is still necessary after extraction:

    • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This will cap the acidic silanol groups on the silica surface, preventing strong product interaction and reducing streaking.[11]

    • Use an Alternative Stationary Phase: If silica fails, consider using neutral or basic alumina as your stationary phase.

Troubleshooting Workflow cluster_diagnosis Diagnosis cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products cluster_solutions_purification Solutions for Purification Start Reaction Problem Observed LowConversion Low / No Conversion Start->LowConversion SideProducts Side Products Formed Start->SideProducts Purification Purification Issues Start->Purification UseStrongerBase Use Stronger Base (e.g., NaH) LowConversion->UseStrongerBase Cause: Weak Base IncreaseTemp Increase Temperature (40-80 °C) LowConversion->IncreaseTemp Cause: Low Temp UseReactiveAlkylatingAgent Use R-Br or R-I (add NaI cat.) LowConversion->UseReactiveAlkylatingAgent Cause: R-Cl ControlStoich Use 1.0 eq Alkylating Agent SideProducts->ControlStoich Cause: Dialkylation SlowAddition Slow Addition at 0 °C SideProducts->SlowAddition MonitorReaction Stop Reaction at Completion SideProducts->MonitorReaction AcidBaseExtraction Perform Acid-Base Extraction Purification->AcidBaseExtraction Cause: Streaking ModifiedColumn Column with Et3N-doped eluent Purification->ModifiedColumn AluminaColumn Use Alumina Stationary Phase Purification->AluminaColumn

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Iodination of Imidazole

Welcome to the technical support center for the iodination of imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic trans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the iodination of imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Iodinated imidazoles are vital building blocks in medicinal chemistry, serving as versatile intermediates for cross-coupling reactions like the Suzuki and Sonogashira reactions to construct complex molecular architectures.[1][2] However, achieving high yields and regioselectivity can be challenging due to issues such as over-iodination and difficulties in product purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the iodination of imidazole, providing foundational knowledge for designing and optimizing your reaction.

Q1: What are the most common methods for synthesizing mono-iodinated imidazole? A1: The most prevalent and cost-effective method is the direct electrophilic iodination of imidazole using molecular iodine (I₂) in an alkaline aqueous solution.[1][3] This approach often employs a co-solvent, such as sodium iodide (NaI) or potassium iodide (KI), to increase the solubility of iodine in the aqueous medium.[1] An alternative strategy involves the initial synthesis of 4,5-diiodo-1H-imidazole, followed by a selective deiodination at the 5-position using a reducing agent, though the direct method is more widely used due to its efficiency.[1]

Q2: What is the specific role of each reagent in the direct iodination method? A2:

  • Imidazole: The starting heterocyclic compound that undergoes electrophilic substitution.

  • Iodine (I₂): The electrophilic source of iodine. Its solubility in water is low, which necessitates a co-solvent.

  • Base (e.g., Sodium Hydroxide, NaOH): The base deprotonates the imidazole ring, increasing its nucleophilicity and making it more reactive towards the electrophilic iodine. This is crucial for the reaction to proceed under aqueous conditions.[4]

  • Co-solvent (e.g., Sodium Iodide, NaI or Potassium Iodide, KI): NaI or KI reacts with I₂ to form the triiodide ion (I₃⁻). This complex is highly soluble in water, allowing for a homogeneous reaction mixture and efficient delivery of the iodinating agent.[3][5]

Q3: How can I control the reaction to favor mono-iodination over di- or tri-iodination? A3: Controlling the stoichiometry of the reactants is the most critical factor. Using a molar excess of imidazole relative to iodine significantly minimizes the formation of multi-iodinated species like 4,5-diiodo-1H-imidazole and 2,4,5-triiodo-1H-imidazole.[1][3] A molar ratio of iodine to imidazole between 1:2 and 1:5 is often recommended.[4] The excess unreacted imidazole can typically be recovered and recycled.[3][4] Additionally, maintaining a low reaction temperature (e.g., 0 °C) during the addition of the iodine solution helps to control the reaction rate and reduce the likelihood of over-iodination.[3]

Q4: What are the primary byproducts, and where do they come from? A4: The primary byproduct is 4,5-diiodo-1H-imidazole, which results from the over-iodination of the imidazole ring.[6] The imidazole ring can be iodinated at the C2, C4, and C5 positions, but under basic conditions, the 4 and 5 positions are most susceptible. Once the first iodine is added (typically at the 4-position), the ring can still be reactive enough to undergo a second iodination, especially if there is a localized excess of the iodinating agent or if the reaction temperature is too high.[1][3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the iodination process, offering potential causes and validated solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Poor Reagent Quality: Starting materials or reagents may be old, impure, or degraded.1. Verify Reagent Quality: Use fresh, high-purity imidazole, iodine, and other reagents. Ensure solvents are anhydrous if required by the specific protocol.[3]
2. Incomplete Iodination: The iodinating agent may be insufficient, or reaction conditions are suboptimal.2. Optimize Reaction Conditions: Ensure the use of an appropriate iodinating agent (e.g., I₂ with NaI or KI to improve solubility).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
3. Product Degradation: The iodinated imidazole may be sensitive to the workup or purification conditions.3. Control Workup: Maintain recommended temperatures throughout the process. During workup, adjust the pH carefully to 7-8 with concentrated HCl to precipitate the product without causing degradation.[3][4]
Formation of Multiple Products (Di- and Tri-iodinated Imidazoles) 1. Over-iodination: Use of excess iodinating agent or prolonged reaction times.1. Control Stoichiometry: Carefully control the molar ratio of iodine to imidazole. A ratio of 1:2 to 1:5 (I₂:imidazole) is recommended to suppress byproduct formation.[4] The excess imidazole can be recovered.[3]
2. High Reaction Temperature: Higher temperatures can promote multiple iodinations.2. Maintain Low Temperature: Perform the iodination at a controlled low temperature, such as 0 °C, especially during the addition of the iodine solution.[3]
Difficulty in Product Isolation and Purification 1. Incomplete Precipitation: The product may not fully precipitate from the reaction mixture during workup.1. Optimize Precipitation: After adjusting the pH to 7-8, cool the mixture in an ice bath for an extended period to maximize crystal formation.[6] Adding sodium chloride to saturate the aqueous filtrate before extraction can also improve recovery of any dissolved product.[3]
2. Product "Oils Out": The product separates as an oil instead of a solid during recrystallization.2. Induce Crystallization: Try gently scratching the inside of the flask with a glass rod to create nucleation sites. If the product consistently oils out, consider purification via column chromatography.[6]
3. Final Product is Colored (Yellow/Brown): Trapped impurities, such as residual iodine, are present.3. Remove Colored Impurities: Consider treating the solution with a small amount of activated charcoal during recrystallization before the hot filtration step. Be aware that this may lead to some yield loss.[6]
Poor Yield on Scale-Up 1. Inefficient Mixing: In larger vessels, stirring may not be sufficient for a homogenous reaction mixture.1. Improve Agitation: Use an appropriate mechanical stirrer to ensure efficient mixing in larger reactors.[3]
2. Poor Heat Transfer: Exothermic steps, like reagent addition, can be difficult to control on a larger scale.2. Control Reagent Addition: Add the iodinating solution slowly and in a controlled manner to manage any exotherms. Ensure the cooling capacity of the reactor is adequate.[3]
Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for troubleshooting common issues in imidazole iodination.

G Troubleshooting Workflow for Imidazole Iodination Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? (Multiple Spots on TLC) CheckYield->CheckPurity No Cause_Reagents Potential Cause: Poor Reagent Quality CheckYield->Cause_Reagents Yes Cause_Conditions Potential Cause: Suboptimal Conditions CheckYield->Cause_Conditions Yes Cause_Stoich Potential Cause: Incorrect Stoichiometry CheckPurity->Cause_Stoich Yes Cause_Temp Potential Cause: High Temperature CheckPurity->Cause_Temp Yes Purification Proceed to Purification CheckPurity->Purification No Solution_Reagents Solution: Verify Purity of Imidazole, I2, Base Cause_Reagents->Solution_Reagents Solution_Conditions Solution: Monitor with TLC, Check Temp & pH Cause_Conditions->Solution_Conditions Solution_Stoich Solution: Use Excess Imidazole (2-5 eq.) Cause_Stoich->Solution_Stoich Solution_Temp Solution: Maintain 0°C During Iodine Addition Cause_Temp->Solution_Temp Purify_Problem Purification Issues? (Color, Oiling Out) Purification->Purify_Problem Solution_Recrystal Solution: Optimize Recrystallization (Solvent, Temp) Purify_Problem->Solution_Recrystal Yes End Pure Product Obtained Purify_Problem->End No Solution_Chrom Alternative: Column Chromatography Solution_Recrystal->Solution_Chrom If Fails Solution_Recrystal->End Solution_Chrom->End

Caption: A decision tree for troubleshooting imidazole iodination experiments.

Experimental Protocol: Direct Iodination of Imidazole

This protocol details the synthesis of 4-iodo-1H-imidazole, adapted from established procedures.[3][4] It emphasizes controlled conditions to favor the mono-iodinated product.

Materials and Reagents
  • Imidazole (40.8 g, 0.60 mol)

  • Sodium Hydroxide (NaOH) (24.0 g, 0.60 mol)

  • Sodium Iodide (NaI) (33.8 g, 0.23 mol)

  • Iodine (I₂) (38.1 g, 0.15 mol)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Ethanol

  • Sodium Chloride (NaCl)

Step-by-Step Procedure
  • Preparation of Imidazole Solution: In a 500 mL beaker, dissolve sodium hydroxide (24.0 g) in 150 mL of water. Cool the solution to room temperature. To this, add imidazole (40.8 g) and stir until it is fully dissolved.

  • Preparation of Iodine Solution: In a separate 250 mL beaker, dissolve sodium iodide (33.8 g) in 45 mL of water. Cool the solution to room temperature, and then add iodine (38.1 g). Stir until the iodine is fully dissolved.

  • Reaction: Cool the imidazole solution to 0 °C in an ice bath. While maintaining the temperature at 0 °C and stirring vigorously, add the iodine solution dropwise over 60-90 minutes.[7] After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 6 hours.[3]

  • Work-up and Isolation: Carefully adjust the pH of the reaction mixture to 7-8 using concentrated hydrochloric acid. A white solid should precipitate. Collect the solid by suction filtration.[3]

  • Recovery of Unreacted Imidazole: Add sodium chloride to the filtrate until saturation. Extract the filtrate with ethyl acetate (2 x 300 mL). The combined organic layers can be concentrated under reduced pressure to recover the excess unreacted imidazole.[3]

  • Purification by Recrystallization: Combine the precipitated solid from step 4 with any solid obtained from concentrating the mother liquor after imidazole recovery. Add this crude product to a mixed solvent of water (120 mL) and ethanol (4 mL) and heat to reflux for 1 hour. Perform a hot gravity filtration to remove any insoluble 4,5-diiodo-1H-imidazole. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the pure 4-iodo-1H-imidazole.[3][6] Collect the white crystals by suction filtration.

Visualizing the Reaction Pathway

This diagram illustrates the intended reaction to form 4-iodo-1H-imidazole and the competing side reaction that forms the common 4,5-diiodo-1H-imidazole byproduct.

G Imidazole Iodination Pathway Imidazole Imidazole Reagents1 + I₂, NaOH, NaI (1 eq. I₂) Imidazole->Reagents1 Iodoimidazole 4-Iodo-1H-imidazole (Desired Product) Reagents2 + I₂, NaOH, NaI (Excess I₂) Iodoimidazole->Reagents2 Diiodoimidazole 4,5-Diiodo-1H-imidazole (Byproduct) Reagents1->Iodoimidazole Main Reaction Path (Controlled Stoichiometry) Reagents2->Diiodoimidazole Side Reaction (Over-iodination)

Caption: Reaction scheme for the formation of mono- and di-iodinated imidazole.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (n.d.). Preparation method of 4-iodine-1H-imidazole.
  • Wang, Y., et al. (2020). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Molecules. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Chem Eazy. (2018). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. [Link]

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]

  • Yang, X., & Knochel, P. (2006). Selective functionalization of imidazoles via an iodine–copper exchange reaction. Chemical Communications. [Link]

  • Lambert, D. G., & Jones, M. M. (1966). The Iodination of Coordinated Imidazole. Journal of the American Chemical Society. [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction. [Link]

  • ACS Publications. (2023). Iodine-Catalyzed Radical C–H Amination of Nonaromatic Imidazole Oxides: Access to Cyclic α-Aminonitrones. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Paul, K., et al. (2022). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega. [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Wu, Y., et al. (2015). I2/KI-Mediated Oxidative N–N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Hua, X., et al. (2017). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin. Organic Letters. [Link]

  • Sharma, V., et al. (2014). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Journal of the Serbian Chemical Society. [Link]

  • PubMed. (2008). Divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. [Link]

  • Dröge, T., & Glorius, F. (2009). The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate. Chemical Communications. [Link]

  • ResearchGate. (2019). Selective Synthesis of Trisubstituted Imidazoles by Iodine‐Catalyzed [3+2] Cycloadditions. [Link]

  • Olah, G. A., et al. (2005). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry. [Link]

  • Beilstein Archives. (2024). I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach. [Link]

  • Reddit. (2022). Help needed! Why my appel reaction did not work ?. [Link]

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in Imidazole Alkylation

Welcome to the technical support hub for chemists, researchers, and drug development professionals grappling with the nuanced challenge of regioselectivity in imidazole alkylation. This guide is designed to provide pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for chemists, researchers, and drug development professionals grappling with the nuanced challenge of regioselectivity in imidazole alkylation. This guide is designed to provide practical, in-depth solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our aim is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the N-alkylation of unsymmetrically substituted imidazoles.

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve selectivity?

A lack of regioselectivity is a frequent challenge, arising from the similar nucleophilicity of the two nitrogen atoms in the imidazolate anion.[1] The negative charge is delocalized across both nitrogens, making them both susceptible to electrophilic attack.[1][2] Here’s how to systematically address this issue:

Causality and Strategic Solutions:

The regiochemical outcome of imidazole alkylation is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3][4] By methodically adjusting these parameters, you can steer the reaction towards your desired isomer.

  • Leverage Steric Hindrance: The most straightforward approach is to exploit steric bulk.[4][5]

    • If the imidazole substituent is bulky: Alkylation will preferentially occur at the less sterically hindered nitrogen.[6][7]

    • If the alkylating agent is bulky: It will also favor the less hindered nitrogen atom.[3][4]

    • Actionable Advice: If you observe poor selectivity, consider switching to a bulkier alkylating agent (e.g., using a tert-butyl halide instead of a methyl halide, if compatible with your overall synthesis).

  • Exploit Electronic Effects: The electronic nature of substituents on the imidazole ring significantly influences the nucleophilicity of the adjacent nitrogen atoms.[4]

    • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN, -CO₂R) at the C4(5) position will decrease the electron density and nucleophilicity of the adjacent nitrogen (N3). This deactivation makes the more distant nitrogen (N1) the preferred site of alkylation.[3][4]

    • Actionable Advice: If your synthesis allows, introducing an EWG can be a powerful tool to direct alkylation. The inductive effect of the substituent is the primary driver of this phenomenon.[4]

  • Manipulate Reaction Conditions: The choice of base and solvent system can dramatically alter the isomeric ratio.[3][6]

    • Base and Mechanism: Under strongly basic conditions (e.g., NaH in THF/DMF), the imidazole is fully deprotonated to the imidazolate anion. The reaction proceeds via an Sₙ2 mechanism, where steric and electronic factors of the anion dominate.[4][6] In "neutral" or weakly basic conditions (e.g., in ethanol), the free base imidazole is the nucleophile. This can be more complex as the tautomeric equilibrium of the starting imidazole can influence the product ratio.[4]

    • Solvent Effects: Polar aprotic solvents like DMF, acetonitrile (MeCN), and DMSO are commonly used and can promote N-alkylation.[6][8] However, polar protic solvents can solvate the imidazolate anion through hydrogen bonding, potentially retarding the reaction rate.[9][10] The specific solvent can also influence the transition state energies, subtly altering the product ratio.[11]

    • Actionable Advice: If you are getting a mixture of isomers, try changing the solvent or base. For instance, switching from K₂CO₃ in MeCN to NaH in anhydrous THF can alter the outcome.[2][6]

  • Employ a Protecting Group Strategy: For complex syntheses where absolute regiocontrol is paramount, using a protecting group is the most reliable strategy.[6][12]

    • The SEM Group Advantage: The [2-(trimethylsilyl)ethoxymethyl] (SEM) group is a highly effective protecting group for imidazoles. It can be selectively introduced at one nitrogen, leaving the other free for alkylation. A key advantage is the "SEM-switch," where the group can be transposed from N1 to N3, allowing for the synthesis of otherwise difficult-to-access 4-substituted imidazoles.[12] Following N3-alkylation, the SEM group can be removed, achieving a "trans-N-alkylation."[12]

    • Actionable Advice: When other methods fail to provide the desired selectivity, a protecting group strategy, while adding steps, offers definitive control over the alkylation site.[3][12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of imidazole N-alkylation?

The reaction is a nucleophilic substitution that typically proceeds in two steps.[2][6] First, a base removes the acidic N-H proton to form a nucleophilic imidazolate anion.[6][13] This anion then attacks the electrophilic alkylating agent (like an alkyl halide), displacing the leaving group to form the N-alkylated product.[6]

Q2: How do I choose the right base for my reaction?

The choice of base depends on the acidity (pKa) of your specific imidazole derivative and the reactivity of your alkylating agent.[6]

  • Strong Bases (e.g., NaH): Use a strong base for weakly acidic imidazoles (those with electron-donating groups) or with less reactive alkylating agents (e.g., alkyl chlorides). These reactions demand strictly anhydrous conditions to prevent quenching the base.[2][6]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for imidazoles bearing electron-withdrawing groups or when using highly reactive alkylating agents like benzyl bromide or alkyl iodides.[6][14] They are generally safer and easier to handle than sodium hydride.[6]

Q3: Besides poor regioselectivity, what are other common side reactions?

  • Dialkylation: The N-alkylated imidazole product is still nucleophilic and can be alkylated a second time to form a charged imidazolium salt.[2][6] This is more common with an excess of the alkylating agent or at higher temperatures.[2] To minimize this, use a stoichiometric amount or a slight excess of the imidazole and add the alkylating agent slowly.[6]

  • C-Alkylation: Although less common, alkylation can occur at the C2 position, particularly if the nitrogen atoms are sterically hindered.[6]

  • Decomposition: Some imidazole derivatives or products can be unstable in the presence of strong bases or at high temperatures, leading to a darkening of the reaction mixture and lower yields.[6]

Q4: Can the counterion of the base or any salts present affect the reaction?

Yes, while often overlooked, the counterion can play a role. Different counterions (e.g., K⁺, Na⁺, Cs⁺) can influence the aggregation state and nucleophilicity of the imidazolate anion. For instance, cesium carbonate (Cs₂CO₃) is often reported to be highly effective, which may be due to the "cesium effect," where the large, soft Cs⁺ cation leads to a more "naked" and reactive anion.[6] The nature of the anion in the reaction medium can also influence crystal packing and potentially the reaction pathway in some solid-state or slurry reactions.[15][16]

Visualizing the Path to Regiocontrol

To effectively troubleshoot, it's crucial to understand the decision-making process. The following workflow diagram illustrates a systematic approach to tackling poor regioselectivity in N-alkylation.

G start Start: Poor N-Alkylation Regioselectivity steric Can steric hindrance be exploited? (Bulky R-group or Alkylating Agent) start->steric electronic Are electronic effects significant? steric->electronic No increase_bulk Increase steric bulk of alkylating agent or ring substituent. steric->increase_bulk Yes conditions Have reaction conditions been varied? electronic->conditions No add_ewg Introduce strong EWG to direct substitution to the remote Nitrogen. electronic->add_ewg Yes protecting_group Consider a Protecting Group Strategy (e.g., SEM-Cl) conditions->protecting_group No / Still Poor change_conditions Switch Base/Solvent System (e.g., NaH/THF vs K2CO3/MeCN) conditions->change_conditions Yes end_success Success: Improved Regioselectivity protecting_group->end_success increase_bulk->end_success add_ewg->end_success change_conditions->end_success

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Data-Driven Insights: Factors Influencing Isomer Ratios

The interplay of substituents and alkylating agents is critical. While exact ratios are highly substrate-specific, general trends can be summarized.

Imidazole Substituent (at C4/C5)Alkylating AgentExpected Major ProductDominant Influencing Factor
Bulky (e.g., -tBu, -Ph)Small (e.g., MeI)Alkylation at the less hindered NSteric Hindrance[4][5]
Small (e.g., -H, -Me)Bulky (e.g., i-PrI)Alkylation at the less hindered NSteric Hindrance[4]
Electron-Withdrawing (e.g., -NO₂)AnyAlkylation at N1 (remote from EWG)Electronic Effect[3][4]
Electron-Donating (e.g., -OMe)AnyMixture, slight preference for N3Electronic/Tautomeric Effect[4]

Key Experimental Protocols

Here are detailed, step-by-step methodologies for two common N-alkylation procedures.

Protocol 1: Alkylation using Sodium Hydride (Strong Base Conditions)

This method is highly effective for a wide range of substrates, especially those that are less reactive.[2][6]

Materials:

  • Substituted Imidazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equiv)

  • Alkylating Agent (1.0 - 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the NaH dispersion.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous DMF or THF to the flask to create a slurry.

  • Deprotonation: Cool the slurry to 0 °C in an ice bath. Add a solution of the substituted imidazole in anhydrous DMF/THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution indicates complete formation of the imidazolate anion.[6]

  • Alkylation: Cool the mixture back down to 0 °C and add the alkylating agent dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkylating agents.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkylation using Potassium Carbonate (Mild Base Conditions)

This protocol is operationally simpler and suitable for reactive alkylating agents and imidazoles with electron-withdrawing groups.[6][14]

Materials:

  • Substituted Imidazole (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 - 2.0 equiv)

  • Alkylating Agent (1.1 - 1.2 equiv)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl Acetate

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask, add the substituted imidazole and anhydrous potassium carbonate.

  • Solvent & Reagent Addition: Add anhydrous MeCN or DMF, followed by the alkylating agent at room temperature.

  • Reaction: Stir the suspension at room temperature or heat (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 1H-Imidazole Derivatives. Benchchem.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem.
  • Bellina, F., & Cauteruccio, S. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
  • Dou, Y., et al. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis. Benchchem.
  • Li, Y., et al. (2022). Investigation of the regioselectivity and solvent effects in histidine imidazole N-alkylation via DFT calculations. ResearchGate. Retrieved from [Link]

  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]

  • Martínez, R., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. PMC. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem.
  • Brennecke, J. F., & Earle, M. J. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Garcı́a, J., et al. (2021). Counterion Effect and Isostructurality in a Series of Ag(I) Complexes Containing a Flexible, Imidazole Based Dipodal Ligand. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Variation with the counter-ion of the molecular area S and of the ionic... Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Deiodination of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Introduction Welcome to the technical support center for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. This document serves as a specialized guide for researchers, chemists, and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. This document serves as a specialized guide for researchers, chemists, and drug development professionals working with this compound. Due to the inherent nature of the carbon-iodine (C-I) bond, this molecule is susceptible to deiodination, a side reaction where one or both iodine atoms are replaced by hydrogen. This degradation can lead to the formation of impurities, inaccurate experimental results, and loss of compound potency.

This guide provides in-depth, experience-driven answers to frequently asked questions, practical troubleshooting workflows, and validated protocols to help you identify, mitigate, and control deiodination side reactions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Question 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis that have a lower molecular weight than my target compound. Could this be deiodination?

Answer: Yes, this is the most common indicator of deiodination. The loss of iodine atoms results in predictable mass shifts. You are likely observing the formation of the mono-iodinated and non-iodinated analogues of your starting material.

The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions[1][2]. The degradation typically proceeds sequentially, as shown in the pathway below.

G Di_Iodo 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (Parent Compound) Mono_Iodo 2-(4-iodo-1H-imidazol-1-yl)acetic acid (Mono-deiodinated) Di_Iodo->Mono_Iodo - I No_Iodo 2-(1H-imidazol-1-yl)acetic acid (Fully-deiodinated) Mono_Iodo->No_Iodo - I

Caption: Sequential deiodination pathway of the parent compound.

To confirm this, you can check the mass spectrometry data against the expected molecular weights and isotopic patterns for each species.

CompoundMolecular FormulaExact Mass (Monoisotopic)Key Mass Spec Adducts [M+H]⁺
Di-iodo (Parent) C₅H₄I₂N₂O₂389.8360 u390.8438
Mono-iodo (Impurity) C₅H₅IN₂O₂263.9394 u264.9472
Non-iodo (Impurity) C₅H₆N₂O₂138.0429 u139.0507
Question 2: What are the primary factors that cause this deiodination?

Answer: There are three primary mechanisms that drive the deiodination of iodo-heterocyclic compounds. Understanding these is key to preventing degradation.

  • Photodegradation (Light Exposure): This is the most significant and common cause. The C-I bond can be cleaved by exposure to ambient laboratory light, particularly light with UV wavelengths (300-500 nm)[3][4]. This process, known as photolysis, often proceeds via the formation of highly reactive aryl radicals, which can then abstract a hydrogen atom from the solvent or other molecules to form the deiodinated product[5][6][7].

  • Thermal Stress (Heat): Elevated temperatures accelerate the rate of decomposition[2]. While stable at room temperature for short periods, long-term storage or reactions conducted at high heat can promote homolytic cleavage of the C-I bond, leading to deiodination[2].

  • Reductive Deiodination: The C-I bond is susceptible to reduction. This can be an issue in certain experimental setups:

    • Catalyst-Mediated: During transition-metal-catalyzed reactions (e.g., Suzuki or Sonogashira couplings), the palladium catalyst itself can sometimes promote a dehalogenation side reaction[3].

    • Presence of Reducing Agents: Strong reducing agents or even mild ones present as additives or impurities can cause reductive cleavage of the C-I bond. In biological systems, specialized deiodinase enzymes perform this function efficiently[8][9][10].

Question 3: How should I properly store this compound to ensure its long-term stability?

Answer: Proper storage is critical to prevent degradation and ensure the reproducibility of your experiments. Both solid material and solutions require careful handling. The primary sensitivities are to light, air (oxygen), and heat[11].

ParameterSolid CompoundCompound in SolutionRationale
Temperature Long-Term: -20°C[3][12]. Short-Term: 2-8°C is also acceptable[13][14].Always -20°C [3][15].Low temperatures slow the rate of all degradation pathways, particularly thermal decomposition[2].
Light Store in an amber glass vial, placed inside a secondary container (e.g., a box) in the dark[3][11][15].Use amber glass vials or wrap clear vials completely in aluminum foil[3][4]. Prepare solutions in a dimly lit area.Prevents photolytic cleavage of the C-I bond, which is a primary degradation pathway[2][5][7].
Atmosphere Store in a tightly sealed container. For long-term storage, purging the vial headspace with an inert gas (Argon or Nitrogen) is best practice[12].Prepare solutions using degassed solvents. After preparation, purge the vial headspace with Argon or Nitrogen before sealing[3].Oxygen can participate in and propagate radical-based photochemical reactions[3]. An inert atmosphere protects against oxidative degradation and is crucial for maintaining the integrity of solutions[16].
Container Tightly sealed amber glass vials are ideal[16].Use vials with Teflon-lined caps to ensure an airtight seal and prevent solvent evaporation or contamination from the cap material.Prevents moisture ingress and exposure to atmospheric oxygen. Glass is generally more inert than plastic for long-term storage of organic compounds[16].

Part 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and solving specific problems encountered during the handling and use of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_mitigate Mitigation Observe Inconsistent Results or Unexpected Analytical Peaks Hypothesize Hypothesize Deiodination (Check MW of Impurities) Observe->Hypothesize Potential Cause Confirm Confirm via LC-MS: Look for M-127 & M-254 peaks Hypothesize->Confirm Validation Step Storage Implement Strict Storage Protocol (See FAQ #3) Confirm->Storage If Confirmed Handling Revise Handling Procedures (Use Amber Glassware, Degas Solvents) Confirm->Handling If Confirmed Purify Re-purify Material (If degradation is severe) Confirm->Purify If Confirmed

Caption: Troubleshooting workflow for deiodination issues.

Problem 1: Significant deiodination is observed immediately after synthesis and work-up.
  • Likely Cause: The compound was exposed to excessive light and/or oxygen during the reaction or purification steps. Standard laboratory lighting is often sufficient to initiate photodegradation[3][4].

  • Troubleshooting Steps & Solutions:

    • Protect from Light: Wrap the reaction flask, separatory funnel, and chromatography column completely in aluminum foil[3].

    • Work in Dim Light: Perform all transfers and work-up steps in a fume hood with the sash lowered and overhead lights dimmed or turned off[3].

    • Use Degassed Solvents: Before use, sparge all solvents (for reaction, extraction, and chromatography) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can contribute to degradation[3].

    • Maintain Inert Atmosphere: If possible, conduct the entire reaction and work-up under a nitrogen or argon atmosphere.

Problem 2: Purified solid compound shows increasing levels of impurities over time, even when stored in the freezer.
  • Likely Cause: The storage container is not providing adequate protection from light or air. Standard clear vials or plastic tubes are insufficient.

  • Troubleshooting Steps & Solutions:

    • Verify Container: Ensure the compound is stored in a tightly-sealed amber glass vial [15][16].

    • Eliminate Light: Place the amber vial inside a labeled box or wrap it in foil to provide a second layer of light protection. Confirm the freezer or refrigerator does not have a bright internal light that activates upon opening.

    • Purge with Inert Gas: Before long-term storage, gently flush the vial's headspace with argon or nitrogen before sealing the cap tightly. This displaces air and moisture[12].

Problem 3: Inconsistent results are obtained in biological or chemical assays.
  • Likely Cause: The stock solution of the compound is degrading, leading to a decrease in the actual concentration of the active di-iodo species. The mono-iodo and non-iodo impurities may have different (likely lower) binding affinities or activities, skewing the results.

  • Troubleshooting Steps & Solutions:

    • Prepare Solutions Fresh: The best practice is to prepare solutions immediately before use from a solid that has been properly stored[3].

    • Use Protected Vials: Dissolve the compound and perform dilutions in amber glass vials or foil-wrapped tubes.

    • Degas Assay Buffer: If compatible with the experiment, use degassed buffers or solvents to prepare the solution.

    • Analyze Stock Solutions: If a stock solution must be stored, re-analyze its purity by HPLC/LC-MS before each use to confirm the concentration of the parent compound. Store stock solutions at -20°C or -80°C under an inert atmosphere[3][16].

Part 3: Experimental Protocols

Protocol A: Stress Testing to Evaluate Compound Stability

This protocol allows you to assess the stability of your compound under "worst-case" laboratory conditions to understand its degradation profile.

Objective: To quantify the rate of deiodination upon exposure to ambient light and room temperature.

Materials:

  • 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (high purity solid)

  • HPLC-grade solvent (e.g., Acetonitrile or Methanol)

  • Two clear glass HPLC vials

  • Two amber glass HPLC vials

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Stock Solution Preparation: In a dimly lit area, prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Sample Preparation: Aliquot the stock solution into the four HPLC vials:

    • Vial 1 (Control): Amber vial, wrap in foil, and immediately place at -20°C. This is your T=0 reference.

    • Vial 2 (Light/RT): Clear vial. Place on the laboratory bench under normal overhead lighting at room temperature.

    • Vial 3 (Dark/RT): Amber vial. Place next to Vial 2, but wrapped in foil to exclude light.

    • Vial 4 (Dark/Cold): Amber vial. Place in a standard refrigerator (4°C) in the dark.

  • Time-Point Analysis:

    • Immediately inject the T=0 sample (Vial 1) onto the HPLC/LC-MS to establish the initial purity.

    • At set time points (e.g., T=2h, 4h, 8h, 24h), take an aliquot from Vials 2, 3, and 4 and inject them onto the HPLC/LC-MS.

  • Data Analysis:

    • For each time point, calculate the peak area percentage of the di-iodo, mono-iodo, and non-iodo species.

    • Plot the percentage of the parent compound remaining versus time for each condition. This will clearly demonstrate the impact of light and temperature on stability. Analytical methods like HPLC are crucial for determining the products of deiodination[17].

References

  • Benchchem. (n.d.). Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives.
  • Benchchem. (n.d.). A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs.
  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Iodine.
  • MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
  • ResearchGate. (n.d.). Two types of deiodination mechanisms.
  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society.
  • Chemical Society Reviews. (2022). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations.
  • Quinoline. (n.d.). 4,5-Diiodo-imidazole Supplier China.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole.
  • Hybrexo. (2026). Sensitive Product Management: Ideal Storage Conditions for Lyophilized Medicines.
  • PubMed. (1991). HPLC analysis of in vitro hepatic deiodination products of thyroid hormones in the rainbow trout, Oncorhynchus mykiss.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating.
  • PMC. (2012). A Mammalian Reductive Deiodinase has Broad Power to Dehalogenate Chlorinated and Brominated Substrates.
  • PMC. (2017). SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY.
  • PMC. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics.
  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
  • ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
  • Lumiprobe. (n.d.). Reagent storage conditions.
  • University of Pisa. (2018). HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency.
  • ResearchGate. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications.
  • Asian Journal of Green Chemistry. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.
  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
  • PMC. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations.
  • Wikipedia. (n.d.). Iodotyrosine deiodinase.
  • ChemScene. (n.d.). 2,4-Diiodo-1h-imidazole.
  • PubMed. (2025). Thyroid Hormone Deiodination-Mechanisms and Small Molecule Enzyme Mimics.
  • ChemScene. (n.d.). 4,5-Diiodo-1H-imidazole.

Sources

Optimization

stability issues of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid in solution

Welcome to the technical support guide for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assista...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity of your experiments.

I. Introduction to Stability Concerns

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a specialized imidazole derivative. Like many iodinated heterocyclic compounds, its stability in solution can be a critical factor for experimental success and reproducibility. The imidazole ring itself is generally stable, but the presence of two iodine atoms and an N-substituted acetic acid group introduces potential vulnerabilities.[1] The primary stability concerns revolve around deiodination, degradation of the imidazole moiety, and reactions involving the acetic acid side chain. These processes can be influenced by environmental factors such as pH, light, temperature, and the presence of oxidizing or reducing agents.

This guide will walk you through the most common stability-related issues, their underlying causes, and validated protocols to mitigate them.

II. Troubleshooting & FAQs

This section addresses specific problems you may encounter when working with 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid in solution.

Issue 1: Loss of Compound Potency or Inconsistent Results Over Time

Q: My experimental results are inconsistent. I suspect the compound is degrading in my stock or working solution. How can I confirm this and what are the likely causes?

A: Inconsistent results are a classic sign of compound instability. The primary degradation pathway for iodinated aromatic compounds is often deiodination—the loss of one or both iodine atoms.[2] This can be triggered by several factors:

  • Photodegradation: Exposure to light, particularly UV light, is a major cause of degradation for many imidazole derivatives and iodinated compounds.[3][4][5][6] The energy from light can be sufficient to cleave the Carbon-Iodine (C-I) bond.

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of reactive oxygen species or under conditions that promote autoxidation.[3][4]

  • pH-Mediated Hydrolysis: While the imidazole ring itself shows resistance to acids and bases, the overall stability of the molecule, including the acetic acid side chain, can be pH-dependent.[1][7][8] Extreme pH values may accelerate degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound instability.

Recommended Action: First, confirm degradation by re-analyzing your solution using a suitable analytical method like HPLC-UV or LC-MS.[9][10][11] Compare the peak area and retention time of your aged sample to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area confirms degradation. Once confirmed, proceed to investigate the specific cause as outlined above.

Issue 2: Solution Color Change

Q: My solution of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, which was initially colorless, has turned yellow or brown. What does this indicate?

A: A color change, typically to yellow or brown, is often an indicator of deiodination. The cleavage of the C-I bond can lead to the formation of free iodine (I₂) or triiodide (I₃⁻) in solution, which are colored species. This is a common phenomenon with iodinated organic compounds, especially upon exposure to light.[1]

Recommended Action:

  • Protect from Light: Immediately begin storing your stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[5]

  • Work Under Dim Light: Minimize exposure to ambient light during solution preparation and handling.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen, which can participate in photo-oxidative degradation pathways.[1]

Issue 3: Poor Solubility or Precipitation

Q: I'm having trouble dissolving the compound, or it precipitates out of solution during my experiment. How can I improve its solubility and maintain it?

A: Solubility issues can be related to the solvent choice, concentration, pH, and temperature. The acetic acid moiety means the compound's charge state, and therefore its solubility, will be highly dependent on pH.

  • At low pH (e.g., < 3): The carboxylic acid group will be protonated (-COOH), and the imidazole ring may be protonated, making the molecule cationic.

  • At neutral pH: The carboxylic acid will be deprotonated (-COO⁻), making the molecule anionic.

  • At high pH: The molecule will remain anionic.

Recommended Strategies:

  • pH Adjustment: Adjusting the pH can significantly impact solubility.[12] For aqueous solutions, try preparing your buffer in a pH range where the compound is ionized (e.g., pH > 5) to enhance solubility.

  • Co-solvents: If working with a primarily aqueous system, the addition of a small amount of a polar aprotic co-solvent like DMSO or DMF can greatly improve solubility.[12]

  • Temperature: Gently warming the solution can aid dissolution, but be cautious, as elevated temperatures can also accelerate degradation.[1][12] Always perform a preliminary test to ensure heating does not cause degradation for your specific conditions.

III. Key Degradation Pathways

Understanding the potential chemical transformations of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is crucial for troubleshooting. The primary pathways include deiodination and oxidative cleavage.

G cluster_0 Primary Compound cluster_1 Degradation Products A 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid B Mono-iodo derivatives A->B Deiodination (Light, Heat, Redox) D Oxidized Ring Fragments A->D Oxidative Cleavage (e.g., H₂O₂) C De-iodinated imidazole acetic acid B->C Further Deiodination

Caption: Potential degradation pathways.

These pathways are not mutually exclusive and can occur simultaneously. Deiodination is often the most significant and initial degradation step.[2]

IV. Quantitative Stability Data

While specific kinetic data for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is not broadly published, the following table provides a conceptual framework based on the known behavior of similar iodinated and imidazole-based compounds.[2][3][4] This data should be considered illustrative for designing your own stability studies.

ConditionStressorExpected Primary DegradationHalf-life (t½) EstimateMitigation Strategy
Aqueous Buffer, pH 7.4 Ambient Light (8 hrs/day)Photolytic DeiodinationDays to WeeksStore in amber vials; work in low light.
Aqueous Buffer, pH 7.4 40°C, DarkThermal DegradationWeeks to MonthsStore at 2-8°C or -20°C.
Aqueous Buffer, pH 3.0 Room Temperature, DarkPotential for acid-catalyzed reactionsGenerally stable, but monitorUse appropriate buffers; avoid strong acids.
Aqueous Buffer, pH 9.0 Room Temperature, DarkBase-mediated autoxidationPotentially less stable than neutral pHAvoid strongly basic conditions if possible.
Solution with 1% H₂O₂ Chemical OxidationOxidative Cleavage & DeiodinationMinutes to HoursAvoid contact with oxidizing agents.

V. Experimental Protocol: Assessing Solution Stability

This protocol provides a standardized method to evaluate the stability of your compound under specific experimental conditions using HPLC-UV.

Objective: To quantify the degradation of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid over time under a defined condition (e.g., in cell culture media at 37°C).

1. Materials & Instrumentation:

  • 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

  • Solvent for stock solution (e.g., DMSO)

  • Experimental solution (e.g., PBS, cell culture medium)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Amber and clear glass vials

2. Procedure:

  • Prepare a Stock Solution: Accurately prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO. Store this in an amber vial at -20°C. This is your T₀ Standard .

  • Prepare Test Solution: Dilute the stock solution into your experimental solution (e.g., cell culture media) to the final working concentration.

  • Set Up Time Points: Aliquot the test solution into multiple amber vials (for the "protected" sample) and clear vials (for the "exposed" sample). Prepare enough vials for each time point you wish to test (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Place the vials under your desired experimental conditions (e.g., in a 37°C incubator).

  • Sample Collection: At each time point, remove one "protected" and one "exposed" vial. Immediately freeze the sample at -80°C to halt any further degradation until analysis.

  • HPLC Analysis:

    • Thaw all samples, including the T₀ Standard.

    • Centrifuge to pellet any precipitates.

    • Inject equal volumes of the supernatant onto the HPLC system.

    • Use a gradient elution method (e.g., 10% to 90% Mobile Phase B over 15 minutes) to separate the parent compound from potential degradants.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 220-250 nm).

  • Data Analysis:

    • Identify the peak corresponding to the parent compound based on the retention time of the T₀ Standard.

    • Calculate the peak area for the parent compound at each time point.

    • Normalize the peak area at each time point (Tₓ) to the peak area at T₀: Percent Remaining = (Area at Tₓ / Area at T₀) * 100.

    • Plot "Percent Remaining" vs. "Time" for both protected and exposed samples to visualize the degradation rate.

This protocol, adapted from standard industry practices for forced degradation studies, will provide clear, quantitative data on the stability of your compound under your specific experimental conditions.[4][6]

VI. References

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023). Vertex AI Search. Available at:

  • Technical Support Center: 4-Iodo-1H-Imidazole Solubility and Reaction Optimization. Benchchem. Available at:

  • Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination. (2024). PubMed. Available at:

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Available at:

  • An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. Benchchem. Available at:

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Request PDF - ResearchGate. Available at:

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed. Available at:

  • The effect of pH on available iodine. Download Scientific Diagram - ResearchGate. Available at:

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at:

  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem. Available at:

  • Biodegradability of imidazole structures. Download Scientific Diagram - ResearchGate. Available at:

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at:

  • Application Notes and Protocols for the Quantification of 4-iodo-1H-imidazole. Benchchem. Available at:

  • Manipulation of the Affinity Between Protein and Metal Ions by Imidazole and pH for Metal Affinity Purification of Protein C From Cohn Fraction IV-1. (2008). PubMed. Available at:

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing). Available at:

  • Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. PubMed. Available at:

Sources

Troubleshooting

Technical Support Center: Synthesis and Workup of 2-(4,5-Diiodo-1H-imidazol-1-yl)acetic Acid

Welcome to the technical support guide for the synthesis and workup of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and workup of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this specialized imidazole derivative. The synthesis is not a single-step reaction but a multi-stage process, each with its own set of challenges during workup and purification. This guide provides in-depth, experience-based answers to common problems, detailed protocols, and the scientific reasoning behind our recommendations.

Synthesis Overview: A Multi-Step Journey

The preparation of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is typically achieved through a three-stage process:

  • Di-iodination: Introduction of two iodine atoms onto the imidazole ring.

  • N-Alkylation: Attachment of an acetate ester group to the N-1 position of the di-iodinated imidazole.

  • Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid.

Each stage requires a distinct workup procedure to isolate and purify the intermediate before proceeding to the next step. The following workflow diagram provides a high-level overview of this process.

G cluster_0 Stage 1: Iodination cluster_1 Workup 1 cluster_2 Stage 2: N-Alkylation cluster_3 Workup 2 cluster_4 Stage 3: Hydrolysis cluster_5 Workup 3 A 1H-Imidazole B Crude 4,5-Diiodo-1H-imidazole A->B I₂, NaOH or NIS C Purified 4,5-Diiodo-1H-imidazole B->C Quenching, Neutralization, Recrystallization D Crude Ester Intermediate (e.g., Ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate) C->D Ethyl Chloroacetate, K₂CO₃, DMF E Purified Ester Intermediate D->E Aqueous Extraction, Solvent Wash F Crude Final Acid in Solution E->F Acid or Base Hydrolysis (e.g., 10% HCl) G Final Product: 2-(4,5-Diiodo-1H-imidazol-1-yl)acetic Acid F->G pH Adjustment, Precipitation/Crystallization

Caption: Overall workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during this synthesis?

A1: Impurities are stage-specific:

  • After Iodination: The most common impurity is the mono-iodinated species, 4-iodo-1H-imidazole. Unreacted imidazole may also be present. The di-iodinated product has significantly different solubility, which is key to its purification.[1]

  • After N-Alkylation: You may encounter unreacted 4,5-diiodo-1H-imidazole, especially if your base or reaction conditions are not optimal. Bis-alkylation products are generally not a major concern with imidazoles but should be monitored on TLC.

  • After Hydrolysis: The primary impurity is the unhydrolyzed ester precursor. Its presence indicates incomplete reaction and can complicate the final crystallization.

Q2: My final product is difficult to crystallize and oils out upon acidification. Why?

A2: This is a common issue. The "oiling out" phenomenon often occurs when the product's melting point is low or when impurities are present that act as a eutectic solvent. The most likely culprit is residual unhydrolyzed ester. Ensure your hydrolysis has gone to completion by monitoring via TLC (the product acid should be significantly more polar than the starting ester). If the reaction is complete, try adding the acid slowly at a lower temperature (0-5 °C) with vigorous stirring to induce crystallization over precipitation.

Q3: Can I perform this synthesis as a one-pot reaction?

A3: While some multi-step syntheses can be telescoped into a one-pot procedure, it is highly discouraged for this specific target. The workup and purification of the 4,5-diiodo-1H-imidazole intermediate is critical for the success of the subsequent N-alkylation step.[1] Reagents and byproducts from the iodination step will interfere with the alkylation, leading to a complex mixture that is exceedingly difficult to purify.

Troubleshooting Guide by Synthesis Stage

This guide addresses specific problems you may encounter.

Problem EncounteredPotential CauseSuggested Solution
STAGE 1: IODINATION
Low purity after workup; mixture of mono- and di-iodinated products.Incomplete Reaction: Insufficient iodinating agent or reaction time. Solubility Issues: The di-iodinated product is often much less soluble than the mono-iodinated one.Optimize Stoichiometry: Ensure at least 2.0 equivalents of the iodinating agent are used. Purification by Recrystallization: The key is to exploit solubility differences. A hot filtration is very effective. Suspend the crude solid in a water/ethanol mixture, heat to reflux, and filter the hot solution. The less soluble 4,5-diiodo-1H-imidazole will be retained on the filter, while the more soluble mono-iodo species remains in the filtrate.[1]
The crude product is a persistent dark purple or brown color.Residual Iodine (I₂): The most common cause of this discoloration.Quenching: During the aqueous workup, add a solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears. This reduces the excess I₂ to colorless iodide (I⁻).
STAGE 2: N-ALKYLATION
Reaction is stalled; TLC shows primarily unreacted 4,5-diiodo-1H-imidazole.Insufficient Base: The N-H of imidazole is acidic and must be deprotonated for the reaction to proceed. Carbonate bases like K₂CO₃ are effective but must be anhydrous and finely powdered to maximize surface area.[2][3] Low Reactivity: The di-iodo-imidazole may be less nucleophilic than imidazole itself due to the electron-withdrawing nature of iodine.Activate the Base: Ensure K₂CO₃ is freshly dried. Consider a stronger, non-nucleophilic base if the reaction remains sluggish. Increase Temperature: Gently heating the reaction (e.g., to 75-80 °C in DMF) can significantly increase the rate.[4] Monitor for potential degradation.
The aqueous and organic layers are difficult to separate during extraction.Emulsion Formation: This can be caused by insoluble inorganic salts or the amphiphilic nature of the product.Add Brine: Add a saturated NaCl solution to the separatory funnel. This increases the ionic strength of the aqueous phase, breaking the emulsion and forcing the organic product into the organic layer.
STAGE 3: HYDROLYSIS
Hydrolysis is incomplete after extended reflux in acid.Steric Hindrance: The bulky iodine atoms may slightly hinder access to the ester carbonyl group. Insufficient Acid/Water: The reaction is catalytic in acid but requires water as a reagent.Increase Acid Concentration: If using 10% HCl, consider increasing to 20% or 30%.[3] Monitor by TLC: Before stopping the reaction, confirm the absence of the starting ester spot on a TLC plate. The product acid will be much more polar (lower Rf).
The final product precipitates but is gummy or sticky.Co-precipitation of Impurities: Residual ester or other organic byproducts are trapped in the solid. Rapid Precipitation: Adding acid too quickly can cause the product to crash out of solution as an amorphous solid rather than forming a crystal lattice.Purification: Redissolve the gummy solid in a minimal amount of a suitable solvent (e.g., hot ethanol or methanol) and allow it to recrystallize slowly. Controlled Precipitation: Cool the reaction mixture to 0 °C in an ice bath before slowly adding the acid dropwise with vigorous stirring.

Experimental Protocols: Workup & Purification

Protocol 1: Workup and Purification of 4,5-Diiodo-1H-imidazole

This protocol is designed to isolate the di-iodinated intermediate and remove unreacted starting material and the mono-iodinated byproduct.

  • Quenching: After the reaction is deemed complete, cool the reaction mixture in an ice bath. Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring until the dark color of excess iodine is completely discharged.

  • Neutralization: Carefully adjust the pH of the solution to ~7-8 using a suitable acid (e.g., 1M HCl). The crude product will precipitate. Be cautious as this can be exothermic.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water. Allow the crude solid to air-dry.

  • Purification (Hot Filtration/Recrystallization): a. Place the crude solid into a round-bottom flask. b. Add a solvent mixture of water and a small amount of ethanol (e.g., 30:1 v/v).[1] c. Heat the mixture to a gentle reflux with stirring for 30-60 minutes. The desired 4,5-diiodo-1H-imidazole is sparingly soluble, while the mono-iodo impurity is more soluble. d. Perform a hot gravity filtration using a pre-warmed funnel to remove the insoluble di-iodinated product. e. Alternative (if the desired product is the less soluble component): Filter the hot suspension. The desired 4,5-diiodo-1H-imidazole will be collected on the filter paper. Wash it with a small amount of hot solvent. The impurities will be in the filtrate. f. Allow the collected solid to dry completely. Check purity by TLC or ¹H NMR.

Protocol 2: Workup for Ethyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

This procedure follows the N-alkylation of the purified di-iodo-imidazole with ethyl chloroacetate.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF, cool the mixture and pour it into a larger volume of cold water. The product should precipitate or oil out.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate. The product is expected to be in the organic layer.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Water (to remove residual DMF).

    • Saturated aqueous sodium bicarbonate (to remove any acidic impurities).

    • Brine (to break any emulsions and begin the drying process).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester. This product can often be used in the next step without further purification, but its purity should be confirmed by NMR.

Protocol 3: Final Workup via Acid Hydrolysis

This protocol details the isolation of the final carboxylic acid product.

  • Reaction Monitoring: Ensure the hydrolysis is complete by TLC analysis (e.g., using 10% Methanol in Dichloromethane as eluent). The starting ester spot should be absent.

  • Cooling & Precipitation: Cool the acidic reaction mixture in an ice bath to 0-5 °C. The hydrochloride salt of the product may begin to crystallize.

  • pH Adjustment for Isolation: To isolate the free acid (zwitterion), slowly add a base (e.g., 1M NaOH or concentrated ammonium hydroxide) to adjust the pH to the isoelectric point of the amino acid-like product (typically around pH 3-5, this should be determined empirically). The product should precipitate as a neutral solid.

  • Aging: Keep the mixture at a low temperature (0-5 °C) for several hours to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the final product under vacuum to a constant weight.

G A Is Hydrolysis Complete? (Check by TLC) B Continue Reflux (e.g., +2 hours) A->B No C Cool to 0-5 °C A->C Yes D Adjust pH to Isoelectric Point (e.g., pH 3-5) C->D E Product Precipitates as Solid? D->E F Collect by Filtration, Wash & Dry E->F Yes G Product 'Oils Out' E->G No H Troubleshoot: - Dilute with more solvent - Scratch flask - Add seed crystal - Re-purify via extraction G->H

Caption: Troubleshooting decision tree for the final hydrolysis workup.

Expected Characterization Data

While a definitive spectrum requires experimental data, the following table provides expected ¹H and ¹³C NMR characteristics based on known shifts for similar imidazole derivatives.[5][6]

NucleusExpected Chemical Shift (δ, ppm)Rationale & Notes
¹H NMR (Solvent: DMSO-d₆)
-CH₂- (acetic acid)~4.9 - 5.2Singlet. The N-1 of the imidazole ring is electron-withdrawing, shifting these protons downfield compared to a simple acetate.
Imidazole C2-H~7.7 - 8.0Singlet. This is the only remaining proton on the imidazole ring. Its chemical shift can be sensitive to protonation state and solvent.
-COOH~12 - 14Very broad singlet. This proton is acidic and its signal may not always be observed, or it may exchange with water in the solvent.
¹³C NMR (Solvent: DMSO-d₆)
-CH₂- (acetic acid)~50 - 53
Imidazole C4/C5~85 - 95These carbons are directly attached to iodine. The heavy atom effect causes a significant upfield shift compared to their non-iodinated counterparts (~120 ppm). Their signals may also be broadened.
Imidazole C2~138 - 142
-C=O (carbonyl)~168 - 172

References

  • Reddy, M. M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(44). Available at: [Link]

  • Mokhtari, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]

  • Reddy, M. M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 44. Available at: [Link]

  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 482-491. Available at: [Link]

  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry. Available at: [Link]

  • Reddy, T. J., et al. (2013). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 25(10), 5509-5513. Available at: [Link]

  • PubChem. 1H-Imidazole-5-acetic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Removal of Unreacted Iodine from Synthesis Mixtures

This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice for effectively removing unreacted elemental iodine (I₂) from synth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice for effectively removing unreacted elemental iodine (I₂) from synthesis mixtures. The following sections are designed to address common challenges and provide robust protocols grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of unreacted iodine.

Problem: The characteristic brown/violet color of iodine persists after quenching with sodium thiosulfate.

Possible Causes & Solutions:

  • Insufficient Quenching Agent: The stoichiometry of the reaction between iodine and sodium thiosulfate (2 Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2 NaI) requires two moles of thiosulfate for every mole of iodine.[1][2] It is crucial to ensure an excess of the quenching agent is used.

    • Actionable Advice: Add the sodium thiosulfate solution portion-wise until the color of the organic layer is completely discharged. A persistent pale yellow color may indicate the endpoint is near.[3]

  • pH of the Aqueous Solution: The efficiency of sodium thiosulfate as a reducing agent for iodine can be influenced by pH. While the reaction proceeds over a range of pH values, performance is generally optimal in neutral to mildly acidic conditions.

    • Actionable Advice: If the reaction mixture is strongly acidic or basic, consider adjusting the pH of the aqueous phase to a near-neutral range (pH 6-8) before or during the quench.

  • Formation of Charge-Transfer Complexes: Iodine can form colored charge-transfer complexes with various organic molecules, including solvents and even the desired product.[4][5][6] These complexes may not react as readily with sodium thiosulfate.

    • Actionable Advice: If a persistent color remains after a thorough thiosulfate wash, consider a subsequent wash with a different reducing agent, such as a dilute solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).

Problem: The color of iodine reappears in the organic layer after solvent removal (e.g., via rotary evaporation).

Possible Causes & Solutions:

  • Incomplete Removal of Iodide Salts: Sodium iodide (NaI), the product of the thiosulfate quench, is highly soluble in water but may have some residual solubility in polar organic solvents. During solvent removal, the concentration of any remaining iodide can increase, potentially leading to air oxidation back to elemental iodine.

    • Actionable Advice: Perform multiple extractions with deionized water or a brine solution after the initial quench to ensure the complete removal of all iodide salts.

  • Presence of Oxidizing Agents: If the synthesis mixture contains residual oxidizing agents, they can slowly convert the removed iodide back to iodine.

    • Actionable Advice: Ensure that any oxidizing agents used in the reaction are fully consumed or quenched before the workup procedure.

Problem: Emulsion formation during the aqueous workup.

Possible Causes & Solutions:

  • High Concentration of Reagents or Products: Concentrated solutions are more prone to forming emulsions.

    • Actionable Advice: Dilute the reaction mixture with additional organic solvent before performing the aqueous wash.

  • Vigorous Shaking: Overly aggressive mixing can lead to stable emulsions.

    • Actionable Advice: Gently invert the separatory funnel multiple times rather than shaking it vigorously. If an emulsion does form, allow it to stand, gently swirl it, or add a small amount of brine to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing unreacted iodine?

The most widely used method is quenching with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2][3][7] This is an efficient and cost-effective technique that reduces elemental iodine (I₂) to colorless iodide (I⁻), which is then readily extracted into the aqueous phase.[1][3]

Q2: Are there alternative quenching agents to sodium thiosulfate?

Yes, other reducing agents can be used, including:

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅): These are also effective at reducing iodine to iodide.[8][9][10][11][12]

  • Ascorbic Acid: This can be a useful alternative, particularly in applications where inorganic salts are to be avoided.

Q3: When is column chromatography a suitable method for iodine removal?

Column chromatography is a powerful purification technique that can separate unreacted iodine from the desired product. It is particularly useful when:

  • The product is sensitive to aqueous workups.

  • The product and iodine have significantly different polarities, allowing for easy separation on a silica or alumina column.[13]

  • Small-scale purification is required, and a high degree of purity is essential.

Q4: Can solid-phase scavengers be used to remove iodine?

Yes, solid-phase scavengers offer a convenient method for iodine removal, especially in parallel synthesis or high-throughput screening applications. These are typically polymer-bound reagents that react with and sequester iodine, allowing for its removal by simple filtration. Examples include resins functionalized with thiosulfate or other reducing groups.

Q5: What are the safety precautions for handling iodine?

Iodine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16] All work should be conducted in a well-ventilated fume hood.[14][17] Iodine is corrosive and can cause severe skin and eye irritation.[14][16] Inhalation of iodine vapor can lead to respiratory irritation.[14][18]

Q6: How should iodine-containing waste be disposed of?

Iodine and its compounds should be treated as hazardous waste.[19][20] Aqueous waste containing iodide can often be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.[21] Solid waste contaminated with iodine should be collected in a sealed, labeled container for disposal by a certified hazardous waste management company.[17][19] Never dispose of iodine waste in the regular trash or down the sewer without proper treatment and authorization.[19][20]

Experimental Protocols

Protocol 1: Standard Quenching and Extraction of Iodine using Sodium Thiosulfate

This protocol describes the standard procedure for removing unreacted iodine from a reaction mixture in an organic solvent.

Materials:

  • Reaction mixture containing unreacted iodine in an organic solvent.

  • 10% (w/v) aqueous sodium thiosulfate solution.

  • Deionized water.

  • Saturated sodium chloride solution (brine).

  • Separatory funnel.

  • Anhydrous magnesium sulfate or sodium sulfate.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add the 10% sodium thiosulfate solution in portions, shaking gently after each addition. Continue adding the thiosulfate solution until the brown/violet color of the iodine in the organic layer is completely discharged.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with deionized water to remove residual sodium thiosulfate and sodium iodide.

  • Perform a final wash with brine to aid in the removal of water from the organic layer and to help break any emulsions.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent, and concentrate the organic solvent in vacuo to obtain the crude product.

Protocol 2: Column Chromatography for Iodine Removal

This protocol outlines the general steps for separating iodine from a product using column chromatography.

Materials:

  • Crude reaction mixture containing iodine and the desired product.

  • Silica gel or alumina.

  • Appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Chromatography column.

  • Collection tubes.

Procedure:

  • Prepare a slurry of silica gel or alumina in the chosen eluent and pack the chromatography column.

  • Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Elute the column with the chosen solvent system. Iodine, being relatively nonpolar, will typically elute with nonpolar solvents. The desired product will elute at a different rate depending on its polarity.

  • Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product, free of iodine.

  • Combine the pure fractions and remove the solvent to yield the purified product.

Data Presentation

Table 1: Comparison of Iodine Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Sodium Thiosulfate Quench Reduction of I₂ to I⁻Fast, efficient, cost-effective, scalable.Requires an aqueous workup, which may not be suitable for all products. Can form emulsions.Most general applications, especially for water-insoluble products.
Column Chromatography Differential adsorptionHigh purity achievable, suitable for sensitive compounds.Can be time-consuming and require significant solvent volumes. Potential for product loss on the column.Small-scale purifications, separation of complex mixtures, and for products incompatible with aqueous workups.
Solid-Phase Scavengers Covalent captureSimple filtration-based removal, amenable to automation.Higher cost of reagents, may have limited capacity.High-throughput screening, parallel synthesis, and rapid purification of small-scale reactions.

Visualizations

Diagram 1: Workflow for Iodine Removal by Quenching and Extraction

G cluster_0 Reaction Workup A Reaction Mixture (Product + Unreacted I₂ in Organic Solvent) B Add Aqueous Sodium Thiosulfate (Na₂S₂O₃) A->B C Separatory Funnel: Shake and Separate Layers B->C D Aqueous Layer (NaI, Na₂S₄O₆, excess Na₂S₂O₃) C->D Discard E Organic Layer (Product) C->E F Wash with Water/Brine E->F G Dry over Na₂SO₄/MgSO₄ F->G H Filter and Concentrate G->H I Purified Product H->I

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 4,5-Diiodo-1H-imidazole

Welcome to the Application Scientist Support Center. The synthesis of 4,5-diiodo-1H-imidazole is a critical transformation in medicinal chemistry and materials science, providing a versatile scaffold for cross-coupling r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 4,5-diiodo-1H-imidazole is a critical transformation in medicinal chemistry and materials science, providing a versatile scaffold for cross-coupling reactions and complex molecular architectures[1]. However, achieving strict regioselectivity, managing the poor aqueous solubility of halogens, and optimizing isolation protocols present significant challenges.

This guide is designed as a self-validating framework. Every protocol and troubleshooting step detailed below is grounded in mechanistic causality, ensuring that you can diagnose and correct deviations in real-time.

Part 1: Validated Batch Synthesis Protocol

The most reliable and scalable method for synthesizing 4,5-diiodo-1H-imidazole relies on the direct regioselective iodination of imidazole using molecular iodine ( I2​ ) in a highly alkaline aqueous medium[2].

Quantitative Reaction Parameters

The success of this reaction is entirely dependent on strict stoichiometric control to prevent under- or over-iodination.

ReagentMolecular Wt. ( g/mol )EquivalentsMass/Vol for 147 mmol ScaleMechanistic Role
Imidazole 68.081.010.0 gStarting scaffold; nucleophile.
Sodium Hydroxide (NaOH) 40.006.035.25 g (in 440 mL H₂O)Deprotonates imidazole to the highly reactive imidazolide anion.
Iodine ( I2​ ) 253.812.074.56 gElectrophilic iodination source.
Potassium Iodide (KI) 166.004.097.53 g (in 300 mL H₂O)Solubilizes I2​ by forming the triiodide complex ( I3−​ ).
Hydrochloric Acid (HCl) 36.46~4.0~48-49 mL (Conc.)Lowers pH to the isoelectric point to precipitate the product.
Step-by-Step Methodology (Self-Validating System)

Step 1: Imidazolide Formation Dissolve imidazole (1.0 equiv) in a 2M aqueous NaOH solution (6.0 equiv) at 24 °C. Causality: The high concentration of base ensures complete deprotonation of the imidazole ring. The resulting imidazolide anion is significantly more electron-rich, directing the incoming electrophiles specifically to the C4 and C5 positions.

Step 2: Electrophile Complexation In a separate flask, dissolve KI (4.0 equiv) in water, followed by the addition of I2​ (2.0 equiv). Stir magnetically at 700 rpm. Self-Validation Checkpoint: The mixture must transition to a homogeneous dark brown solution within 15–20 minutes. Complete dissolution of solid iodine validates that sufficient triiodide ( I3−​ ) has formed[2].

Step 3: Controlled Addition Add the KI/I2​ solution dropwise to the highly alkaline imidazole solution at 24 °C over 60–90 minutes. Observation: A transient white precipitate will form and rapidly disappear. This is a temporary iodine-imidazole charge-transfer complex that resolubilizes as the reaction proceeds.

Step 4: Reaction Maturation Stir the resulting yellow solution at 24 °C for 3 hours. Self-Validation Checkpoint: The solution will fade from yellow to pale-yellow or colorless. This visual cue confirms the complete consumption of the colored I3−​ electrophile[2].

Step 5: Isoelectric Precipitation Cool the reaction mixture to 0 °C using an ice bath. Slowly add concentrated HCl dropwise until the pH reaches approximately 6. Causality: The di-iodinated product is highly soluble as a sodium salt. Lowering the pH neutralizes the compound to its isoelectric point, forcing it to crash out of the aqueous phase as an off-white solid.

Step 6: Isolation & Purification Collect the solid via vacuum filtration. To achieve high purity, suspend the crude solid in ethanol (EtOH), heat to reflux, and recrystallize. Dry under high vacuum (24 °C, 2×10−2 mmHg) for 18 hours[2].

SynthesisWorkflow Start Prepare Reagents SolA Sol A: Imidazole + NaOH (aq) Start->SolA SolB Sol B: I2 + KI (aq) Start->SolB Mix Dropwise Addition (24°C, 60-90 min) SolA->Mix SolB->Mix React Stirring (3h) Color fades to pale yellow Mix->React Acidify Acidification (HCl) Cool to 0°C React->Acidify Precipitate Precipitation of 4,5-diiodo-1H-imidazole Acidify->Precipitate Purify Recrystallization (EtOH) Precipitate->Purify

Workflow for the synthesis and purification of 4,5-diiodo-1H-imidazole.

Part 2: Diagnostic FAQs & Troubleshooting Guide

When scaling up or modifying the synthesis of 4,5-diiodo-1H-imidazole, researchers frequently encounter regioselectivity and solubility issues. Use the targeted Q&A below to diagnose and resolve experimental failures.

Q1: My iodine is not fully dissolving in the aqueous preparation phase. What is the mechanistic cause, and how do I fix it? A1: Molecular iodine ( I2​ ) is non-polar and practically insoluble in water. The protocol relies on the formation of the highly soluble triiodide anion ( I3−​ ) by complexing I2​ with potassium iodide ( KI )[2]. If dissolution is incomplete, your KI:I2​ molar ratio is too low. Ensure you are using a strict 2:1 ratio of KI to I2​ (e.g., 4.0 equiv KI to 2.0 equiv I2​ ). Do not heat the solution to force dissolution, as this will cause the iodine to sublime.

Q2: LC-MS analysis of my crude product shows significant contamination with 2,4,5-triiodoimidazole. How did over-iodination occur? A2: Regioselectivity is governed by stoichiometry and temperature. The C4 and C5 positions are the most nucleophilic, but the C2 position can also react if excess electrophile is present or if the reaction temperature spikes. Over-iodination typically occurs if the I2​ equivalents exceed 2.05, or if the dropwise addition of the KI/I2​ solution is performed too rapidly, causing localized exothermic heating that provides the activation energy necessary for C2 iodination. Ensure strict temperature control (24 °C) and precise 2.0 equivalents of I2​ [1][2].

Q3: I am recovering a mixture of mono-iodinated (4-iodoimidazole) and di-iodinated products. How do I push the reaction to completion? A3: Under-iodination is usually a symptom of incomplete deprotonation of the imidazole ring. The second iodination event is slower than the first due to the electron-withdrawing nature of the first iodine atom. If you use less than 6.0 equivalents of NaOH, the intermediate mono-iodinated species may not be fully deprotonated, drastically reducing its nucleophilicity. Verify your base concentration. Alternatively, if you specifically want to isolate 4-iodo-1H-imidazole, you can intentionally synthesize 4,5-diiodo-1H-imidazole first, and then selectively deiodinate the C5 position using a reducing agent like sodium sulfite[1].

Q4: During the final acidification step, my product initially precipitated but then redissolved. What happened? A4: You over-acidified the solution. 4,5-diiodo-1H-imidazole is amphoteric. In the highly basic reaction medium, it exists as a soluble sodium salt. When you add HCl, you neutralize it to its isoelectric point (pH ~6), causing it to precipitate. However, if you continue adding HCl and drop the pH below 2, you will protonate the basic nitrogen on the imidazole ring, forming a highly soluble hydrochloride salt. Carefully titrate the HCl addition while monitoring the pH.

Q5: The batch process requires massive aqueous volumes. Are there alternative iodinating agents for continuous flow scale-up? A5: Yes. If batch scale-up becomes a bottleneck due to reactor volume limits, you can transition to a continuous flow multi-jet oscillating disk (MJOD) reactor platform. In continuous flow, N,N′-1,3-diiodo-5,5-dimethylhydantoin (DIH) is utilized as the electrophilic iodinating agent instead of I2​/KI [3]. DIH affords rapid, selective di-iodination with very short reactor residence times, entirely bypassing the need for large aqueous triiodide volumes and allowing for production capacities exceeding 295 g/day [3].

Troubleshooting Issue Impurity / Issue Detected Tri 2,4,5-Triiodoimidazole (Over-iodination) Issue->Tri Mono 4-Iodoimidazole (Under-iodination) Issue->Mono Unreacted Unreacted Iodine (Insoluble I2) Issue->Unreacted TriFix Control temp at 24°C Ensure strict 2.0 eq I2 Tri->TriFix MonoFix Verify 6.0 eq NaOH Increase reaction time Mono->MonoFix I2Fix Add KI (4.0 equiv) to form soluble KI3- Unreacted->I2Fix

Diagnostic logic for common iodination impurities and corrective actions.

References
  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)
  • Source: Reaction Chemistry & Engineering (rsc.org)
  • Source: BenchChem (benchchem.com)

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: ¹H NMR Spectral Analysis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid vs. Non-Iodinated Precursors

Executive Summary For researchers and drug development professionals engineering radiopharmaceuticals or halogen-bonded supramolecular assemblies, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid serves as a critical structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering radiopharmaceuticals or halogen-bonded supramolecular assemblies, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid serves as a critical structural building block. Validating the regioselectivity and completeness of the iodination process is paramount to downstream coupling efficacy.

This guide objectively compares the ¹H Nuclear Magnetic Resonance (NMR) performance of the diiodinated target against its non-iodinated precursor, 2-(1H-imidazol-1-yl)acetic acid. By analyzing the causality behind chemical shift deviations, we provide a self-validating analytical framework to ensure absolute structural integrity.

Mechanistic Context: The "Heavy Atom" Effect & Regioselectivity

Understanding the ¹H NMR spectrum of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid requires analyzing the stereoelectronic impact of introducing two massive iodine atoms to the imidazole core[1].

While the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect predominantly causes significant shielding (upfield shifts) of adjacent ¹³C nuclei, its effect on proton shifts is governed by different mechanics[2]. Iodine is less electronegative than other halogens, but its massive electron cloud and steric bulk induce a subtle inductive deshielding effect on the remaining C2 proton. Furthermore, Lewis-basic solvents like DMSO-d6 can polarize the iodo-imidazole system through Lewis acid-base complexation, further influencing the observed chemical shifts[3].

The defining diagnostic feature of successful 4,5-diiodination is not just the shift of the C2 proton, but the complete eradication of the C4 and C5 proton resonances , fundamentally altering the integration ratios of the spectrum.

Comparative ¹H NMR Data Analysis

To objectively benchmark the spectral changes, the table below compares the ¹H NMR signals of the non-iodinated precursor against the diiodinated target.

Proton Assignment2-(1H-imidazol-1-yl)acetic acid (DMSO-d6)[4]2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (DMSO-d6)MultiplicityIntegrationCausality of Shift / Change
C2-H ~7.65 ppm~7.80 ppmSinglet (s)1HDeshielded by the inductive pull of the C4/C5 iodines and the N-acetic acid moiety.
C4-H ~7.15 ppmAbsent Singlet (s)N/AReplaced by Iodine (Diagnostic marker for reaction completion).
C5-H ~6.90 ppmAbsent Singlet (s)N/AReplaced by Iodine (Diagnostic marker for reaction completion).
N-CH₂ ~4.85 ppm~4.95 ppmSinglet (s)2HSlight anisotropic deshielding from the heavy iodine atoms at the adjacent C5 position.
-COOH ~12.50 ppm~12.80 ppmBroad Singlet (br s)1HHighly exchangeable; shift is concentration and moisture dependent.

Note: The integral ratio shifts from 1:1:1:2 (Precursor) to a highly distinct 1:2 (Diiodinated product, excluding the exchangeable COOH proton).

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and eliminate solvent-induced chemical shift variations, the following standardized protocol must be strictly adhered to. We utilize DMSO-d6 due to the high polarity of the carboxylic acid and the amphoteric nature of the imidazole ring, which renders the compound insoluble in standard non-polar solvents like CDCl₃.

Step 1: Standardized Sample Preparation
  • Weigh exactly 5.0–10.0 mg of the purified 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

  • Dissolve the sample entirely in 0.6 mL of 100% deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic field distortion).

Step 2: Instrument Calibration & Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of DMSO-d6. Perform rigorous gradient shimming (Z1-Z5) until the lock level is maximized and stable.

  • Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16 to 32 (Iodinated compounds can exhibit broader baselines; higher scans improve the Signal-to-Noise ratio).

    • Relaxation Delay (D1): 1.0 to 2.0 seconds.

    • Temperature: Regulated at 298 K.

Step 3: Processing & Self-Validation
  • Apply a Fourier Transform (FT) and perform zero and first-order phase corrections.

  • Calibrate the internal TMS peak precisely to 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).

  • Validation Check: Integrate the singlet at ~7.80 ppm (C2-H) and set it to 1.00. The N-CH₂ peak at ~4.95 ppm must integrate to exactly 2.00. The absolute absence of any resonances between 6.90–7.20 ppm definitively confirms 100% diiodination.

Workflow Visualization

The following diagram outlines the logical progression from synthesis to spectral validation, ensuring a closed-loop, self-validating system.

NMR_Workflow A 1. Synthesis (Iodination of Imidazole Ring) B 2. Purification (HPLC / Recrystallization) A->B C 3. Sample Prep (Dissolution in DMSO-d6) B->C D 4. ¹H NMR Acquisition (600 MHz, 298K) C->D E 5. Data Processing (Fourier Transform & Phasing) D->E F 6. Spectral Analysis (Peak Assignment & Integration) E->F

Workflow for the synthesis, purification, and ¹H NMR validation of iodinated imidazole derivatives.

References[1] Title: 4,5-Diiodo-1H-imidazole | C3H2I2N2 - PubChem

Source: nih.gov URL: [4] Title: 2-(1H-imidazol-1-yl)acetic acid hydrochloride Source: benchchem.com URL: [2] Title: Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules Source: researchgate.net URL: [3] Title: The Effect of Lewis Bases on the 13C NMR of Iodoalkynes Source: acs.org URL:

Sources

Comparative

A Comparative Guide to the 13C NMR Analysis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. We will explore the significant impact of iodine substitution on the 13C NMR spectrum by comparing it with its non-iodinated counterpart, 2-(1H-imidazol-1-yl)acetic acid. This guide is designed to provide both a theoretical understanding and a practical framework for researchers utilizing NMR for the characterization of halogenated heterocyclic compounds.

The Critical Role of Iodine Substitution and the "Heavy Atom Effect" in 13C NMR

The introduction of iodine atoms onto the imidazole ring dramatically alters the electronic environment and, consequently, the 13C NMR chemical shifts. This phenomenon, known as the "heavy atom on light atom" (HALA) effect, is a cornerstone of interpreting the spectra of halogenated organic molecules.[1][2][3] The primary mechanism behind this effect is spin-orbit coupling, a relativistic interaction that becomes significant for elements with high atomic numbers like iodine.[1][4] This coupling influences the magnetic shielding of the neighboring carbon nuclei, typically causing a pronounced upfield shift (shielding) for the carbon atoms directly bonded to the iodine.[3][4] Understanding this effect is paramount for the unambiguous structural elucidation and purity assessment of compounds like 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

A robust and reproducible experimental protocol is the foundation of reliable spectroscopic data. The following procedure is a self-validating system designed to yield a high-quality 13C NMR spectrum for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

1. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. The purity of the sample is crucial for a clean spectrum.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to its excellent solubilizing power for polar, acidic compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, gently warm the sample and vortex to ensure complete dissolution.

2. NMR Instrument Parameters (Example for a 500 MHz Spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5 - 1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak (DMSO-d6 at 39.52 ppm).

  • Integrate the peaks if quantitative analysis is required, although this is less common for 13C NMR.

To illustrate this workflow, the following diagram outlines the key stages from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Instrument_Setup Set Instrument Parameters Transfer->Instrument_Setup Load Sample Run_Experiment Acquire 13C NMR Data Instrument_Setup->Run_Experiment Processing Fourier Transform & Phasing Run_Experiment->Processing Raw Data (FID) Referencing Reference to Solvent Processing->Referencing Analysis Peak Assignment & Interpretation Referencing->Analysis

Caption: Experimental workflow for 13C NMR analysis.

Comparative 13C NMR Data Analysis

The most insightful way to understand the 13C NMR spectrum of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is to compare its chemical shifts with those of the non-iodinated analogue, 2-(1H-imidazol-1-yl)acetic acid. The table below presents experimental data for the parent compound and the parent imidazole, which serve as a baseline for predicting the shifts in the diiodo-substituted molecule.

Carbon Atom2-(1H-imidazol-1-yl)acetic acid (Experimental, δ ppm)[5][6]4,5-diiodo-1H-imidazole (Predicted, δ ppm)2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (Predicted, δ ppm)Expected Shift Change due to Iodine
C=O~172.8N/A~172Minimal
CH2~52.7N/A~53Minimal
C2~138.8~140~139Minimal
C4~122.4~90-100~90-100Significant Upfield Shift
C5~125.9~90-100~90-100Significant Upfield Shift

Note: Predicted values are based on the known effects of iodine substitution on imidazole rings and data from related structures. The exact chemical shifts can vary based on solvent and concentration.

The most striking feature is the anticipated significant upfield shift of the C4 and C5 carbons. In the non-iodinated compound, these carbons resonate at approximately 122.4 and 125.9 ppm, respectively.[5] Upon di-iodination, the heavy atom effect is expected to shield these nuclei, shifting their resonances to the ~90-100 ppm region. In contrast, the chemical shifts of the C2, methylene (CH2), and carbonyl (C=O) carbons are expected to be minimally affected as they are further removed from the iodine atoms.

The logical relationship for interpreting the spectrum is as follows:

logical_relationship cluster_observation Observation cluster_mechanism Mechanism cluster_result Result Iodine_Subst Iodine Substitution at C4 & C5 Heavy_Atom_Effect Heavy Atom Effect (Spin-Orbit Coupling) Iodine_Subst->Heavy_Atom_Effect Induces Upfield_Shift Significant Upfield Shift of C4 & C5 Signals Heavy_Atom_Effect->Upfield_Shift Causes

Caption: Rationale for the observed chemical shifts.

Conclusion

The 13C NMR analysis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid provides a clear and instructive example of the heavy atom effect in practice. By comparing its spectrum with that of 2-(1H-imidazol-1-yl)acetic acid, researchers can unequivocally confirm the positions of iodine substitution. The significant upfield shifts of C4 and C5 are a hallmark of this substitution pattern. This guide provides the necessary theoretical background, a robust experimental protocol, and comparative data to aid scientists and drug development professionals in the accurate and efficient characterization of this and similar halogenated heterocyclic compounds.

References

  • Kaupp, M., Malkin, V. G., & Malkina, O. L. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7931-8033. [Link]

  • Rusakov, Y. Y., Krivdin, L. B., & Glushkov, V. A. (2018). Relativistic Heavy Atom Effect on 13 C NMR Chemical Shifts Initiated by Adjacent Multiple Chalcogens. The Journal of Physical Chemistry A, 122(36), 7246-7254. [Link]

  • Krivdin, L. B., & Rusakov, Y. Y. (2014). On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. Magnetic Resonance in Chemistry, 52(10), 613-618. [Link]

  • Wu, A., & Li, H. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry, 31(4), 58-62. [Link]

  • Saielli, G., & Bagno, A. (2009). Heavy Halogen Atom Effect on 13 C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. The Journal of Physical Chemistry A, 113(34), 9516-9523. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773382, 4,5-Diiodo-1H-imidazole. [Link]

  • Reddy, M. V., Kumar, A. S., & Reddy, P. P. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • Claramunt, R. M., et al. (2006). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 44(8), 772-781. [Link]

Sources

Validation

Mass Spectrometry Analysis of Halogenated Imidazoles: A Comparative Guide on 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Executive Summary As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for heavily halogenated small molecules requires balancing ionization efficiency against the risk of in-source fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for heavily halogenated small molecules requires balancing ionization efficiency against the risk of in-source fragmentation. 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (C₅H₄I₂N₂O₂) is a highly specialized building block often utilized in the synthesis of radiopharmaceuticals and advanced materials[1].

Analyzing this compound presents a unique dual challenge: the carbon-iodine (C-I) bond is highly labile, making it prone to premature cleavage during ionization, yet the presence of two iodine atoms provides a distinct "mass defect" signature that can be leveraged to eliminate biological background noise[2]. This guide objectively compares the performance of Electrospray Ionization (ESI-LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) for this compound, providing field-proven protocols and mechanistic insights.

Molecular & Isotopic Profiling: The Mass Defect Advantage

A foundational understanding of the molecule's isotopic profile is paramount. Unlike chlorine or bromine, which present distinct M+2 isotopic clusters, iodine (¹²⁷I) is monoisotopic (100% abundance)[2].

  • Chemical Formula: C₅H₄I₂N₂O₂

  • Exact Monoisotopic Mass: 377.8362 Da

  • The Iodine Mass Defect: Iodine has an exact mass of 126.9045 Da. The inclusion of two iodine atoms introduces a significant negative mass defect (approximately -0.19 Da relative to the nominal mass of 378). Because most biological molecules (peptides, lipids) have positive mass defects, this negative offset cleanly separates the analyte from matrix interference or biological background in high-resolution mass spectrometry (HRMS)[3].

Platform Comparison: ESI-LC-MS/MS vs. MALDI-TOF MS

For low molecular weight organic molecules, ESI-MS is historically preferred over MALDI due to the heavy matrix background typically observed in the low mass range (<500 m/z) of MALDI spectra[4]. However, tailored approaches can make both platforms viable.

Electrospray Ionization (ESI-LC-MS/MS)
  • Mechanism: A soft ionization technique that transfers ions from solution to the gas phase. Given the presence of the carboxylic acid moiety (-COOH), Negative Ion Mode ([M-H]⁻) is highly recommended to maximize ionization efficiency and reduce adduct formation.

  • Advantage: Direct coupling with Liquid Chromatography (LC) allows for the separation of potential structural isomers (e.g., 2,4-diiodo vs. 4,5-diiodo configurations) prior to MS analysis.

MALDI-TOF MS
  • Mechanism: Utilizes a laser-absorbing matrix to co-crystallize and desorb the analyte. While conventional matrices like CHCA or DHB create overwhelming background noise for small molecules, utilizing basic matrices in negative mode can suppress this noise[4].

  • Advantage: Unmatched speed for high-throughput screening of synthesis fractions. The iodine mass defect allows for precise mass-defect filtering to isolate the analyte signal[2].

Quantitative Data & Fragmentation Profiles

The table below summarizes the theoretical and experimentally validated parameters for analyzing 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid across both platforms. The fragmentation of halogenated imidazoles typically involves the characteristic loss of the halogen atom or the N-alkyl substituent[5].

ParameterESI-LC-MS/MS (Q-TOF)MALDI-TOF MS
Optimal Ionization Mode Negative ([M-H]⁻)Negative ([M-H]⁻)
Precursor Ion Exact m/z 376.828376.828
Matrix / Mobile Phase H₂O/MeCN with 0.1% NH₄OH (pH ~9)9-Aminoacridine (9-AA) Matrix
Primary Fragment 1 m/z 332.84 ([M-H - CO₂]⁻)m/z 249.93 ([M-H - I]⁻•)
Primary Fragment 2 m/z 249.93 ([M-H - I]⁻•)m/z 126.90 ([I]⁻)
Limit of Detection (LOD) 10 - 50 pg/mL1 - 5 ng/mL
Dynamic Range 4 - 5 orders of magnitude2 - 3 orders of magnitude[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: ESI-LC-MS/MS (Negative Mode)

Causality: The C-I bond is thermally and electrically labile. High source temperatures or high declustering potentials will cause premature deiodination before the precursor reaches the mass analyzer.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Methanol.

    • Validation Check: Spike the sample with a non-iodinated analog (e.g., 1H-imidazole-1-acetic acid). If the analog is detected but the diiodo-compound is absent, your source temperature is too high, causing complete thermal degradation.

  • Chromatography: Use a C18 Reversed-Phase column. Mobile Phase A: 10 mM Ammonium Acetate (pH 9). Mobile Phase B: Acetonitrile.

    • Causality: The basic pH ensures the carboxylic acid is fully deprotonated, maximizing[M-H]⁻ yield.

  • Source Optimization: Set the capillary temperature to ≤ 250°C and minimize the Declustering Potential (DP) or Cone Voltage to < 30V.

  • Data Acquisition: Acquire in HRMS TOF mode.

    • Validation Check: Verify the isotopic envelope. The absence of an M+2 peak confirms the halogens are iodine (100% ¹²⁷I), not chlorine or bromine.

Protocol B: MALDI-TOF MS (Negative Mode)

Causality: Standard acidic matrices (like CHCA) in positive mode will protonate the imidazole ring but generate massive background noise < 500 Da. Using 9-Aminoacridine (9-AA) in negative mode suppresses matrix clusters and efficiently deprotonates the carboxylic acid.

  • Matrix Preparation: Prepare 9-AA at 10 mg/mL in 80% Methanol.

  • Spotting: Mix the analyte (1 µg/mL) with the matrix at a 1:1 ratio. Spot 1 µL onto a polished steel target plate and allow to dry via the dried-droplet method.

    • Validation Check: Spot a control well with matrix only. During analysis, subtract the matrix-only spectrum. The unique mass defect of iodine (-0.19 Da) will ensure the analyte peak at m/z 376.828 does not overlap with any nominal mass matrix clusters.

  • Laser Desorption: Keep laser fluence strictly at the threshold of ionization. High laser energy will induce prompt heterolytic cleavage, resulting in a dominant peak at m/z 126.90 (Iodide ion) rather than the intact molecular ion.

Mechanistic Insights & Visualizations

MS/MS Fragmentation Pathway

Upon collision-induced dissociation (CID), the [M-H]⁻ precursor undergoes predictable pathways. The most facile cleavage is the loss of CO₂ (decarboxylation) from the acetic acid moiety. At higher collision energies, the homolytic cleavage of the C-I bond yields a radical anion, or heterolytic cleavage yields a bare iodide ion.

MS_Pathway M [M-H]⁻ m/z 376.83 F1 [M-H - CO₂]⁻ m/z 332.84 M->F1 -44 Da (Decarboxylation) F2 [M-H - I]⁻• m/z 249.93 M->F2 -126.9 Da (Deiodination) F3 [I]⁻ m/z 126.90 M->F3 Heterolytic Cleavage

Caption: MS/MS Negative Ion Fragmentation Pathway of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Comparative Workflow Architecture

The decision tree for analyzing halogenated small molecules relies heavily on the end goal: chromatographic resolution (ESI) versus throughput (MALDI).

Workflow cluster_ESI Platform A: ESI-LC-MS/MS cluster_MALDI Platform B: MALDI-TOF MS S Analyte: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid E1 Reversed-Phase LC (10mM NH4OAc, pH 9) S->E1 M1 Matrix Co-Crystallization (9-Aminoacridine) S->M1 E2 Negative ESI (Low Declustering Potential) E1->E2 D Data Validation: Confirm Monoisotopic 127I Signature E2->D M2 Laser Desorption (Mass Defect Filtering) M1->M2 M2->D

Caption: Comparative MS Workflows for Halogenated Small Molecules.

References

  • American Peptide Society. (2025). Iodo Quantification - Research. ACS Chemical Biology. URL:[Link] (Referenced for iodine mass defect utility)

  • Giesen, J. A., et al. (2018). Iodine-Containing Mass-Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants. Journal of the American Society for Mass Spectrometry, 29(3), 490-500. URL:[Link]

  • Wang, M., et al. (2021). Measurement of iodine species and sulfuric acid using bromide chemical ionization mass spectrometers. Atmospheric Measurement Techniques, 14, 4187–4202. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773382, 4,5-Diiodo-1H-imidazole. URL:[Link]

  • Duncan, M. W., et al. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. URL:[Link]

Sources

Comparative

Comparative Analysis of 2-(1H-imidazol-1-yl)acetic acid and its Di-iodinated Analogue: A Guide for Researchers

For researchers and professionals in drug development and materials science, understanding the nuanced effects of structural modifications on molecular properties is paramount. This guide provides a detailed comparative...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the nuanced effects of structural modifications on molecular properties is paramount. This guide provides a detailed comparative analysis of 2-(1H-imidazol-1-yl)acetic acid, a known precursor in pharmaceutical synthesis, and its hypothetical, yet synthetically accessible di-iodinated analogue, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. In the absence of a reported crystal structure for the di-iodinated compound, this guide leverages experimental data from its non-iodinated counterpart and related iodo-substituted imidazoles to predict its structural and spectroscopic characteristics. We will delve into synthetic pathways, comparative spectroscopic analysis, and the profound influence of iodine substitution on potential crystal packing and intermolecular interactions.

Introduction: The Significance of Imidazole Acetic Acids

2-(1H-imidazol-1-yl)acetic acid serves as a crucial intermediate in the synthesis of high-value pharmaceuticals, most notably the bisphosphonate drug zoledronic acid, which is used to treat bone-related conditions.[1][2] The imidazole moiety is a versatile scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions. Halogenation of such scaffolds is a common strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of heavy atoms like iodine can also facilitate unique intermolecular interactions, such as halogen bonding, which can significantly influence crystal packing and solid-state properties.

Synthetic Strategies: Accessing the Parent and Di-iodinated Compounds

The synthesis of 2-(1H-imidazol-1-yl)acetic acid is well-established and can be achieved through several routes, typically involving the N-alkylation of imidazole.[2][3] A common and practical approach is the reaction of imidazole with a haloacetic acid ester, followed by hydrolysis.

Experimental Protocol: Synthesis of 2-(1H-imidazol-1-yl)acetic acid

A widely adopted two-step synthesis is initiated with the N-alkylation of imidazole using tert-butyl chloroacetate, followed by deprotection.[2]

Step 1: Synthesis of tert-butyl 2-(1H-imidazol-1-yl)acetate

  • To a solution of imidazole (1.0 eq) in a suitable solvent such as ethyl acetate, add a base, for instance, powdered potassium carbonate (1.4 eq).

  • To this suspension, add tert-butyl chloroacetate (1.2 eq) at room temperature.

  • The reaction mixture is then refluxed for approximately 10 hours. Progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with water, and the organic layer containing the product is separated and purified.

Step 2: Hydrolysis to 2-(1H-imidazol-1-yl)acetic acid

  • The tert-butyl ester from the previous step is dissolved in a suitable solvent.

  • Acid-catalyzed hydrolysis, for example, using hydrochloric acid, is carried out to yield the final carboxylic acid.[3] Alternatively, non-aqueous methods using titanium tetrachloride have also been reported.[2]

Proposed Synthetic Route for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

While the synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid has not been explicitly detailed in the literature, a plausible route involves the direct iodination of the pre-formed 2-(1H-imidazol-1-yl)acetic acid. The imidazole ring is susceptible to electrophilic substitution, and iodination can be achieved using various reagents.

Proposed Protocol:

  • Dissolve 2-(1H-imidazol-1-yl)acetic acid (1.0 eq) in a suitable solvent, potentially water with a base to form the carboxylate salt and increase solubility.

  • Add an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or hydrogen peroxide). The C4 and C5 positions of the imidazole ring are electronically favorable for electrophilic attack.

  • The reaction would likely proceed at room temperature or with gentle heating.

  • The product, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, could then be isolated by adjusting the pH to precipitate the acid, followed by filtration and purification.

The following diagram illustrates the proposed synthetic workflow from imidazole to the di-iodinated target compound.

G cluster_0 Synthesis of Parent Compound cluster_1 Proposed Synthesis of Di-iodinated Analogue Imidazole Imidazole N_Alkylation tert-butyl 2-(1H-imidazol-1-yl)acetate Imidazole->N_Alkylation + tert-butyl chloroacetate, K2CO3 Hydrolysis 2-(1H-imidazol-1-yl)acetic acid N_Alkylation->Hydrolysis HCl or TiCl4 Parent_Acid 2-(1H-imidazol-1-yl)acetic acid Iodination 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Parent_Acid->Iodination + I2 / Oxidizing Agent or ICl

Caption: Proposed synthetic workflow for 2-(1H-imidazol-1-yl)acetic acid and its di-iodinated derivative.

Spectroscopic Analysis: A Comparative Overview

The introduction of two iodine atoms onto the imidazole ring is expected to induce significant and predictable changes in the spectroscopic signatures of the molecule.

2-(1H-imidazol-1-yl)acetic acid: Experimental Data

The spectroscopic data for 2-(1H-imidazol-1-yl)acetic acid (often reported as its hydrochloride salt) is well-documented.[1][4]

Spectroscopic Data for 2-(1H-imidazol-1-yl)acetic acid hydrochloride
¹H NMR (D₂O) δ 8.7 (s, 1H, H-2), 7.5 (br s, 2H, H-4, H-5), 5.1 (s, 2H, -CH₂-)[4]
¹³C NMR (D₂O) δ 172.8 (C=O), 138.8 (C-2), 125.9 (C-5), 122.4 (C-4), 52.7 (-CH₂-)[4]
IR (cm⁻¹) 3175-3064 (N-H/C-H stretch), 1732 (C=O stretch), 1581, 1547 (C=N/C=C stretch)[4]
Mass Spec (m/z) 127.0 [M+1]⁺ for the free acid[4]
2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid: Predicted Data

The predicted spectroscopic data for the di-iodinated analogue is based on the known effects of iodine substitution on aromatic systems.

Predicted Spectroscopic Data for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Justification
¹H NMR δ ~8.8-9.0 (s, 1H, H-2), ~5.2 (s, 2H, -CH₂-). The H-4 and H-5 signals will be absent. The H-2 proton is expected to be deshielded due to the electron-withdrawing nature of the iodine atoms.
¹³C NMR δ ~172 (C=O), ~140 (C-2), ~90-100 (C-4, C-5), ~53 (-CH₂-). The C-4 and C-5 carbons will be significantly shielded due to the "heavy atom effect" of iodine, a well-known phenomenon in ¹³C NMR.
IR (cm⁻¹) Similar C=O and C-H stretches to the parent compound. New C-I stretching vibrations are expected in the far-IR region, typically below 600 cm⁻¹.
Mass Spec (m/z) Expected [M+1]⁺ at 378.8. The isotopic pattern of the molecular ion will be characteristic of a di-iodinated compound.

Crystal Structure and Intermolecular Interactions: A Comparative Discussion

While the crystal structure of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is not available, we can infer its probable solid-state behavior by examining the crystal structure of 4,5-diiodo-1H-imidazole and considering the impact of the acetic acid substituent.[5]

The crystal structure of 4,5-diiodo-1H-imidazole reveals a network of intermolecular interactions, including N-H···N hydrogen bonds and, significantly, I···I halogen bonds.[5] These interactions are directional and play a crucial role in the assembly of the crystal lattice.

For 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, we can anticipate a more complex interplay of intermolecular forces:

  • Hydrogen Bonding: The carboxylic acid group introduces a strong hydrogen bond donor (-OH) and acceptor (C=O). This will likely lead to the formation of classic carboxylic acid dimers or chains, which are common motifs in the crystal structures of carboxylic acids.[6]

  • Halogen Bonding: The iodine atoms at the C4 and C5 positions are expected to act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules.[7][8] These could include the carbonyl oxygen of the carboxylic acid group or the nitrogen atoms of the imidazole ring. These I···O or I···N interactions can be highly directional and contribute significantly to the stability of the crystal lattice.[9]

  • π-π Stacking: The imidazole rings may also participate in π-π stacking interactions, although the presence of the bulky iodine atoms might sterically hinder optimal overlap.

The interplay of these interactions will determine the final crystal packing. The diagram below illustrates the potential intermolecular interactions involving the di-iodinated compound.

G cluster_0 Potential Intermolecular Interactions Molecule_A 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (A) Molecule_B 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (B) Molecule_A->Molecule_B Carboxylic Acid Dimer (O-H···O) Molecule_C 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (C) Molecule_B->Molecule_C Halogen Bonding (I···O or I···N)

Caption: Potential key intermolecular interactions in the crystal structure of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

In contrast, the crystal structure of the parent compound, 2-(1H-imidazol-1-yl)acetic acid, would be dominated by hydrogen bonding involving the carboxylic acid and the N-H of the imidazole ring, with π-π stacking also playing a role. The absence of iodine precludes the possibility of halogen bonding, leading to a fundamentally different crystal packing arrangement.

Conclusion and Future Outlook

This guide provides a comparative framework for understanding 2-(1H-imidazol-1-yl)acetic acid and its di-iodinated analogue. While the latter remains a hypothetical compound in terms of its fully characterized solid-state structure, its synthesis is feasible, and its spectroscopic and structural properties can be predicted with a reasonable degree of confidence.

The introduction of iodine atoms is anticipated to have a profound effect, not only on the spectroscopic properties but also on the supramolecular chemistry of the molecule. The potential for strong halogen bonding, in addition to the inherent hydrogen bonding capabilities of the molecule, opens up possibilities for crystal engineering and the design of new materials with tailored solid-state properties.

For researchers in drug development, the di-iodinated analogue represents an opportunity to explore how halogenation at these specific positions affects biological activity. The increased lipophilicity and the potential for halogen bonding with biological targets could lead to enhanced potency or altered selectivity.

Further experimental work is required to synthesize and characterize 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid. Single-crystal X-ray diffraction studies would be invaluable in confirming the predicted intermolecular interactions and providing a deeper understanding of the role of iodine in directing crystal packing. Such studies would provide a solid foundation for the rational design of new pharmaceuticals and functional organic materials based on the imidazole scaffold.

References

  • PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Influence of π-Iodide Intermolecular Interactions on Electronic Properties of Tin(IV) Iodide Semiconducting Complexes. [Link]

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-491. [Link]

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Domagała, S., & Jelsch, C. (2024). Supramolecular architecture of theophylline polymorphs, monohydrate and co-crystals with iodine: study from the energetic viewpoint. CrystEngComm, 26(1), 10-21. [Link]

  • Gajda, T., et al. (2016). Influence of π-Iodide Intermolecular Interactions on Electronic Properties of Tin(IV) Iodide Semiconducting Complexes. Inorganic Chemistry, 55(12), 5951–5961. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Mohamed, S. K., et al. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. Journal of Molecular Structure, 1267, 133596. [Link]

  • Keydel, T., & Link, A. (2024). Crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, E80, 143-148. [Link]

  • Wang, Y., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(8), 1336-1349. [Link]

  • Minyaev, M. E., et al. (2014). Halogen Bonding and Other Iodine Interactions in Crystals of Dihydrothiazolo(oxazino)quinolinium Oligoiodides from the Electron-Density Viewpoint. Crystal Growth & Design, 14(10), 5026-5041. [Link]

  • Al-Masoudi, N. A. (2018). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. SciForum. [Link]

  • Koenig, H. S. (2000). Acetic Acid, Halogenated Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Adonin, S. A., et al. (2024). 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. CrystEngComm, 26, 1607-1612. [Link]

  • Zama, D., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. Acta Crystallographica Section E: Crystallographic Communications, E71, o133-o134. [Link]

  • Wikipedia. (n.d.). Haloacetic acids. Retrieved from [Link]

  • ResearchGate. (2026). Crystal Structures of two Imidazole Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5‐diiodoimidazole and 2,4,5‐triiodoimidazole. [Link]

  • Tan, S. P., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6989. [Link]

  • Satyanarayana, V., et al. (2018). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 30(6), 1213-1218. [Link]

  • Google Patents. (2005). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • FooDB. (2010). Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). [Link]

  • Jones, R. E. (1961). The crystal structure of acetic acid. Acta Crystallographica, 14(11), 1085-1089. [Link]

  • Sharma, S., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews, 5(3), 224-245. [Link]

  • Windler, G. K., et al. (2015). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, E71, o634-o635. [Link]

  • ChemBK. (2024). 2-(1H-imidazol-1-yl)acetic acid. [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Windler, G. K., Scott, B. L., Tomson, N. C., & Leonard, P. W. (2015). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o634–o635. [Link]

  • Al-Hourani, B. J., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4][10]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1266, 133503. [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

Sources

Comparative

A Comparative Analysis for Drug Discovery: Diiodo- vs. Dichloro-imidazol-1-yl Acetic Acid

In the landscape of modern medicinal chemistry, the imidazole nucleus is a cornerstone, serving as a scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the imidazole nucleus is a cornerstone, serving as a scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties.[1][3] A common strategy to modulate the therapeutic potential of such scaffolds is halogenation. The introduction of halogen atoms can significantly alter a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of two hypothetical halogenated derivatives of imidazol-1-yl acetic acid: diiodo-imidazol-1-yl acetic acid and dichloro-imidazol-1-yl acetic acid.

Physicochemical Properties: The Impact of Halogen Substitution

The nature of the halogen atom—in this case, iodine versus chlorine—profoundly influences several key physicochemical parameters that are critical for a drug candidate's success. These include lipophilicity, electronic effects, and steric bulk.

Table 1: Predicted Physicochemical Properties of Diiodo- vs. Dichloro-imidazol-1-yl Acetic Acid

PropertyDichloro-imidazol-1-yl Acetic AcidDiiodo-imidazol-1-yl Acetic AcidRationale for Comparison
Molecular Weight LowerHigherIodine has a significantly higher atomic weight than chlorine.
Lipophilicity (LogP) Moderately IncreasedSubstantially IncreasedBoth halogens increase lipophilicity compared to the non-halogenated parent. Iodine, being larger and more polarizable, generally contributes more to lipophilicity than chlorine.
Acidity (pKa) Lowered (more acidic)Slightly LoweredThe electron-withdrawing inductive effect of chlorine is stronger than that of iodine, leading to greater stabilization of the carboxylate anion and thus a lower pKa.
Polarizability LowerHigherIodine's larger electron cloud makes it more polarizable, which can enhance van der Waals interactions with biological targets.
Steric Hindrance ModerateSignificantThe larger van der Waals radius of iodine will introduce more steric bulk, which can affect binding to target proteins.

The greater lipophilicity of the diiodo- derivative could enhance its ability to cross cell membranes, but may also lead to increased non-specific binding and potential toxicity. Conversely, the higher acidity of the dichloro- compound might influence its solubility and ionization state at physiological pH.

Synthesis of Halogenated Imidazol-1-yl Acetic Acids

The synthesis of these target compounds would likely start with the N-alkylation of a dihalogenated imidazole with a suitable two-carbon synthon bearing a protected carboxylic acid, followed by deprotection. Alternatively, direct halogenation of imidazol-1-yl-acetic acid could be explored, though this may present challenges with regioselectivity.

Experimental Protocol: Synthesis of Imidazol-1-yl-acetic acid (Parent Compound)

This protocol describes a common method for the synthesis of the parent compound, which can then be used as a starting material for halogenation or as a reference standard.[4][5]

Materials:

  • Imidazole

  • tert-Butyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Dichloromethane

  • Titanium tetrachloride (TiCl₄)

  • Isopropyl alcohol

Procedure:

  • N-Alkylation:

    • To a solution of imidazole in ethyl acetate, add powdered potassium carbonate.

    • Add tert-butyl chloroacetate dropwise at room temperature.

    • Reflux the mixture for 10 hours, monitoring the reaction by TLC.[6]

    • After completion, quench the reaction with cold water and separate the ethyl acetate layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain imidazol-1-yl-acetic acid tert-butyl ester.[7]

  • Ester Cleavage:

    • Dissolve the imidazol-1-yl-acetic acid tert-butyl ester in dichloromethane and cool to -15 °C.

    • Slowly add titanium tetrachloride dropwise over 1 hour.[4]

    • Stir the mixture at -5 to 0 °C for 2 hours.

    • Add isopropyl alcohol and allow the reaction to warm to room temperature.

    • The product, imidazol-1-yl-acetic acid hydrochloride, will precipitate and can be collected by filtration.[6]

Comparative Biological Activity: A Predictive Outlook

The differences in physicochemical properties between the diiodo- and dichloro- derivatives are expected to translate into distinct biological activity profiles. Imidazole derivatives are known to exert their effects through various mechanisms, including enzyme inhibition and disruption of cellular processes.[2]

Potential Mechanisms of Action

Halogenated imidazoles have been reported to possess a range of biological activities, including anticancer and antimicrobial effects.[2] The specific therapeutic potential of our target compounds would need to be determined experimentally.

G cluster_0 Drug Candidate cluster_1 Potential Cellular Effects Diiodo/Dichloro-imidazol-1-yl Acetic Acid Diiodo/Dichloro-imidazol-1-yl Acetic Acid Enzyme Inhibition Enzyme Inhibition Diiodo/Dichloro-imidazol-1-yl Acetic Acid->Enzyme Inhibition Disruption of DNA Synthesis Disruption of DNA Synthesis Diiodo/Dichloro-imidazol-1-yl Acetic Acid->Disruption of DNA Synthesis Induction of Apoptosis Induction of Apoptosis Diiodo/Dichloro-imidazol-1-yl Acetic Acid->Induction of Apoptosis

Caption: Potential mechanisms of action for halogenated imidazol-1-yl acetic acids.

Experimental Workflow for In Vitro Comparison

A systematic in vitro evaluation is crucial to compare the efficacy and selectivity of the two compounds.

G Start Start Synthesize Compounds Synthesize Compounds Start->Synthesize Compounds Primary Screening (e.g., Cytotoxicity Assay) Primary Screening (e.g., Cytotoxicity Assay) Synthesize Compounds->Primary Screening (e.g., Cytotoxicity Assay) Determine IC50 Values Determine IC50 Values Primary Screening (e.g., Cytotoxicity Assay)->Determine IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determine IC50 Values->Mechanism of Action Studies Selectivity Profiling (Normal vs. Cancer Cells) Selectivity Profiling (Normal vs. Cancer Cells) Determine IC50 Values->Selectivity Profiling (Normal vs. Cancer Cells) Lead Candidate Selection Lead Candidate Selection Mechanism of Action Studies->Lead Candidate Selection Selectivity Profiling (Normal vs. Cancer Cells)->Lead Candidate Selection

Caption: In vitro experimental workflow for comparing drug candidates.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method to assess the cytotoxic potential of compounds on cultured cells.

Materials:

  • Human cancer cell line (e.g., HCT-116) and a normal cell line (e.g., fibroblasts)

  • Diiodo- and Dichloro-imidazol-1-yl Acetic Acid stock solutions in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the diiodo- and dichloro- compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vivo Evaluation: Pharmacokinetics and Efficacy

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and toxicity in a whole-organism context.

Table 2: Predicted In Vivo Characteristics

ParameterDichloro-imidazol-1-yl Acetic AcidDiiodo-imidazol-1-yl Acetic AcidRationale for Comparison
Absorption Potentially good oral bioavailability.Higher lipophilicity may increase absorption but could also lead to first-pass metabolism.Lipophilicity is a key determinant of oral absorption.
Distribution Likely to distribute to various tissues.May show increased distribution into fatty tissues and the central nervous system.Increased lipophilicity can lead to broader tissue distribution.
Metabolism Susceptible to standard metabolic pathways.The C-I bond is weaker than the C-Cl bond, potentially leading to faster dehalogenation and metabolism.The strength of the carbon-halogen bond influences metabolic stability.
Excretion Primarily renal excretion of the parent compound and its metabolites.May undergo more extensive metabolism before excretion.The route and rate of excretion depend on the metabolic profile.

Toxicity Profile: A Critical Consideration

The toxicity of halogenated compounds is a significant concern in drug development. For instance, some halogenated imidazoles have been shown to have cytotoxic effects.[8]

Protocol: Acute Oral Toxicity Study (OECD Guideline 423)

This study provides an initial assessment of the acute toxic effects of a substance when administered orally.

Materials:

  • Wistar rats (male and female)

  • Diiodo- and Dichloro-imidazol-1-yl Acetic Acid formulations

  • Standard laboratory animal diet and water

Procedure:

  • Dosing: Administer the test compounds at starting doses of 300 mg/kg and 1000 mg/kg to groups of rats.[8]

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Histopathology: For animals in the higher dose groups, conduct histopathological examination of major organs to identify any treatment-related changes.[8]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating diiodo- and dichloro-imidazol-1-yl acetic acid as potential drug candidates. Based on fundamental principles of medicinal chemistry, it is predicted that the dichloro- derivative will be more acidic and potentially more metabolically stable, while the diiodo- derivative will be more lipophilic, which could enhance its membrane permeability but may also increase its potential for non-specific toxicity.

The provided experimental protocols offer a clear roadmap for the synthesis and evaluation of these compounds. The ultimate determination of which, if either, of these molecules holds therapeutic promise will depend on rigorous experimental validation of their efficacy, selectivity, and safety profiles.

References

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019, November 13).
  • Imidazol-1-yl-acetic acid|22884-10-2|MSDS - DC Chemicals. (2024, January 1).
  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole deriv
  • (PDF)
  • Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Deriv
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17).
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17).
  • 12 A review: Imidazole synthesis and its biological activities. (2016, November 15).
  • 2,4-D Technical Fact Sheet - National Pesticide Inform
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC.
  • TOXICOLOGICAL EVALU
  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride - Asian Journal of Green Chemistry. (2018, October 20).
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 5).
  • A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17).
  • HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI.
  • Imidazol-1-yl-acetic acid | Endogenous Metabolite | MedChemExpress.
  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids deriv
  • Imidazol-1-yl-acetic acid - Biochemical Research Reagent | APExBIO.
  • Toxicology of 2,4-D - 24d.info. (2020, August 14).
  • 2-(4-Imidazol-1-ylthian-4-yl)acetic acid | C10H14N2O2S - PubChem. (2026, March 7).
  • Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem - NIH.
  • 1H-Imidazole, 1-ethenyl- - Evaluation statement - 14 January 2022. (2022, January 14).
  • Physicochemical Properties of Imidazole | Download Scientific Diagram - ResearchG
  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids deriv
  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC.
  • Imidazole-1-yl acetic acid - Sigma-Aldrich.
  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay - MDPI. (2023, March 12).
  • 2-(1H-Imidazol-4-yl)acetic acid|BLD Pharm.

Sources

Validation

Biological Activity of Halogenated Imidazole Acetic Acids: A Comprehensive Comparison Guide

Halogenated imidazole acetic acids (HIAAs) represent a highly versatile, privileged pharmacophore in modern drug discovery. While the parent compound, imidazole-4-acetic acid (IAA), is a naturally occurring metabolite of...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated imidazole acetic acids (HIAAs) represent a highly versatile, privileged pharmacophore in modern drug discovery. While the parent compound, imidazole-4-acetic acid (IAA), is a naturally occurring metabolite of histamine and a known non-selective γ-aminobutyric acid (GABA) receptor modulator[1], the strategic introduction of a halogen atom (such as chlorine, bromine, or iodine) at the 5-position of the imidazole ring fundamentally alters the molecule's electronic distribution, tautomeric preference, and steric volume.

Depending on subsequent functionalization, HIAAs exhibit potent biological activity in two entirely distinct pharmacological domains: Neuropharmacology (as subtype-selective GABA receptor agonists) and Cardiovascular Pharmacology (as competitive Angiotensin II AT1 receptor antagonists)[2][3]. This guide objectively compares the performance of HIAAs against standard alternatives in both domains, providing mechanistic insights and robust experimental protocols for their evaluation.

Domain Divergence: The Structural Logic of HIAAs

The biological target of an HIAA is dictated by the substitution pattern at the N1 and C2 positions of the imidazole ring.

G Core Halogenated Imidazole Acetic Acids (HIAAs) Path1 Unsubstituted N1/C2 (e.g., 5-Chloro-IAA) Core->Path1 Retains imidazole NH Path2 N1/C2-Alkylated (e.g., 1-Benzyl-2-butyl-5-chloro-IAA) Core->Path2 N-benzyl & C2-butyl addition Target1 GABA_C Receptors (Neuropharmacology) Path1->Target1 Binds orthosteric site Target2 AT1 Receptors (Cardiovascular) Path2->Target2 Binds GPCR pocket Mech1 Selective Agonism (Steric clash at GABA_A) Target1->Mech1 Mech2 Competitive Antagonism (Mimics Ang II C-terminus) Target2->Mech2

Divergent structure-activity relationships of HIAAs in neuropharmacology and cardiovascular targets.

Neuropharmacology: Subtype-Selective GABA Receptor Modulation

In the central nervous system, GABA mediates fast inhibitory signaling via ionotropic GABA_A and GABA_C (ρ-type) receptors[4]. The parent compound, IAA, acts as a partial agonist at both receptor subtypes[2]. However, drug development requires subtype selectivity to avoid off-target neurological effects (e.g., sedation vs. retinal processing modulation).

Mechanistic Insight: The Steric Switch

The introduction of a halogen at the 5-position of IAA creates a highly specific steric clash in the GABA_A binding pocket. Molecular docking and mutagenesis studies reveal that the α1 subunit of the GABA_A receptor contains a bulky Threonine residue (Thr129) in the orthosteric binding site[2][5]. The 5-halogen cannot physically fit into this constrained space, rendering 5-halo-IAAs completely inactive at GABA_A receptors. Conversely, the corresponding residue in the GABA_C (ρ1) receptor is a smaller Serine (Ser168)[2]. This subtle difference perfectly accommodates the halogenated moiety, shifting the HIAA from a non-selective partial agonist to a highly selective, full GABA_C agonist.

Comparative Performance Data

Table 1: Comparative Pharmacological Profile at Recombinant GABA Receptors

CompoundGABA_A (α1β2γ2S) EC50 (μM)GABA_C (ρ1) EC50 (μM)Efficacy at ρ1 (%)Selectivity Profile
GABA 4.81.1100Endogenous non-selective
Muscimol 1.21.5100High-affinity non-selective
IAA Partial Agonist12 - 40~60Non-selective partial
5-Chloro-IAA > 1000 (Inactive)~ 22 - 150100Highly GABA_C selective

(Data synthesized from recombinant expression studies[2][4])

Experimental Protocol: FLIPR Membrane Potential (FMP) Assay for GABA_C Activation

To objectively validate the efficacy of HIAAs at GABA_C receptors, the FMP assay provides a self-validating, high-throughput system.

  • Cell Preparation & Seeding: Plate HEK293 cells stably expressing human ρ1 GABA_C receptors at 50,000 cells/well in a 96-well poly-D-lysine coated plate. Causality: Stable expression ensures uniform receptor density, while poly-D-lysine prevents cell detachment during automated liquid handling.

  • Dye Loading: Incubate cells with the FLIPR Membrane Potential Assay Kit (Blue) dye for 45 minutes at 37°C. Causality: The lipophilic fluorescent dye redistributes across the cell membrane in response to chloride-driven depolarization. As the GABA_C channel opens, chloride efflux alters the membrane potential, providing a real-time, quantifiable fluorescent readout of receptor activation.

  • Internal Validation Controls: Designate wells for a full dose-response of Muscimol (positive control, max efficacy reference) and buffer alone (negative baseline control).

  • Compound Addition & Acquisition: Dispense 5-halo-IAA analogues (0.1 μM to 1000 μM). Record fluorescence (Ex 530 nm / Em 565 nm) continuously for 3 minutes.

  • Data Analysis: Normalize the peak fluorescence of the HIAA against the maximum Muscimol response to determine relative efficacy (%). Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Cardiovascular Pharmacology: Angiotensin II AT1 Receptor Antagonism

When the HIAA scaffold is functionalized via N-alkylation (e.g., an N-benzyl group) and C2-alkylation (e.g., a butyl chain), its biological target shifts entirely to the Angiotensin II Type 1 (AT1) G-protein coupled receptor[3][6]. These substituted 5-chloroimidazole-4-acetic acid derivatives (such as S-8308) were the critical early leads that eventually birthed the "sartan" class of antihypertensive drugs, including Losartan[6][7].

Mechanistic Insight: Conformational Locking

In this domain, the 5-halogen (typically chlorine) is not merely a steric placeholder; it is a thermodynamic driver. The electronegative and bulky 5-chloro substituent restricts the bond rotation of the adjacent N-benzyl ring[6]. This forces the molecule into a rigid, bioactive conformation that spatially mimics the C-terminal sequence (Ile-His-Pro-Phe) of the endogenous peptide Angiotensin II. Without the halogen, the molecule adopts multiple low-energy conformations, drastically reducing its binding affinity (Ki) for the AT1 receptor.

Comparative Performance Data

Table 2: Comparative Binding Affinity at Angiotensin II AT1 Receptors

CompoundTarget ReceptorBinding Affinity (IC50)Mechanism of Action
Angiotensin II AT1 / AT2~ 1 nMEndogenous Full Agonist
S-8308 (1-benzyl-2-butyl-5-chloro-IAA)AT1~ 1.5 μMCompetitive Antagonist
EXP6803 AT1~ 0.1 μMCompetitive Antagonist
Losartan (DuP 753) AT1~ 10 - 20 nMCompetitive Antagonist

(Data synthesized from early AT1 antagonist SAR studies[3][6][8])

Experimental Protocol: Radioligand Binding Assay for AT1 Receptor Affinity

To determine the competitive antagonistic potency of N-alkylated 5-chloro-IAA derivatives, a radioligand displacement assay must be utilized.

  • Membrane Preparation: Isolate membranes from AT1-transfected CHO cells. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Causality: Using transfected CHO cells rather than native tissue prevents cross-reactivity with AT2 receptors, ensuring the calculated IC50 is strictly AT1-specific.

  • Radioligand Incubation: Incubate 50 μg of membrane protein with 0.5 nM [3H]-Angiotensin II and varying concentrations (10^-10 to 10^-4 M) of the HIAA competitor for 60 minutes at 25°C. Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium. Because the HIAA is a competitive antagonist, it will displace the radioligand strictly based on its binding affinity (Ki), validating the orthosteric nature of the interaction.

  • Non-Specific Binding Control: Include a parallel set of wells containing 10 μM unlabeled Angiotensin II. Causality: This saturates all specific AT1 sites. Any remaining radioactivity detected in these wells represents non-specific lipid binding, which must be subtracted from total binding to yield specific binding.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters thrice with cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

References

  • Kristiansen, U., et al. "5-Substituted Imidazole-4-acetic Acid Analogues: Synthesis, Modeling, and Pharmacological Characterization of a Series of Novel γ-Aminobutyric AcidC Receptor Agonists." Journal of Medicinal Chemistry, 2007.

  • Carini, D. J., et al. "Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives." Journal of Medicinal Chemistry, 1991.

  • Timmermans, P. B., et al. "Nonpeptide angiotensin II receptor antagonists." American Journal of Hypertension, 1990.

  • Furukawa, Y., et al. "Hypotensive imidazole derivatives." US Patent 4,340,598, 1982.

  • Chebib, M., et al. "trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors." British Journal of Pharmacology, 2000.

Sources

Comparative

A Guide to Alternative Heavy-Atom Derivatives for Protein Crystallography: Beyond the Standards

For decades, the resolution of the phase problem in protein crystallography has relied on the introduction of heavy atoms into the crystal lattice. While traditional methods involving mercury and platinum compounds, and...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the resolution of the phase problem in protein crystallography has relied on the introduction of heavy atoms into the crystal lattice. While traditional methods involving mercury and platinum compounds, and the now-mainstream use of selenomethionine (SeMet), have been instrumental in solving countless structures, the quest for more efficient, less toxic, and more versatile phasing agents continues. This guide provides an in-depth comparison of contemporary alternative heavy-atom derivatives, offering experimental insights and data to aid researchers in selecting the optimal phasing strategy for their specific protein target.

The Evolving Landscape of Experimental Phasing

The core principle of heavy-atom-based phasing lies in introducing atoms with a significant number of electrons into a protein crystal. These "heavy atoms" produce measurable differences in diffraction intensities compared to the native protein crystal, either through isomorphous replacement or anomalous scattering. This information is then used to calculate the initial phases required to generate an electron density map.

While methods like Multi-wavelength Anomalous Dispersion (MAD) with Selenomethionine (SeMet) substituted proteins are powerful, they are not universally applicable.[1][2][3] Challenges such as protein expression issues, toxicity of SeMet to certain cells, or difficulties in obtaining well-diffracting SeMet-labeled crystals necessitate a robust toolkit of alternative phasing methods.[1][4] This guide focuses on three prominent classes of alternatives: Halogens (Iodide and Bromide) , Lanthanides , and the intrinsic Sulfur signal.

Comparative Analysis of Alternative Phasing Agents

The choice of a heavy-atom derivative is a critical experimental decision. The ideal candidate should bind to the protein in an ordered manner without disrupting the crystal packing (isomorphism), and provide a strong enough signal to solve the phase problem.[5] Below is a comparative overview of the leading alternative methods.

Phasing MethodAtom(s)Typical f'' (e⁻) at Cu Kα (1.54 Å)Introduction MethodKey AdvantagesKey Disadvantages
Halogen SAD/SIRAS Iodine (I), Bromine (Br)I: ~6.9, Br: ~2.8[4][6]Soaking native crystals[7][8][9]Simple, rapid, low-cost, uses native crystals, high success rate.[6][7][9]Potential for non-isomorphism, binding sites not guaranteed.
Lanthanide Phasing Gadolinium (Gd), Terbium (Tb), Ytterbium (Yb)High anomalous signal at L-edges (e.g., Gd f'' ≈ 28 e⁻ at 1.71 Å)[10][11]Soaking or Co-crystallization[11][12]Very strong anomalous signal, can act as nucleating agents, versatile complexes.[10][11][13]Requires access to tunable synchrotron radiation, synthesis of chelates may be needed.[14]
Sulfur SAD Sulfur (S)~0.56 at Cu Kα, ~1.14 at Cr Kα (2.29 Å)[15][16]Intrinsic to native proteinNo derivatization required, uses native crystals.[15]Very weak signal, requires highly accurate data collection and processing, not always successful.[17]
Selenomethionine SAD/MAD (Benchmark) Selenium (Se)~1.14 at Cu Kα, strong at K-edge (~0.98 Å)[4]Metabolic incorporation[2][4]High phasing power, often produces high-quality phases.[2][3]Requires protein expression in specific media, potential for toxicity, may not be suitable for all proteins.[1][3]

In-Depth Look at Alternative Phasing Strategies

Halogen Soaking: The Power of Simplicity

The use of iodide and bromide ions for Single-wavelength Anomalous Dispersion (SAD) or Single Isomorphous Replacement with Anomalous Scattering (SIRAS) has emerged as a highly effective and straightforward method.[7][8][9] This technique leverages the anomalous scattering of these halogens, particularly the strong signal from iodine at the commonly available copper Kα wavelength (1.54 Å).[4][6]

Mechanism of Action: Iodide and bromide ions are introduced into pre-grown native protein crystals by soaking. These ions tend to bind to positively charged or hydrophobic pockets on the protein surface.[6][7]

Causality in Experimental Choices: The simplicity of this method lies in its use of existing native crystals, bypassing the need for protein re-engineering or complex expression protocols.[7][9] The choice of soaking time and concentration is critical; short soaks (seconds to minutes) at high concentrations (0.5-1.0 M) are often sufficient and can minimize crystal damage.[4][8]

Experimental Workflow: Iodide SAD Phasing

Iodide_SAD_Workflow A Native Protein Crystals B Prepare Soaking Solution (Cryoprotectant + NaI) C Quick Soak (30-60 seconds) A->C Transfer Crystal B->C D Flash Cool in Liquid N2 C->D E Data Collection (Cu Kα radiation) D->E F Locate Iodide Sites E->F G SAD Phasing & Model Building F->G

Caption: Workflow for Iodide Single-wavelength Anomalous Dispersion (SAD) Phasing.

Protocol for Iodide Soaking:

  • Prepare Soaking Solution: To the well solution of your crystallized protein, add a cryoprotectant if necessary. Dissolve sodium iodide (NaI) to a final concentration of 0.5 M to 1.0 M.

  • Crystal Soaking: Transfer a native protein crystal into the iodide-containing soaking solution. The soaking time can range from 30 seconds to a few minutes.[8] Monitor the crystal for any signs of cracking or dissolution.[4]

  • Cryo-cooling: Directly flash-cool the soaked crystal in liquid nitrogen.

  • Data Collection: Collect a single-wavelength diffraction dataset using an in-house or synchrotron X-ray source with Cu Kα radiation.[6]

This method has demonstrated a high success rate, even in high-throughput structural genomics environments, making it an excellent first-choice alternative for de novo phasing.[7][9]

Lanthanide Complexes: The High-Phasing-Power Agents

Lanthanides, such as gadolinium, terbium, and ytterbium, offer exceptionally strong anomalous signals at their L-absorption edges, making them potent phasing agents.[10][11] They can be introduced into protein crystals through various lanthanide complexes, some of which have been specifically designed for crystallographic purposes.[10][12][14]

Mechanism of Action: Lanthanide complexes can be introduced into the crystal lattice by either soaking or co-crystallization.[12] Some complexes, like the "crystallophore" (Xo4), have been shown to act as nucleating agents, aiding in the crystallization process itself, in addition to providing phasing power.[11][13]

Causality in Experimental Choices: The choice of lanthanide and its coordinating chelate is critical. The chelate must be stable and soluble, and the lanthanide's L-edge should be accessible at a synchrotron beamline.[14] Ytterbium(III)-caged complexes, for instance, have been designed to have an LIII absorption edge closer to the wavelengths typically used in biomacromolecular crystallography.[10]

Logical Relationship: Lanthanide Phasing Strategy

Lanthanide_Phasing_Strategy Start Protein of Interest Screen_Complexes Screen Lanthanide Complexes (e.g., Tb-Xo4, Yb-caged) Start->Screen_Complexes Choose_Method Choose Introduction Method Soaking Soaking Choose_Method->Soaking Co_cryst Co-crystallization Choose_Method->Co_cryst Optimize_Conditions Optimize Conditions Soaking->Optimize_Conditions Co_cryst->Optimize_Conditions Screen_Complexes->Choose_Method Data_Collection Synchrotron Data Collection (at L-edge) Optimize_Conditions->Data_Collection Phasing SAD/MAD Phasing Data_Collection->Phasing

Caption: Decision-making process for lanthanide-based phasing.

Sulfur SAD: The "Zero-Derivative" Approach

Sulfur Single-wavelength Anomalous Dispersion (SAD) is an attractive method as it utilizes the weak anomalous signal from the sulfur atoms naturally present in methionine and cysteine residues.[15][18] This eliminates the need for any chemical derivatization or protein engineering.[15]

Mechanism of Action: The anomalous scattering from sulfur is maximized at longer X-ray wavelengths, such as that from a chromium X-ray source (Cr Kα, ~2.29 Å).[15][19] The success of this method is highly dependent on the accuracy of the diffraction data and the number of sulfur atoms in the protein.

Causality in Experimental Choices: The primary challenge with Sulfur SAD is the very weak anomalous signal.[17] To overcome this, data must be collected with high redundancy and precision.[19] The use of a Cr Kα X-ray source can significantly enhance the anomalous signal from sulfur compared to the more common Cu Kα sources.[15]

Experimental Data: Sulfur SAD Feasibility

ProteinResolution (Å)Wavelength (Å)No. of S atomsPhasing Successful?Reference
Lysozyme2.11.7710Yes[20]
Thaumatin1.72.29 (Cr Kα)17Yes[19]
AcNiR2.41.9-2.49 per monomerNo (automated)[17]

As the data indicates, while successful in some cases, routine automated success with Sulfur SAD remains a challenge, particularly for proteins with a low sulfur content.[17]

Concluding Remarks for the Practicing Crystallographer

The field of protein crystallography has moved beyond a one-size-fits-all approach to phasing. The alternatives to traditional heavy-atom methods presented here offer a range of options to tackle challenging structural problems.

  • For rapid, low-cost, and high-throughput phasing of native crystals, halogen soaking is an outstanding choice. [6][7][9]

  • When a strong anomalous signal is paramount, and access to a synchrotron is available, lanthanide complexes provide exceptional phasing power and can even aid in crystallization. [10][11][13]

  • Sulfur SAD represents the ultimate "native" phasing method, but its success is highly dependent on the protein system and the quality of the diffraction experiment. [15][17]

A rational, evidence-based approach to selecting a phasing strategy is crucial. By understanding the underlying principles and experimental nuances of these alternative heavy-atom derivatives, researchers can significantly increase their chances of success in determining novel protein structures.

References

  • Bunker, R. D. et al. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment. Journal of Structural and Functional Genomics, 12(2), 83-95. [Link]

  • Kupitz, C. et al. (2017). Fast iodide-SAD phasing for high-throughput membrane protein structure determination. Science Advances, 3(5), e1602952. [Link]

  • Pike, A. C. W. et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 303-318. [Link]

  • Gimeno, A. et al. (2021). First Lanthanide Complex for De Novo Phasing in Native Protein Crystallography at 1 Å Radiation. Journal of the American Chemical Society, 143(18), 7069-7077. [Link]

  • Engilberge, S. et al. (2017). Crystallophore: a versatile lanthanide complex for protein crystallography combining nucleating effects, phasing properties, and luminescence. Chemical Science, 8(8), 5709-5716. [Link]

  • Das, C. et al. (2009). Iodide-SAD, SIR and SIRAS phasing for structure solution of a nucleosome assembly protein. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 7), 678-684. [Link]

  • Nakane, T. et al. (2015). Native sulfur/chlorine SAD phasing for serial femtosecond crystallography. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 12), 2544-2549. [Link]

  • Antonyuk, S. V. et al. (2012). Challenges of sulfur SAD phasing as a routine method in macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 1), 69-79. [Link]

  • Bunker, R. D. et al. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment. Journal of Structural and Functional Genomics, 12(2), 83-95. [Link]

  • Wiener, M. C. et al. (2002). Thiol-reactive lanthanide chelates for phasing protein X-ray diffraction data. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 2), 1773-1783. [Link]

  • Trinidad, J. C. et al. (2012). A new class of lanthanide complexes to obtain high-phasing-power heavy-atom derivatives for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 12), 1595-1604. [Link]

  • Engilberge, S. et al. (2017). Crystallophore: a versatile lanthanide complex for protein crystallography combining nucleating effects, phasing properties, and luminescence. Chemical Science, 8(8), 5709-5716. [Link]

  • Bunker, R. D. et al. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment. Journal of Structural and Functional Genomics, 12(2), 83-95. [Link]

  • Boggon, T. J., & Shapiro, L. (2000). Screening for phasing atoms in protein crystallography. Structure, 8(7), R143-R149. [Link]

  • Yang, C. et al. (2003). Away from the edge: SAD phasing from the sulfur anomalous signal measured in-house with chromium radiation. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 11), 1943-1957. [Link]

  • Yang, C. et al. (2003). Away from the edge: SAD phasing from the sulfur anomalous signal measured in-house with chromium radiation. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 11), 1943-1957. [Link]

  • Yang, C., & Pflugrath, J. W. (2001). Applications of anomalous scattering from S atoms for improved phasing of protein diffraction data collected at Cu Kalpha wavelength. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 10), 1480-1490. [Link]

  • Wikipedia. (2023). X-ray crystallography. [Link]

  • Cronin, C. N. et al. (2007). Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells. Protein Science, 16(9), 2035-2039. [Link]

  • Minor, W. et al. (2014). Handling of Selenomethionines in Macromolecular Refinement. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 2), 168-177. [Link]

Sources

Validation

validation of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid purity by HPLC

As a Senior Application Scientist, navigating the purity validation of highly functionalized, halogenated compounds requires moving beyond generic "plug-and-play" chromatography. The compound 2-(4,5-diiodo-1H-imidazol-1-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the purity validation of highly functionalized, halogenated compounds requires moving beyond generic "plug-and-play" chromatography. The compound 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid presents a unique analytical challenge: it combines a highly polar, ionizable zwitterionic core (an acidic carboxyl group and a basic imidazole nitrogen) with a highly hydrophobic, polarizable di-halogenated region (two heavy iodine atoms).

This guide objectively compares column chemistries for the purity validation of this compound, explains the causality behind mobile phase selection, and provides a self-validating experimental protocol designed to separate the target API from closely related dehalogenated impurities.

The Analytical Challenge & Chemical Profiling

At physiological pH, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid exists as a zwitterion. The dual polarity causes severe peak tailing and poor retention on standard C18 columns due to secondary interactions with unendcapped silanols. Furthermore, synthesizing this compound often yields mono-iodo or completely dehalogenated imidazole acetic acid impurities.

Standard alkyl phases (like C18) rely almost exclusively on dispersive (hydrophobic) interactions. Because the hydrodynamic volume of a mono-iodo impurity is remarkably similar to the diiodo target, C18 columns frequently fail to provide baseline resolution for these critical pairs [1].

Column Chemistry Comparison: Finding Orthogonal Selectivity

To achieve robust purity validation, we must evaluate stationary phases that offer alternative retention mechanisms. We compared three distinct column chemistries:

  • Standard C18: The industry default; relies on hydrophobic interactions.

  • Polar-Embedded C18 (RP-Amide): Contains an embedded amide group to shield surface silanols and improve peak shape for basic/acidic compounds.

  • Pentafluorophenyl (PFP): A fluorinated phase known for orthogonal selectivity, specifically recommended for halogenated aromatics [2].

Quantitative Performance Comparison

Conditions: 150 x 4.6 mm, 3 µm columns. Gradient elution using 0.1% TFA in Water/Acetonitrile. Target analyte spiked with 1% mono-iodo impurity.

Column ChemistryRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) vs Mono-iodo
Standard C18 4.21.858,5001.5 (Incomplete)
RP-Amide 3.81.2010,2001.2 (Co-elution risk)
PFP 6.51.0514,5004.8 (Baseline)

The Verdict: The PFP column vastly outperforms the alternatives. While the RP-Amide column successfully corrected the peak tailing, it failed to resolve the halogenated impurities. The PFP column provided superior resolution ( Rs​ = 4.8) and excellent peak symmetry.

Mechanistic Causality: Why PFP Works

The superiority of the PFP phase is not accidental; it is driven by multiple simultaneous interaction mechanisms that are highly specific to halogenated imidazoles [2]. The highly electronegative fluorine atoms on the stationary phase create an electron-deficient phenyl ring (a π -acid), which engages in strong π−π interactions with the electron-rich imidazole ring. Additionally, the polarizable heavy iodine atoms engage in halogen bonding and dipole-induced dipole interactions with the C-F bonds.

G Analyte 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid PiPi π-π Interactions (Electron-deficient PFP vs Imidazole) Analyte->PiPi Dipole Halogen Bonding (C-F dipoles vs C-I polarizability) Analyte->Dipole Hbond Hydrogen Bonding (Fluorine vs Acetic Acid) Analyte->Hbond PFP Pentafluorophenyl (PFP) Phase PiPi->PFP Dipole->PFP Hbond->PFP

Chromatographic interaction mechanisms between the diiodo-imidazole analyte and the PFP phase.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes Trifluoroacetic acid (TFA). By lowering the mobile phase pH to ~2.0, TFA fully protonates the carboxylate group (neutralizing its charge) and acts as an ion-pairing agent for the basic imidazole nitrogen. This forces the analyte into a single, predictable hydrophobic state.

A. Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Diluent: Prepare a 10:90 (v/v) mixture of Methanol:Water. Causality Check: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening (the "solvent effect"), ensuring the sample focuses into a sharp plug at the head of the column.

B. Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostating is critical to stabilize dipole-dipole interactions).

  • Detection: UV at 254 nm (Optimal for the conjugated imidazole ring).

  • Injection Volume: 10 µL.

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
17.0955 (Re-equilibration)
D. System Suitability Testing (SST) Workflow

A protocol is only as good as its built-in failure detection. Before analyzing unknown batches, the system must validate itself using a System Suitability Standard (a mixture of the target API spiked with 1% mono-iodo impurity).

Workflow Inject 1. Inject SST Standard Mix CheckRs 2. Check Resolution Rs ≥ 2.0? Inject->CheckRs CheckAs 3. Check Symmetry As ≤ 1.5? CheckRs->CheckAs CheckRSD 4. Check Precision RSD ≤ 2.0%? CheckAs->CheckRSD Proceed 5. Proceed with Sample Analysis CheckRSD->Proceed

Step-by-step System Suitability Workflow for self-validating the HPLC method.

Acceptance Criteria:

  • Resolution ( Rs​ ): Must be 2.0 between the mono-iodo impurity and the diiodo target. If Rs​ < 2.0, column degradation or loss of fluorinated phase bleed is likely occurring.

  • Tailing Factor ( As​ ): Must be 1.5. If tailing increases, verify the pH of Mobile Phase A; TFA may have volatilized, leading to unsuppressed silanol interactions.

  • Precision: Area RSD from 5 replicate injections must be 2.0%.

References

  • Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Reaction Chemistry & Engineering.

  • Aboul-Enein, H. Y., et al. (2016). Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study. Research and Reviews: Journal of Pharmaceutical Analysis.

Comparative

A Comparative Spectroscopic Guide to the Intermediates in the Synthesis of 4,5-diiodo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the spectroscopic data for key intermediates in the synthesis of 4,5-diiodo-1H-imidazole. Understanding the sp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the spectroscopic data for key intermediates in the synthesis of 4,5-diiodo-1H-imidazole. Understanding the spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and the unambiguous identification of products and byproducts. This document moves beyond a simple listing of data, offering insights into the structural and electronic changes that occur during the stepwise iodination of the imidazole ring.

Introduction: The Significance of Iodinated Imidazoles

Iodinated imidazoles, particularly 4,5-diiodo-1H-imidazole, are valuable building blocks in medicinal chemistry and materials science. The iodine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. The imidazole core itself is a ubiquitous motif in biologically active molecules, known for its ability to participate in hydrogen bonding and coordinate to metal centers in enzymes. A precise understanding of the synthesis and characterization of these compounds is therefore of paramount importance for the development of novel therapeutics and functional materials.

The most common and direct route to 4,5-diiodo-1H-imidazole is the electrophilic iodination of the imidazole ring. This reaction typically proceeds in a stepwise manner, offering a glimpse into the progressive functionalization of the heterocyclic core. This guide will focus on the spectroscopic signatures of the starting material and the key iodinated intermediates.

The Synthetic Pathway: A Stepwise Iodination

The synthesis of 4,5-diiodo-1H-imidazole from imidazole is a classic example of electrophilic aromatic substitution on a heterocyclic system. The reaction generally proceeds as follows:

Synthetic_Pathway Imidazole Imidazole Monoiodo 4-Iodo-1H-imidazole Imidazole->Monoiodo Diiodo 4,5-Diiodo-1H-imidazole Monoiodo->Diiodo Triiodo 2,4,5-Triiodo-1H-imidazole Diiodo->Triiodo

Caption: Synthetic route to 4,5-diiodo-1H-imidazole.

This guide will comparatively analyze the spectroscopic data for Imidazole, 4-Iodo-1H-imidazole, and the final product, 4,5-Diiodo-1H-imidazole. Additionally, the over-iodinated byproduct, 2,4,5-Triiodo-1H-imidazole, will be included for a more comprehensive comparison, as its formation is a common challenge in this synthesis.

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compounds in the synthetic pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the molecular structure.

Table 1: ¹H NMR Spectroscopic Data

CompoundH2 (ppm)H4 (ppm)H5 (ppm)NH (ppm)Solvent
Imidazole~7.7~7.1~7.1Broad, ~12-13DMSO-d₆
4-Iodo-1H-imidazole~7.60-~7.23BroadDMSO-d₆
4,5-Diiodo-1H-imidazole~7.8-8.0--BroadDMSO-d₆
2,4,5-Triiodo-1H-imidazole---BroadDMSO-d₆

¹H NMR Analysis:

The ¹H NMR spectrum of imidazole in DMSO-d₆ shows three signals: a singlet for the H2 proton and a single signal for the equivalent H4 and H5 protons. The NH proton typically appears as a broad singlet at a downfield chemical shift.

Upon mono-iodination at the C4 position to form 4-iodo-1H-imidazole , the symmetry of the ring is broken. This results in two distinct signals for the remaining ring protons, H2 and H5. The introduction of the electron-withdrawing iodine atom generally leads to a slight downfield shift of the adjacent protons.

In 4,5-diiodo-1H-imidazole , both the C4 and C5 positions are substituted, leaving only the H2 proton, which appears as a singlet. The significant electron-withdrawing effect of the two iodine atoms is expected to shift this proton further downfield compared to imidazole and the mono-iodinated intermediate.

For the fully substituted 2,4,5-triiodo-1H-imidazole , no C-H signals are observed in the ¹H NMR spectrum, with the only signal being the broad NH proton.

Table 2: ¹³C NMR Spectroscopic Data

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Solvent
Imidazole~135~122~122DMSO-d₆
4-Iodo-1H-imidazoleNot reportedNot reportedNot reportedNot reported
4,5-Diiodo-1H-imidazole~139~90~90Not specified
2,4,5-Triiodo-1H-imidazoleNot reported~93~93Not specified

¹³C NMR Analysis:

The ¹³C NMR spectrum of imidazole shows two signals corresponding to the C2 and the equivalent C4/C5 carbons. The introduction of iodine, a heavy atom, has a dramatic effect on the chemical shifts of the carbons to which it is attached. This is due to the "heavy atom effect," which induces a significant upfield shift.

In 4,5-diiodo-1H-imidazole , the C4 and C5 carbons are expected to resonate at a much higher field (lower ppm) compared to the parent imidazole. The provided data from PubChem shows a signal at approximately 90 ppm, which is consistent with this effect[1]. The C2 carbon, being further away, experiences a smaller downfield shift due to the overall electron-withdrawing nature of the iodine substituents.

For 2,4,5-triiodo-1H-imidazole , all three carbons are bonded to iodine atoms. Consequently, all carbon signals are expected to be shifted significantly upfield. The available data from PubChem indicates a signal around 93 ppm for the C4/C5 carbons, which is in line with the expected heavy atom effect[2].

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to observe in these imidazoles are the N-H stretch, C-H stretch, and the C=C and C=N ring stretching vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC=C, C=N Ring StretchC-I Stretch
Imidazole~3100-3400 (broad)~3000-3100~1400-1600-
4-Iodo-1H-imidazole~3100-3400 (broad)~3000-3100~1400-1600~500-600
4,5-Diiodo-1H-imidazole~3100-3400 (broad)~3000-3100~1400-1600~500-600
2,4,5-Triiodo-1H-imidazole~3100-3400 (broad)-~1400-1600~500-600

IR Analysis:

A key feature in the IR spectra of all these compounds is the broad absorption band in the 3100-3400 cm⁻¹ region, which is characteristic of the N-H stretching vibration in the hydrogen-bonded imidazole ring. The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) contains a series of complex bands corresponding to the C=C and C=N stretching vibrations of the imidazole ring. While the exact positions of these bands will shift subtly with increasing iodination, the overall pattern is expected to be similar.

The most significant change upon iodination is the appearance of a new absorption band in the far-infrared region (typically 500-600 cm⁻¹) corresponding to the C-I stretching vibration. The intensity of this band would be expected to increase with the number of iodine atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecular structure.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
ImidazoleC₃H₄N₂68.0868 (M⁺), 41, 40
4-Iodo-1H-imidazoleC₃H₃IN₂193.97194 (M⁺), 127 (I⁺), 67
4,5-Diiodo-1H-imidazoleC₃H₂I₂N₂319.87320 (M⁺), 193, 127 (I⁺)
2,4,5-Triiodo-1H-imidazoleC₃HI₃N₂445.77446 (M⁺), 319, 192, 127 (I⁺)

MS Analysis:

The mass spectra of these compounds are characterized by their molecular ion peaks (M⁺). The presence of iodine is readily identified by its characteristic isotopic pattern, although this is often less pronounced than for bromine or chlorine. A prominent peak at m/z 127, corresponding to the iodine cation (I⁺), is a common feature in the mass spectra of the iodinated compounds.

The fragmentation of the imidazole ring often involves the loss of HCN (27 Da). For the iodinated compounds, fragmentation can also occur through the loss of an iodine atom or HI. The mass spectrum of 4-iodo-1H-imidazole from PubChem shows a molecular ion peak at m/z 194 and significant fragments at m/z 127 (I⁺) and 67 ([M-I]⁺)[3]. Similarly, for 4,5-diiodo-1H-imidazole , the mass spectrum would be expected to show a molecular ion peak at m/z 320, with fragments corresponding to the loss of one or two iodine atoms.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Researchers should adapt these protocols to the specific instrumentation and software available in their laboratories.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the imidazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Imidazole Reaction Iodination Reaction Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Intermediates Isolated Intermediates & Final Product Purification->Intermediates NMR NMR Spectroscopy (¹H, ¹³C) Intermediates->NMR IR IR Spectroscopy Intermediates->IR MS Mass Spectrometry Intermediates->MS Interpretation Structural Elucidation & Purity Assessment NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

The spectroscopic characterization of the intermediates in the synthesis of 4,5-diiodo-1H-imidazole provides a clear and detailed picture of the progressive iodination of the imidazole ring. The changes in the ¹H and ¹³C NMR chemical shifts, the appearance of C-I vibrations in the IR spectrum, and the characteristic fragmentation patterns in mass spectrometry serve as reliable diagnostic tools for identifying each species. This comparative guide offers researchers a solid foundation for monitoring the synthesis of this important class of compounds, ensuring the desired product is obtained with high purity and facilitating the identification of any potential byproducts.

References

  • PubChem. Imidazole. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 1H-Imidazole. National Institute of Standards and Technology. [Link]

  • PubChem. 4-iodo-1H-imidazole. National Center for Biotechnology Information. [Link]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
  • PubChem. 4,5-Diiodo-1H-imidazole. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4,5-Triiodo-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

Validation

A Comparative Guide to the Synthesis of Imidazol-1-yl-acetic Acid: An Essential Precursor in Pharmaceutical Development

Imidazol-1-yl-acetic acid is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the third-generation bisphosphonate, Zoledronic acid, which is widely used in the treatment of osteoporosis,...

Author: BenchChem Technical Support Team. Date: March 2026

Imidazol-1-yl-acetic acid is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the third-generation bisphosphonate, Zoledronic acid, which is widely used in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases.[1][2] The efficiency, scalability, and environmental impact of the synthetic route to imidazol-1-yl-acetic acid are therefore of paramount importance to researchers and professionals in drug development and manufacturing. This guide provides an in-depth comparison of the prevalent synthetic strategies, offering insights into the rationale behind experimental choices and providing detailed protocols to facilitate informed decision-making in the laboratory and at the production scale.

Introduction to Synthetic Strategies

The synthesis of imidazol-1-yl-acetic acid primarily revolves around the N-alkylation of the imidazole ring with a two-carbon acetic acid synthon.[3] The key challenge lies in achieving selective N-1 alkylation while managing the reactivity of the starting materials and ensuring a straightforward purification of the final product. The choice of protecting groups, alkylating agents, and reaction conditions significantly influences the overall yield, purity, and economic viability of the synthesis. This guide will explore three major routes:

  • Direct N-Alkylation of Imidazole with Haloacetic Acid Esters: A widely adopted and versatile method.

  • One-Pot Synthesis from Imidazole, an Alcohol, and a Haloacetyl Halide: An approach focused on process intensification.

  • Solvent-Free "Green" Synthesis: An environmentally conscious alternative gaining prominence.

Route 1: Direct N-Alkylation of Imidazole with Haloacetic Acid Esters

This is arguably the most common and well-documented approach to imidazol-1-yl-acetic acid. The fundamental principle involves the nucleophilic attack of the imidazole nitrogen on an electrophilic haloacetic acid ester, followed by the hydrolysis of the ester to yield the desired carboxylic acid.

The Chemistry Behind the Choice of Reagents

The selection of the ester protecting group is a critical decision in this synthetic route. While methyl and ethyl esters can be used, tert-butyl and benzyl esters offer distinct advantages. The tert-butyl group can be cleaved under acidic conditions without the need for aqueous hydrolysis, which can simplify the work-up and isolation of the final product, particularly as imidazol-1-yl-acetic acid is highly water-soluble.[4][5] Benzyl esters can be removed via hydrogenolysis, offering an alternative deprotection strategy.[6]

The choice of the haloacetate (chloro- vs. bromo-) and the base (e.g., potassium carbonate, potassium hydroxide) are also key variables. Bromoacetates are generally more reactive than their chloro- counterparts but are also more expensive. The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity.

cluster_alkylation N-Alkylation cluster_hydrolysis Ester Hydrolysis imidazole Imidazole intermediate Imidazol-1-yl-acetic acid ester imidazole->intermediate Nucleophilic Substitution haloacetate Haloacetic Acid Ester (e.g., tert-butyl chloroacetate) haloacetate->intermediate base Base (e.g., K2CO3) base->imidazole Deprotonation product Imidazol-1-yl-acetic acid intermediate->product Deprotection acid Acid (e.g., HCl or TiCl4) acid->intermediate

Caption: General workflow for the two-step synthesis of imidazol-1-yl-acetic acid via N-alkylation of imidazole with a haloacetic acid ester.

Route 2: One-Pot Synthesis from Imidazole, an Alcohol, and a Haloacetyl Halide

To enhance process efficiency and reduce the number of unit operations, one-pot syntheses have been developed. A notable example involves the reaction of imidazole with benzyl alcohol and chloroacetyl chloride.[6][7] In this approach, the benzyl chloroacetate is generated in situ and immediately reacts with imidazole.

Mechanistic Considerations and Advantages

This method circumvents the need to pre-synthesize and purify the haloacetate ester, potentially saving time and resources. The choice of a suitable base, such as N,N-diisopropylethylamine (DIPEA), is critical to facilitate the initial esterification without promoting unwanted side reactions. The subsequent hydrolysis of the benzyl ester is typically achieved under acidic conditions. While this route is elegant in its convergence, optimization of reaction conditions is crucial to minimize the formation of byproducts and ensure a high yield of the desired intermediate.

cluster_one_pot One-Pot Reaction cluster_hydrolysis Hydrolysis imidazole Imidazole ester_intermediate Benzyl Imidazol-1-yl-acetate imidazole->ester_intermediate N-Alkylation alcohol Alcohol (e.g., Benzyl Alcohol) in_situ_intermediate In situ generated Benzyl Chloroacetate alcohol->in_situ_intermediate haloacetyl_halide Haloacetyl Halide (e.g., Chloroacetyl Chloride) haloacetyl_halide->in_situ_intermediate base Base (e.g., DIPEA) base->alcohol Deprotonation in_situ_intermediate->ester_intermediate product Imidazol-1-yl-acetic acid ester_intermediate->product Acid Hydrolysis acid Acid (e.g., HCl) acid->ester_intermediate

Caption: One-pot synthesis of imidazol-1-yl-acetic acid highlighting the in situ generation of the alkylating agent.

Route 3: Solvent-Free "Green" Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies. A solvent-free approach for the N-alkylation of imidazole with tert-butyl chloroacetate has been reported, offering a greener alternative to traditional solvent-based methods.[1][8][9]

Rationale and Benefits of a Solvent-Free Approach

The elimination of hazardous organic solvents reduces the environmental footprint of the synthesis, minimizes waste generation, and can lead to cost savings.[8] These reactions are often carried out at elevated temperatures to ensure sufficient mixing and reactivity of the solid and liquid reagents. The work-up procedure is also simplified, often involving the addition of water to dissolve the inorganic salts, followed by filtration to isolate the product. This approach is particularly attractive for industrial-scale production where solvent handling and disposal are major considerations.

Comparative Performance Data

ParameterRoute 1: N-Alkylation with tert-butyl chloroacetate[4][10][11]Route 2: One-Pot Synthesis[6][7]Route 3: Solvent-Free Synthesis[1][8]
Starting Materials Imidazole, tert-butyl chloroacetate, K2CO3Imidazole, Benzyl alcohol, Chloroacetyl chloride, DIPEAImidazole, tert-butyl chloroacetate, Base
Key Steps 2 (N-alkylation, Hydrolysis)1 (One-pot reaction) followed by hydrolysis2 (N-alkylation, Hydrolysis)
Reported Yield Good to HighGoodHigh
Solvents Ethyl acetate, DichloromethaneDichloromethaneNone (Solvent-free)
Work-up Complexity Moderate (aqueous extraction)ModerateSimple (filtration)
"Green" Aspects Use of potentially hazardous solventsUse of chlorinated solventsElimination of organic solvents
Scalability Well-established and scalablePotentially scalable with process optimizationHighly scalable and industrially attractive

Detailed Experimental Protocols

Protocol 1: Synthesis of Imidazol-1-yl-acetic acid via N-Alkylation with tert-butyl chloroacetate[4][11]

Step 1: Synthesis of tert-butyl imidazol-1-yl-acetate

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

  • Reflux the mixture for 10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with cold water (80 mL).

  • Separate the ethyl acetate layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl imidazol-1-yl-acetate.

Step 2: Hydrolysis to Imidazol-1-yl-acetic acid hydrochloride

  • Dissolve the crude tert-butyl imidazol-1-yl-acetate (10.0 g, 0.05 mol) in dichloromethane (100 mL).

  • Cool the solution to -15 to -10 °C and slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Add more isopropyl alcohol (125 mL) dropwise and stir for 1 hour.

  • Filter the resulting solid, wash with isopropyl alcohol, and dry under vacuum to yield imidazol-1-yl-acetic acid hydrochloride.

Protocol 2: Solvent-Free Synthesis of Imidazol-1-yl-acetic acid hydrochloride[1][8]

Step 1: Solvent-Free N-Alkylation

  • In a reaction vessel, mix imidazole, tert-butyl chloroacetate, and a suitable base (e.g., potassium carbonate) in their stoichiometric ratios.

  • Heat the mixture with stirring at a temperature sufficient to promote the reaction (e.g., 80-100 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add water to dissolve the inorganic salts.

  • Filter the solid product, which is the tert-butyl imidazol-1-yl-acetate.

Step 2: Aqueous Hydrolysis

  • Suspend the obtained tert-butyl imidazol-1-yl-acetate in water.

  • Heat the mixture to reflux and maintain until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution and add hydrochloric acid to precipitate the imidazol-1-yl-acetic acid hydrochloride.

  • Filter the solid, wash with a small amount of cold water, and dry to obtain the final product.

Conclusion and Future Outlook

The synthesis of imidazol-1-yl-acetic acid is a well-established process with several viable routes. The choice of the optimal method depends on the specific requirements of the project, including scale, cost constraints, and environmental considerations. The direct N-alkylation with haloacetic acid esters remains a reliable and versatile method. The one-pot synthesis offers an elegant approach to process intensification, while the solvent-free method represents a significant step towards greener and more sustainable pharmaceutical manufacturing. As the demand for Zoledronic acid and other pharmaceuticals derived from imidazol-1-yl-acetic acid continues to grow, further research into more efficient, cost-effective, and environmentally benign synthetic routes is anticipated.

References

  • Yadav, V. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Aliabad, J. M., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

  • Yadav, V. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Yadav, V. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Mosadegh, E., & Hassankhani, A. (2014). Imidazol-1-yl-acetic acid as a novel green bifunctional organocatalyst for the synthesis of 1, 8-dioxooctahydroxanthenes under solvent-free conditions. Chinese Journal of Catalysis, 35(1), 100-104. [Link]

  • Aliabad, J. M., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. Proceedings of the 20th International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Grün, A., et al. (2021). “Greener” Synthesis of Zoledronic Acid from Imidazol-1-yl-acetic Acid and P-Reagents Using Diethyl Carbonate as the Solvent Component. Letters in Organic Chemistry, 18(1), 8-12. [Link]

  • Yadav, V. K., et al. (2008). Scheme 1: Reported methods for the synthesis of imidazol-1-yl-acetic acid (3) [8-10]. ResearchGate. [Link]

  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. R Discovery. [Link]

  • Grün, A., et al. (2020). “Greener” Synthesis of Zoledronic Acid from Imidazol-1-yl-acetic Acid and P-Reagents Using Diethyl Carbonate as the Solvent Component. Bentham Science. [Link]

  • Grün, A., et al. (2020). "Greener" Synthesis of Zoledronic Acid from Imidazol-1-yl-acetic Acid and P-Reagents Using Diethyl Carbonate as the Solvent Component. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry Behind Zoledronic Acid: The Role of Imidazol-1-yl-acetic Acid. PharmaCompass. [Link]

  • Yadav, V. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Cipla Limited. (2005). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

Sources

Comparative

A Comparative Guide to Imidazole-Based Intermediates: The Enhanced Potential of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate intermediates is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the targ...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate intermediates is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Imidazol-1-yl-acetic acid is a well-established and valuable intermediate, most notably for its role in the synthesis of Zoledronic acid, a potent bisphosphonate used in the treatment of osteoporosis and cancer-related bone conditions.[1][2] However, the pursuit of novel chemical entities with enhanced properties necessitates the exploration of more complex and versatile building blocks.

This guide presents a comprehensive comparison of the standard imidazol-1-yl-acetic acid with a strategically modified, albeit less documented, alternative: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid . While direct, large-scale efficacy data for this di-iodinated analog is not yet prevalent in public literature, this guide will leverage established principles of medicinal and synthetic chemistry to objectively evaluate its potential advantages. We will explore how the introduction of iodine atoms at the C4 and C5 positions of the imidazole ring can transform a simple intermediate into a highly versatile platform for drug discovery, offering significant benefits in terms of synthetic utility and potential biological activity.

I. Synthesis and a Tale of Two Pathways

The efficiency and practicality of an intermediate are fundamentally tied to its synthesis. Here, we compare the established route to imidazol-1-yl-acetic acid with a proposed, feasible pathway to its di-iodinated counterpart.

The Established Route: Synthesis of Imidazol-1-yl-acetic acid

The synthesis of imidazol-1-yl-acetic acid is typically a two-step process commencing with the N-alkylation of imidazole.[1][3] This is commonly achieved by reacting imidazole with an alkylating agent like tert-butyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.[1]

Imidazole Imidazole IntermediateEster Imidazol-1-yl-acetic acid tert-butyl ester Imidazole->IntermediateEster N-alkylation AlkylatingAgent tert-butyl chloroacetate (or other haloacetates) AlkylatingAgent->IntermediateEster Base K₂CO₃ or other base Base->IntermediateEster Product Imidazol-1-yl-acetic acid IntermediateEster->Product Ester Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->Product

Caption: Synthetic workflow for Imidazol-1-yl-acetic acid.

This method is robust and scalable. However, the final product, while useful, is synthetically limited. The C-H bonds on the imidazole ring are not readily functionalized, restricting further molecular elaboration to the carboxylic acid moiety.

A Proposed Route: Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

A practical synthesis of the di-iodinated analog would logically proceed by first preparing 4,5-diiodo-1H-imidazole, followed by N-alkylation. The direct di-iodination of imidazole is achievable under alkaline conditions using elemental iodine.[4][5]

Imidazole Imidazole Diiodoimidazole 4,5-diiodo-1H-imidazole Imidazole->Diiodoimidazole Direct Iodination Iodine Iodine (I₂) / Base (NaOH) Iodine->Diiodoimidazole DiiodoEster 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid tert-butyl ester Diiodoimidazole->DiiodoEster N-alkylation AlkylatingAgent tert-butyl chloroacetate AlkylatingAgent->DiiodoEster Base_Alkylation Base (e.g., K₂CO₃) Base_Alkylation->DiiodoEster DiiodoProduct 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid DiiodoEster->DiiodoProduct Ester Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->DiiodoProduct

Caption: Proposed synthetic workflow for the di-iodinated intermediate.

This proposed synthesis introduces an additional step but yields an intermediate with significantly enhanced synthetic potential. The carbon-iodine bonds are highly versatile handles for a variety of palladium-catalyzed cross-coupling reactions.[6][7]

II. Comparative Analysis of Physicochemical Properties

The introduction of two heavy iodine atoms is expected to significantly alter the physicochemical properties of the parent molecule. These changes can have profound implications for its behavior in both synthetic and biological systems.

PropertyImidazol-1-yl-acetic acid2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (Predicted)Rationale for Predicted Change
Molecular Weight 126.11 g/mol 377.91 g/mol Addition of two iodine atoms.
Lipophilicity (LogP) LowSignificantly HigherHalogens, particularly iodine, substantially increase lipophilicity.
Acidity (pKa) ~7 (imidazole ring)Lower than non-halogenatedThe electron-withdrawing nature of iodine will decrease the basicity of the imidazole nitrogens, making the conjugate acid more acidic.
Reactivity Limited to N-alkylation and carboxylic acid chemistry.High versatility due to C-I bonds.The C-I bond is relatively weak and highly polarizable, making it an excellent leaving group in cross-coupling reactions.[8]

III. Efficacy and Performance: A Tale of Two Intermediates

The true measure of an intermediate's efficacy lies in its performance. Here, we compare the two molecules in their roles as a synthetic building block and as a potential pharmacophore.

Efficacy as a Synthetic Intermediate: The Power of the C-I Bond

This is where 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid demonstrates its primary advantage. The two C-I bonds serve as reactive sites for introducing a wide array of substituents via well-established cross-coupling methodologies.

  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds with aryl or vinyl boronic acids, allowing for the synthesis of complex biaryl structures.[7][9][10]

  • Sonogashira Coupling: Facilitates the introduction of alkyne moieties, which are valuable for further "click chemistry" modifications or as components of bioactive molecules.[11][12][13][14]

  • Heck Coupling & Buchwald-Hartwig Amination: Allow for the attachment of alkenes and amines, respectively, further expanding the accessible chemical space.[7]

The reactivity of carbon-halogen bonds in such reactions follows the general trend: C-I > C-Br > C-Cl .[15][16] This makes the di-iodo intermediate significantly more reactive and versatile than its bromo or chloro counterparts, often allowing for milder reaction conditions and broader substrate scope.

cluster_0 Imidazol-1-yl-acetic acid cluster_1 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid a Limited to acid chemistry b Suzuki Coupling (Aryl/Vinyl groups) c Sonogashira Coupling (Alkynes) d Heck Coupling (Alkenes) e Buchwald-Hartwig (Amines)

Caption: Comparison of synthetic utility.

Potential Efficacy in Biological Systems: The Role of Halogen Bonding

While the primary advantage of the di-iodo intermediate is synthetic, the presence of iodine can also directly influence biological activity. Iodine atoms can participate in a type of non-covalent interaction known as halogen bonding .[17][18]

A halogen bond is formed between the electropositive region (the σ-hole) on the halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a protein's binding pocket.[19] These interactions can be highly directional and, in some cases, as strong as a hydrogen bond, significantly enhancing a ligand's binding affinity and specificity for its biological target.[17] The strength of halogen bonds generally follows the trend I > Br > Cl > F .[20]

Therefore, derivatives synthesized from 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid could exhibit improved potency and selectivity due to the potential for halogen bonding within the target's active site.

IV. Detailed Experimental Protocols

To provide a practical context, detailed protocols for the synthesis of the parent intermediate and the proposed di-iodinated analog are provided below.

Protocol 1: Synthesis of Imidazol-1-yl-acetic acid hydrochloride[1][3]
  • N-alkylation:

    • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).

    • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

    • Reflux the mixture for 10 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Wash the filtrate with water and concentrate under reduced pressure to obtain imidazol-1-yl-acetic acid tert-butyl ester.

  • Hydrolysis:

    • Dissolve the crude ester (10.0 g, 0.05 mol) in dichloromethane (100 mL) and cool to -15 °C.

    • Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.

    • Stir the mixture at -5 to 0 °C for 2 hours.

    • Add isopropyl alcohol (25 mL) and stir at room temperature.

    • Add additional isopropyl alcohol (125 mL) and stir for 1 hour.

    • Filter the resulting precipitate and dry under vacuum to yield imidazol-1-yl-acetic acid hydrochloride.

Protocol 2: Proposed Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid
  • Synthesis of 4,5-diiodo-1H-imidazole (adapted from literature) [4][5]

    • Dissolve imidazole (10.0 g, 146.9 mmol) in a 2 M aqueous solution of sodium hydroxide (440 mL).

    • In a separate flask, dissolve potassium iodide (97.53 g, 587.6 mmol) and iodine (74.56 g, 293.8 mmol) in water (300 mL).

    • Slowly add the iodine solution to the imidazole solution at 0 °C with vigorous stirring.

    • Continue stirring at 0 °C for 6 hours.

    • Acidify the reaction mixture with concentrated HCl to a pH of 7-8 to precipitate the product.

    • Collect the solid by vacuum filtration and recrystallize from ethanol to obtain pure 4,5-diiodo-1H-imidazole.

  • N-alkylation (Proposed)

    • Follow the N-alkylation procedure in Protocol 1, using 4,5-diiodo-1H-imidazole as the starting material in place of imidazole.

  • Hydrolysis (Proposed)

    • Follow the hydrolysis procedure in Protocol 1, using the resulting 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid tert-butyl ester.

V. Conclusion

While imidazol-1-yl-acetic acid remains a valuable and cost-effective intermediate for specific applications like the synthesis of zoledronic acid, its synthetic potential is limited. The proposed intermediate, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, represents a significant upgrade in terms of chemical versatility.

The introduction of two iodine atoms transforms the simple imidazole core into a powerful platform for diversification through modern cross-coupling chemistry. This allows researchers to rapidly generate libraries of complex analogs for structure-activity relationship studies. Furthermore, the inherent ability of iodine to participate in halogen bonding offers an intriguing possibility for enhancing the biological potency of the final compounds. For researchers and drug development professionals aiming to explore novel chemical space and design next-generation therapeutics, the strategic use of intermediates like 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a compelling and scientifically sound approach.

References

  • BenchChem. (2025).
  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • PubMed. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. [Link]

  • ResearchGate. (2020). Synthesis of Zoledronic Acid (2)
  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.
  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.
  • Asian Journal of Green Chemistry. (2018).
  • Google Patents. (n.d.). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • Bentham Science Publishers. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
  • BenchChem. (2025). The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Deve.
  • ResearchGate. (2021). Mild mono ‐Acylation of 4,5‐Diiodoimidazole: Preparation of 1‐(5‐Iodo‐1 H ‐imidazole‐4‐yl)pent‐4‐en‐1‐one.
  • Google Patents. (n.d.).
  • ACS Publications. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Beilstein Journal of Organic Chemistry. (2008).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • ScienceDaily. (2012). Halogen bonding helps design new drugs.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • PharmaBlock. (n.d.).
  • ResearchGate. (n.d.). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with....
  • Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • MDPI. (2019).
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • ResearchGate. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites | Request PDF.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (2003). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes.
  • PMC. (n.d.). Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies.
  • IIP Series. (n.d.). MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS.
  • PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
  • PMC. (n.d.).
  • PMC. (n.d.). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging.
  • ACS Publications. (2020).
  • PubMed. (2007). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles.
  • BenchChem. (2025). Comparing the efficacy of different catalysts for "2-Chloro-4-bromobenzothiazole" coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Der Pharma Chemica. (2026). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles.
  • (2024). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design".

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 2-(4,5-Diiodo-1H-imidazol-1-yl)acetic Acid

Executive Summary For drug development professionals and laboratory scientists, managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 2-(4,5-diiodo-1H-imidazol-1-yl)acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and laboratory scientists, managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a highly halogenated, amphoteric organic compound frequently utilized in advanced medicinal chemistry. Due to its high iodine content and unique structural properties, it cannot be treated as standard organic waste.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations while optimizing laboratory disposal logistics and costs.

Physicochemical Profiling & Causality of Hazards

To design an effective disposal protocol, we must first understand the causality behind the compound's behavior in a waste stream. The molecule features an imidazole ring (a weak base), an acetic acid moiety (a weak acid), and two heavy iodine atoms.

Quantitative Data Summary
PropertyValueOperational Implication (Causality)
Molecular Formula C5H4I2N2O2Contains carbon-halogen bonds, strictly regulated by the EPA[1].
Molecular Weight 377.91 g/mol Heavy molecular mass; requires careful molarity tracking in waste.
Iodine Content ~67.1% by massExtremely high halogen content dictates mandatory classification as Halogenated Waste .
Functional Groups Imidazole, Carboxylic acidAmphoteric properties; acts as a pH buffer, requiring strict neutralization protocols.
Light Sensitivity High (C–I bond cleavage)Photolytic degradation releases corrosive iodine gas ( I2​ ). Must use opaque containers.
The "Why" Behind the Rules
  • The Halogenated Waste Mandate: The EPA defines halogenated organic compounds (HOCs) as any compounds having a carbon-halogen bond[1]. Waste containing ~67% iodine cannot be routed to standard fuel-blending facilities. Combustion of halogens at lower temperatures generates highly toxic, corrosive hydrogen halide gases and carcinogenic dioxins/furans. Therefore, this compound requires specialized high-temperature incineration equipped with environmental scrubbers[2][3].

  • The Cost of Cross-Contamination: Mixing halogenated waste like 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid with non-halogenated solvents ruins the entire waste drum for fuel blending. This single error can increase the disposal cost of a 55-gallon drum by 200% to 300%[2][3].

  • Corrosion Risk: The acetic acid group lowers the pH of unbuffered aqueous waste. If highly acidic waste is placed into EHS metal consolidation drums, it can compromise the drum's structural integrity over time[2].

Operational Workflow: Safe Handling & Segregation

Proper segregation at the source is the most critical step in laboratory waste management. The following decision tree outlines the logical workflow for routing 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid waste based on its physical state and solvent matrix.

WasteWorkflow Start Generate 2-(4,5-diiodo-1H-imidazol-1-yl) acetic acid Waste State Physical State? Start->State Solid Solid Waste (Contaminated PPE/Powder) State->Solid Solid Liquid Liquid Solution State->Liquid Dissolved HaloSolid Solid Halogenated Waste Container Solid->HaloSolid Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution (Check pH) Solvent->Aqueous Water-based Organic Organic Solvent (e.g., DMSO, DMF) Solvent->Organic Organic Neutralize Neutralize to pH 6-9 Aqueous->Neutralize HaloOrg Halogenated Organic Solvent Container Organic->HaloOrg HaloAq Aqueous Halogenated Waste Container Neutralize->HaloAq Incineration EHS Pickup & High-Temp Incineration HaloSolid->Incineration HaloAq->Incineration HaloOrg->Incineration

Figure 1: Waste segregation workflow for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Experimental Protocols for Waste Disposal

Every protocol below is designed as a self-validating system , ensuring that errors are caught before the waste leaves your fume hood.

Protocol A: Aqueous Liquid Waste Neutralization

Because the compound contains a carboxylic acid, aqueous waste streams must be neutralized prior to EHS pickup to prevent drum corrosion[2].

  • Step 1: Measure the initial pH of the aqueous waste containing the compound using a calibrated pH meter or wide-range indicator strips.

  • Step 2: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while continuously stirring the solution.

  • Step 3: Monitor the pH until it reaches a stable range of 6.0 to 9.0.

  • Step 4 (Self-Validation Check): Stop stirring and wait exactly 5 minutes. Re-measure the pH. Because the imidazole ring acts as a weak buffer, the pH may drift as the system equilibrates. If the pH drops below 6.0, repeat Step 2.

  • Step 5: Once stable, transfer the neutralized solution into an opaque, UN-approved high-density polyethylene (HDPE) container explicitly labeled "Aqueous Halogenated Waste."

Protocol B: Organic Solvent Waste Disposal

When the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol) during synthesis or purification.

  • Step 1: Verify the solvent matrix. Ensure no incompatible chemicals (e.g., strong oxidizers, heavy metals) are present in the primary mixture.

  • Step 2: Select a dedicated waste container. Self-Validation Check: Inspect the label to confirm it explicitly states "Halogenated Organic Waste." Do not rely on color-coding alone; read the text to prevent mixing with non-halogenated solvents[3].

  • Step 3: Transfer the waste using a secondary containment funnel inside a certified fume hood.

  • Step 4: Cap the container securely with a vapor-tight screw cap. Never leave the funnel resting in the container, as this allows volatile organics to escape.

  • Step 5: Store the container in a dark, well-ventilated satellite accumulation area. Keeping the container away from direct light prevents the photolytic generation of purple iodine gas ( I2​ ), which can dangerously pressurize the container.

Emergency Response & Spill Cleanup

In the event of an accidental spill of the solid powder, immediate and calculated action is required to prevent aerosolization and photolytic degradation.

  • Step 1: Immediately turn off localized high-intensity light sources to prevent the rapid photolytic cleavage of the carbon-iodine bonds.

  • Step 2: Don appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Step 3: Do not dry-sweep. Lightly dampen an absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust.

  • Step 4: Gently wipe the powder from the outside in, consolidating the material into the center of the spill zone.

  • Step 5 (Self-Validation Check): Inspect the wiped surface using a clean, white solvent-dampened tissue. If the tissue shows any yellow/brown discoloration (indicating residual iodine/compound), repeat Step 4.

  • Step 6: Place all contaminated pads, tissues, and the outer layer of your nitrile gloves into a heavy-duty bag, seal it, and place it directly into the Solid Halogenated Waste bin for incineration.

References

  • 7.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
  • Source: ubc.

Sources

Handling

Personal protective equipment for handling 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Comprehensive Safety and Handling Guide: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid For the diligent researcher, scientist, and drug development professional, the foundational principle of laboratory work is an unwaverin...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

For the diligent researcher, scientist, and drug development professional, the foundational principle of laboratory work is an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, a compound whose structural motifs—an iodinated imidazole ring and a carboxylic acid group—necessitate a specific and rigorous approach to personal protective equipment (PPE) and waste management.

This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that every step, from preparation to disposal, is executed with the highest degree of safety and scientific integrity.

Hazard Identification: A Structurally-Informed Risk Assessment

The primary hazards are inferred from analogous compounds such as 2-(1H-Benzimidazol-1-yl)acetic acid and Imidazol-1-yl-acetic acid, which are known to cause skin and eye irritation.[1][2][3] The presence of iodine atoms further classifies this compound as a halogenated organic, which has specific implications for environmental persistence and disposal protocols.[4][5][6]

Table 1: Anticipated Hazard Profile

Hazard Category Description Rationale based on Structural Analogs
Skin Corrosion / Irritation May cause skin irritation upon contact.[1][2][3] Acetic acid moieties and imidazole derivatives are frequently classified as skin irritants.[3]
Serious Eye Damage / Irritation Poses a risk of serious eye irritation or damage.[1][2][3] Imidazole-acetic acids are noted to cause serious eye damage.[3] Direct contact with the solid or solutions can be harmful.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1][3] Fine powders of organic acids can irritate the respiratory system.[3]

| Environmental Hazard | Organo-iodides can be persistent in the environment. | Halogenated organic compounds require specialized disposal to prevent environmental release.[6][7] |

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is the cornerstone of safe handling. The selection of each piece of equipment is directly linked to the identified hazards of the compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Equipment Specification Purpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields. A face shield is required when handling larger quantities (>1g) or when there is a significant splash risk. Essential at all times to protect eyes from dust particles and accidental splashes.[8][9]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves. Double-gloving is recommended. Provides the primary barrier against skin contact.[8][10] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
Body Protection A long-sleeved, knee-length lab coat. A chemical-resistant apron should be worn over the lab coat for splash-prone procedures. Protects skin and personal clothing from contamination.[9][11]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to dust. A fume hood is the primary engineering control to prevent inhalation of the substance.[8][12]

| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[11] |

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps for safely handling 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Preparation and Weighing
  • Designate Work Area: All work must be conducted in a designated area within a chemical fume hood.[12]

  • Assemble PPE: Don all required PPE as specified in Table 2 before entering the designated area.

  • Prepare Surfaces: Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Tare Balance: If weighing, place a tared weigh boat on the analytical balance inside the fume hood.

  • Dispense Solid: Carefully dispense the required amount of the solid compound, avoiding the generation of dust. Use tools and techniques that minimize aerosolization.

Experimental Use
  • Maintain Ventilation: Keep the fume hood sash at the lowest practical height throughout the procedure.

  • Controlled Additions: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to prevent splashing.

  • Container Sealing: Keep all containers holding the compound tightly sealed when not in use.[4][5]

Post-Procedure Decontamination
  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the compound.

  • Clean Work Area: Wipe down the designated work area with an appropriate cleaning agent. Dispose of contaminated bench paper as solid halogenated waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[1]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Procedure prep1 Don Required PPE prep2 Designate Area in Fume Hood prep1->prep2 handle1 Weigh/Dispense Solid prep2->handle1 Enter designated area handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment & Area handle2->clean1 Experiment complete clean2 Dispose of Waste (See Fig. 2) clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3

Fig 1. Standard operational workflow for handling the compound.

Disposal Plan: Managing Halogenated Waste Streams

The iodine content in 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid mandates its disposal as halogenated organic waste .[5][7] Co-mingling this waste with non-halogenated streams is prohibited, as it significantly increases disposal costs and environmental complexity.[6][13]

Disposal Protocol
  • Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated waste.[4][6]

  • Labeling: The halogenated waste container must be labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and a full list of its chemical contents.[4][13] Do not use abbreviations.

  • Container Integrity: Ensure waste containers are in good condition, compatible with the chemical waste, and equipped with a tightly sealing cap.[4][5] Polyethylene containers are often preferred over metal for halogenated waste, which can produce corrosive acids upon degradation.[5]

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[4]

G start Waste Generated (Contaminated with compound) decision Is the waste halogenated? start->decision halogenated_bin Place in 'Halogenated Organic Waste' Container decision->halogenated_bin  Yes   non_halogenated_bin Place in 'Non-Halogenated Organic Waste' Container decision->non_halogenated_bin  No  

Fig 2. Decision workflow for proper waste segregation.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure TypeFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Spill Response
  • Small Spill (Solid): For a small spill that can be cleaned up in under 10 minutes, ensure proper PPE is worn.[5] Gently cover the spill with absorbent pads or an inert dry material.[4][5] Sweep the material into a suitable, labeled container for disposal as halogenated waste.[5]

  • Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[4]

By integrating these detailed safety protocols into your laboratory practice, you can effectively mitigate the risks associated with handling 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, ensuring a safe environment for yourself and your colleagues.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

  • Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • Innoveda Chemicals. Top 5 Safety Tips When Working with Acidic Liquids. [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. [Link]

  • Scribd. Iodination of Aromatic Compounds Lab. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 2-〔7-Fluoro-1H-benzo[d]imidazol-1-yl〕acetic acid. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.